Product packaging for Krestin(Cat. No.:CAS No. 134192-05-5)

Krestin

Cat. No.: B1180457
CAS No.: 134192-05-5
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Description

Krestin, also known as Polysaccharide-K or PSK, is a protein-bound polysaccharide complex isolated from the mycelium of the mushroom Trametes versicolor (also known as Coriolus versicolor ) . With an average molecular weight of approximately 100 kDa, its structure consists of a beta-glucan backbone with beta-1,4 and beta-1,3 linkages and beta-1,6 side chains, with the protein component bound at these side chains . This compound is a recognized biological response modifier (BRM) with multifaceted research applications, primarily in the field of oncology and immunology. Its key mechanisms of action, which are of significant interest for scientific investigation, include the recovery from immunosuppression induced by factors like transforming growth factor-beta (TGF-β) or chemotherapy; the activation of antitumor immune responses through the maturation of dendritic cells, correction of Th1/Th2 imbalance, and promotion of cytokine production . PSK has been identified as a novel Toll-like receptor 2 (TLR2) agonist, and its activation of dendritic cells and subsequent T cell stimulation is dependent on this pathway . In vivo studies demonstrate that its antitumor effect is dependent on both CD8+ T cells and NK cells . Furthermore, PSK can enhance the antitumor effect of chemotherapeutic agents by directly inducing apoptosis in cancer cells and inhibiting metastasis . The clinical relevance of these mechanisms is supported by meta-analyses, which have shown that the use of PSK in conjunction with adjuvant chemotherapy can prolong survival in models of gastric and colorectal cancers, and extend remission in small-cell lung carcinoma . This product is provided for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

CAS No.

134192-05-5

Molecular Formula

C7H10F2N2O2

Origin of Product

United States

Foundational & Exploratory

Krestin (PSK): A Deep Dive into its Immunotherapeutic Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Krestin (PSK), a protein-bound polysaccharide extracted from the mycelium of the Trametes versicolor mushroom, has been utilized for decades in Asia as an adjuvant in cancer therapy.[1][2][3] Its role as a biological response modifier has been substantiated by numerous clinical trials, demonstrating improved survival rates in patients with gastric, colorectal, and lung cancers.[1][2][3] This guide provides an in-depth technical overview of the core mechanisms underpinning PSK's immunotherapeutic effects, focusing on its interaction with the innate and adaptive immune systems.

Core Mechanism: TLR2 Agonism and Immune Cascade Activation

The primary mechanism of action for PSK is its function as a selective agonist for Toll-like receptor 2 (TLR2).[1][4][5][6][7][8][9][10] This interaction is the linchpin that initiates a cascade of immune responses, bridging innate and adaptive immunity. PSK's binding to TLR2, which is highly expressed on antigen-presenting cells (APCs) like dendritic cells (DCs) and macrophages, triggers downstream signaling pathways that lead to broad-spectrum immune activation.[1][4][9][11] The anti-tumor effects of PSK are mediated by this TLR2-dependent activation.[1][4][7][8][10]

Signaling Pathway

Upon binding to TLR2 on an APC, PSK initiates an intracellular signaling cascade, a simplified representation of which is detailed below.

PSK_TLR2_Pathway PSK-Mediated TLR2 Signaling Pathway cluster_APC Antigen Presenting Cell (e.g., Dendritic Cell) cluster_T_NK Effector Cell Activation PSK PSK TLR2 TLR2 PSK->TLR2 Binds MyD88 MyD88 TLR2->MyD88 Activates NFkB NF-κB MyD88->NFkB Activates Cytokines Pro-inflammatory Cytokines (IL-12, TNF-α) NFkB->Cytokines Induces Transcription Maturation DC Maturation (↑CD80, CD86, MHCII) NFkB->Maturation Induces Upregulation Th1 Th1 Cell Cytokines->Th1 Promotes Differentiation NK_Cell NK Cell Cytokines->NK_Cell Activates Maturation->Th1 Activates CTL CD8+ T Cell (CTL) Th1->CTL Helps Activate IFNg IFN-γ Th1->IFNg Secretes IFNg->NK_Cell Activates

Caption: PSK binds to TLR2 on APCs, initiating a signaling cascade that results in cytokine production, DC maturation, and subsequent activation of T cells and NK cells.

Quantitative Effects on Immune Cell Populations and Cytokine Production

PSK administration leads to significant and measurable changes in both the composition of immune cell populations and the cytokine milieu. These alterations are indicative of a shift towards a Th1-dominant anti-tumor immune response.

Table 1: Effect of PSK on Splenocyte Populations
Cell TypeChangeConcentration/TimeSource
CD4+ T CellsIncreased from 25.5% to 43.2%100 µg/ml, 72h[1]
CD8+ T CellsIncreased from 9.9% to 15.5%100 µg/ml, 72h[1]
B CellsDecreased from 46.8% to 22.4%100 µg/ml, 72h[1]
Table 2: Upregulation of Th1 Cytokines Following PSK Treatment
CytokineFold Increase (vs. Control)Concentration/TimeSource
IFN-γ4.03 ± 0.41100 µg/ml, 96h[1]
TNF-α3.21 ± 0.44100 µg/ml, 96h[1]
IL-23.40 ± 0.06100 µg/ml, 96h[1]

Key Experimental Protocols

The immunomodulatory effects of PSK have been elucidated through a variety of in vitro and in vivo experimental models. Below are outlines of key methodologies.

In Vitro Dendritic Cell Maturation Assay

This assay is crucial for determining the ability of PSK to activate APCs.

  • Cell Culture: Bone marrow-derived dendritic cells (BMDCs) are cultured in the presence of PSK (e.g., 5-80 µg/mL) for 48 hours.[11]

  • Flow Cytometry Analysis: Post-incubation, cells are stained with fluorescently-labeled antibodies against maturation markers such as CD80, CD86, MHCII, and CD40.[11]

  • Data Acquisition: The expression levels of these markers are quantified using flow cytometry, with an increase in expression indicating DC maturation.[11]

Cytokine Production Measurement by ELISA

This protocol quantifies the secretion of key cytokines following immune cell stimulation with PSK.

  • Cell Stimulation: Splenocytes or Peripheral Blood Mononuclear Cells (PBMCs) are cultured with various concentrations of PSK for a specified time (e.g., 24-96 hours).[1]

  • Supernatant Collection: The cell culture supernatant is collected.

  • ELISA: An enzyme-linked immunosorbent assay (ELISA) is performed using capture and detection antibodies specific for the cytokines of interest (e.g., IL-12, IFN-γ, TNF-α) to measure their concentrations in the supernatant.[1]

In Vivo Tumor Model

Animal models are essential for evaluating the anti-tumor efficacy of PSK in a physiological context.

in_vivo_workflow In Vivo Murine Tumor Model Workflow start Start tumor_inoculation Subcutaneous inoculation of syngeneic tumor cells into mice start->tumor_inoculation tumor_establishment Allow tumors to reach palpable size (e.g., 50 mm³) tumor_inoculation->tumor_establishment randomization Randomize mice into Control and PSK treatment groups tumor_establishment->randomization treatment Administer PSK (e.g., oral gavage) or vehicle control daily randomization->treatment monitoring Monitor tumor growth with calipers and assess animal health treatment->monitoring endpoint Endpoint: Tumors reach max size or pre-defined study duration monitoring->endpoint analysis Euthanize mice and collect tumors, spleens, and lymph nodes for analysis (e.g., flow cytometry, histology) endpoint->analysis end End analysis->end

Caption: A typical workflow for assessing the in vivo anti-tumor efficacy of PSK in a murine model.

  • Tumor Inoculation: Immunocompetent mice (e.g., neu transgenic mice) are subcutaneously injected with syngeneic tumor cells.[1]

  • Treatment: Once tumors are established, mice are treated with PSK (e.g., via oral administration) or a vehicle control.[1]

  • Monitoring: Tumor growth is monitored over time.[1]

Conclusion

This compound (PSK) exerts its immunotherapeutic and anti-tumor effects primarily through its role as a selective TLR2 agonist. This interaction initiates a cascade of events, beginning with the activation and maturation of dendritic cells. This leads to the production of Th1-polarizing cytokines and the subsequent activation of cytotoxic CD8+ T cells and NK cells, which are critical for tumor cell eradication. The quantitative data and experimental models consistently support this mechanism, highlighting PSK's potential as a valuable component of combination cancer immunotherapies. Further research into the nuanced interactions of PSK with the tumor microenvironment will continue to refine its clinical application.

References

Polysaccharide-K (PSK): A Comprehensive Technical Guide on its Structure-Function Relationship

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Polysaccharide-K (PSK), also known as Krestin®, is a protein-bound polysaccharide extracted from the mycelium of the basidiomycete fungus, Trametes versicolor. For decades, it has been used as an immunotherapeutic agent, particularly in Asia, as an adjunct to conventional cancer therapies.[1][2] This technical guide provides an in-depth analysis of the intricate relationship between the molecular structure of PSK and its diverse biological functions. It summarizes the current understanding of its chemical composition, including its monosaccharide constituents, glycosidic linkages, and protein component. Furthermore, this guide elucidates the molecular mechanisms underlying its immunomodulatory and anti-tumor activities, with a particular focus on its role as a Toll-like receptor 2 (TLR2) agonist. Detailed experimental protocols for the characterization of PSK and the evaluation of its biological effects are provided, alongside visual representations of key signaling pathways and experimental workflows to facilitate a deeper understanding for research and drug development professionals.

Molecular Structure of Polysaccharide-K

PSK is a complex macromolecule, a proteoglycan, where a polysaccharide component is covalently linked to a protein moiety.[3] The biological activity of PSK is intrinsically linked to its unique structural features.

Polysaccharide Component

The polysaccharide portion of PSK is a β-glucan, consisting of a main chain of β-(1→4)-linked D-glucose residues with β-(1→3) and β-(1→6) linked side chains.[2][4] This branched structure is crucial for its biological activity.

Table 1: Monosaccharide Composition of Polysaccharide-K

MonosaccharideMolar Ratio/PercentageNotes
D-GlucoseMajor ComponentForms the primary backbone and side chains of the β-glucan structure.
D-GalactoseMinor ComponentPresent in smaller quantities, contributing to the heterogeneity of the polysaccharide.
D-MannoseMinor ComponentFound in trace amounts.
D-XyloseMinor ComponentFound in trace amounts.

Note: Precise molar ratios are not consistently reported in publicly available literature and may vary between batches.

Table 2: Glycosidic Linkage Analysis of Polysaccharide-K

Glycosidic LinkagePercentageLocation in Structure
→4)-β-D-Glcp-(1→MajorMain chain of the β-glucan.
→3)-β-D-Glcp-(1→MinorBranching points in the polysaccharide.
→6)-β-D-Glcp-(1→MinorBranching points and attachment sites for the protein component.
Protein Component

The protein component of PSK is rich in acidic amino acids, such as aspartic acid and glutamic acid.[1] It is linked to the polysaccharide via O- or N-glycosidic bonds, typically at the C-6 position of the glucose residues.[1]

Table 3: Physicochemical Properties of Polysaccharide-K

PropertyValueMethod of Determination
Average Molecular Weight~100 kDa (with a reported mean of 94 kDa)Size-Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS)
Protein Content18-38% (w/w)Bradford or BCA Protein Assay
SolubilitySoluble in hot waterEmpirical Observation

Biological Functions and Mechanisms of Action

PSK exerts its biological effects through a dual mechanism: direct anti-tumor activities and indirect immunomodulatory effects.

Immunomodulatory Effects

The primary mechanism of PSK's immunomodulatory action is through the activation of pattern recognition receptors (PRRs), most notably Toll-like receptor 2 (TLR2).

PSK is a potent TLR2 agonist. Upon binding to TLR2 on the surface of immune cells such as macrophages and dendritic cells, PSK initiates a downstream signaling cascade. This activation leads to the recruitment of adaptor proteins like MyD88 and TIRAP, culminating in the activation of the transcription factor NF-κB. Activated NF-κB translocates to the nucleus and induces the expression of a plethora of pro-inflammatory and immunomodulatory genes.

TLR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space PSK Polysaccharide-K (PSK) TLR2 TLR2 PSK->TLR2 Binds to MyD88 MyD88 TLR2->MyD88 Recruits IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 IKK_complex IKK Complex TRAF6->IKK_complex NF_kB NF-κB IKK_complex->NF_kB Activates Nucleus Nucleus NF_kB->Nucleus Translocates to Cytokine_Genes Cytokine & Chemokine Gene Expression Nucleus->Cytokine_Genes Induces Transcription

Figure 1: PSK-induced TLR2 signaling pathway.

The activation of immune cells by PSK leads to:

  • Activation of Natural Killer (NK) Cells: PSK enhances the cytotoxic activity of NK cells against tumor cells.

  • Maturation of Dendritic Cells (DCs): PSK promotes the maturation of DCs, enhancing their antigen-presenting capabilities and stimulating adaptive immune responses.

  • T-Cell Proliferation: PSK stimulates the proliferation of T-cells, further bolstering the anti-tumor immune response.

  • Cytokine Production: PSK induces the production of various cytokines, including interferons (IFNs), interleukins (ILs), and tumor necrosis factor-alpha (TNF-α), which play critical roles in orchestrating the immune response against cancer.

Direct Anti-Tumor Effects

PSK has also been shown to exert direct effects on cancer cells, including:

  • Induction of Apoptosis: PSK can induce programmed cell death in certain cancer cell lines.

  • Inhibition of Metastasis: PSK may inhibit the metastatic spread of cancer by interfering with cell adhesion and invasion processes.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the structural characterization and functional analysis of PSK.

Structural Characterization

Structural_Characterization_Workflow start PSK Sample mw_determination Molecular Weight Determination (SEC-MALS) start->mw_determination protein_quant Protein Content (Bradford/BCA Assay) start->protein_quant monosaccharide_analysis Monosaccharide Composition (GC-MS) start->monosaccharide_analysis linkage_analysis Glycosidic Linkage Analysis (Methylation Analysis) start->linkage_analysis structure_elucidation Structural Elucidation mw_determination->structure_elucidation protein_quant->structure_elucidation monosaccharide_analysis->structure_elucidation linkage_analysis->structure_elucidation

Figure 2: Workflow for the structural characterization of PSK.

Objective: To determine the average molecular weight and polydispersity of PSK.

Materials:

  • Size-Exclusion Chromatography (SEC) system equipped with a Multi-Angle Light Scattering (MALS) detector and a Refractive Index (RI) detector.

  • Appropriate SEC column (e.g., TSKgel GMPWXL).

  • Mobile phase: 0.1 M NaNO₃ with 0.02% NaN₃ in ultrapure water, filtered and degassed.

  • PSK sample.

  • Dextran standards of known molecular weights for calibration (optional, as MALS provides absolute molecular weight).

Procedure:

  • Prepare the mobile phase and equilibrate the SEC system until a stable baseline is achieved.

  • Dissolve the PSK sample in the mobile phase to a final concentration of 1-2 mg/mL. Filter the sample through a 0.22 µm syringe filter.

  • Inject an appropriate volume (e.g., 100 µL) of the filtered PSK sample onto the SEC column.

  • Collect the data from the MALS and RI detectors.

  • Analyze the data using appropriate software (e.g., ASTRA software from Wyatt Technology) to calculate the weight-average molecular weight (Mw), number-average molecular weight (Mn), and polydispersity index (PDI = Mw/Mn).

Objective: To identify and quantify the monosaccharide components of PSK.

Materials:

  • Gas Chromatography-Mass Spectrometry (GC-MS) system.

  • Trifluoroacetic acid (TFA).

  • Sodium borohydride (NaBH₄).

  • Acetic anhydride.

  • Pyridine.

  • Methanol.

  • Monosaccharide standards (glucose, galactose, mannose, xylose).

Procedure:

  • Hydrolysis: Accurately weigh 5-10 mg of PSK into a screw-cap tube. Add 2 mL of 2 M TFA and heat at 121°C for 2 hours.

  • Reduction: Cool the sample and evaporate the TFA under a stream of nitrogen. Add 1 mL of 2 M NH₄OH and 10 mg of NaBH₄. Incubate at room temperature for 1 hour.

  • Acetylation: Add glacial acetic acid dropwise to neutralize the excess NaBH₄. Evaporate to dryness. Add 1 mL of acetic anhydride and 1 mL of pyridine. Heat at 100°C for 1 hour.

  • Extraction: Cool the sample and add 2 mL of water and 2 mL of dichloromethane. Vortex and centrifuge. Collect the lower organic layer.

  • GC-MS Analysis: Inject an aliquot of the organic layer into the GC-MS system. Identify the alditol acetate derivatives of the monosaccharides by comparing their retention times and mass spectra with those of the standards. Quantify the monosaccharides based on the peak areas.

Functional Assays

Functional_Assay_Workflow start PSK Sample tlr2_activation TLR2 Activation Assay (HEK-Blue™ Cells) start->tlr2_activation nk_cytotoxicity NK Cell Cytotoxicity Assay (Calcein-AM Release) start->nk_cytotoxicity cytokine_profiling Cytokine Profiling (ELISA/Luminex) start->cytokine_profiling functional_characterization Functional Characterization tlr2_activation->functional_characterization nk_cytotoxicity->functional_characterization cytokine_profiling->functional_characterization

Figure 3: Workflow for the functional characterization of PSK.

Objective: To determine if PSK activates the human TLR2 receptor.

Materials:

  • HEK-Blue™ hTLR2 reporter cells (InvivoGen).

  • HEK-Blue™ Detection medium (InvivoGen).

  • PSK sample.

  • Pam3CSK4 (positive control for TLR2 activation).

  • Lipopolysaccharide (LPS) (negative control for TLR2).

  • 96-well cell culture plates.

  • Spectrophotometer.

Procedure:

  • Culture HEK-Blue™ hTLR2 cells according to the manufacturer's protocol.

  • Plate the cells in a 96-well plate at a density of ~5 x 10⁴ cells/well and incubate for 24 hours.

  • Prepare serial dilutions of the PSK sample, Pam3CSK4, and LPS.

  • Add the test compounds to the respective wells and incubate for 24 hours.

  • Add HEK-Blue™ Detection medium to each well and incubate for 1-4 hours at 37°C.

  • Measure the absorbance at 620-655 nm. An increase in absorbance indicates the activation of the SEAP reporter gene, signifying TLR2 activation.

Objective: To measure the ability of PSK-stimulated NK cells to kill target cancer cells.

Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs) or isolated NK cells.

  • K562 target cells (a human leukemia cell line sensitive to NK cell-mediated lysis).

  • Calcein-AM dye.

  • PSK.

  • RPMI-1640 medium supplemented with 10% FBS.

  • 96-well V-bottom plates.

  • Fluorescence plate reader.

Procedure:

  • Effector Cell Preparation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation. To obtain a more pure NK cell population, further isolation using magnetic bead separation can be performed. Pre-incubate the effector cells with or without PSK (e.g., 100 µg/mL) for 24-48 hours.

  • Target Cell Labeling: Resuspend K562 cells at 1 x 10⁶ cells/mL in RPMI-1640 and add Calcein-AM to a final concentration of 10 µM. Incubate for 30 minutes at 37°C. Wash the cells three times with RPMI-1640 to remove excess dye.

  • Co-culture: Plate the labeled K562 target cells at 1 x 10⁴ cells/well in a 96-well V-bottom plate. Add the pre-stimulated effector cells at various effector-to-target (E:T) ratios (e.g., 25:1, 12.5:1, 6.25:1).

  • Controls: Include wells for spontaneous release (target cells only) and maximum release (target cells with 2% Triton X-100).

  • Incubation: Centrifuge the plate at 200 x g for 2 minutes and incubate for 4 hours at 37°C.

  • Measurement: Centrifuge the plate at 500 x g for 5 minutes. Transfer 100 µL of the supernatant from each well to a new 96-well flat-bottom plate. Measure the fluorescence of the released Calcein-AM using a fluorescence plate reader (Excitation: 485 nm, Emission: 520 nm).

  • Calculation: Calculate the percentage of specific lysis using the formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

Objective: To quantify the production of cytokines by human PBMCs in response to PSK stimulation.

Materials:

  • Human PBMCs.

  • PSK.

  • RPMI-1640 medium supplemented with 10% FBS.

  • 24-well cell culture plates.

  • ELISA or Luminex-based cytokine quantification kits for desired cytokines (e.g., TNF-α, IL-6, IL-12, IFN-γ).

Procedure:

  • Isolate PBMCs as described in section 3.2.2.

  • Plate the PBMCs in a 24-well plate at a density of 1 x 10⁶ cells/mL.

  • Stimulate the cells with various concentrations of PSK (e.g., 10, 50, 100 µg/mL) or leave unstimulated as a control.

  • Incubate the plate for 24-48 hours at 37°C.

  • Collect the cell culture supernatants by centrifugation.

  • Quantify the concentration of the desired cytokines in the supernatants using ELISA or a Luminex multiplex assay according to the manufacturer's instructions.

Conclusion

Polysaccharide-K is a complex and potent biological response modifier with a well-established role in cancer immunotherapy. Its unique structure, a protein-bound β-glucan, is fundamental to its ability to modulate the immune system, primarily through the activation of the TLR2 signaling pathway. This leads to the enhancement of both innate and adaptive anti-tumor immune responses. The detailed structural and functional analysis, coupled with the standardized experimental protocols provided in this guide, offers a valuable resource for researchers and drug development professionals seeking to further explore the therapeutic potential of PSK and similar natural products. A deeper understanding of the structure-function relationship of PSK will pave the way for the development of novel and more effective immunotherapeutic strategies for the treatment of cancer and other diseases.

References

The Extraction and Purification of Krestin (PSK) from Trametes versicolor Mycelium: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for extracting and purifying Krestin (Polysaccharide-K, PSK), a protein-bound polysaccharide derived from the mycelium of the medicinal mushroom Trametes versicolor. PSK is a clinically used biological response modifier in Japan for adjuvant cancer therapy.[1][2][3] This document outlines the critical steps from mycelial cultivation to the purification of the active compound, presenting quantitative data, detailed experimental protocols, and visual workflows to support research and development.

Mycelial Cultivation and Biomass Production

The production of high-quality PSK begins with the controlled cultivation of Trametes versicolor mycelium. Unlike traditional methods that use wild-harvested fruiting bodies, modern pharmaceutical production utilizes submerged liquid culture fermentation to ensure consistency, purity, and higher yields of the active proteoglycans.[4] The mycelial stage is preferred as its cell walls contain a higher concentration of the desired β-glucans compared to the mature fruiting body.[4]

Experimental Protocol: Mycelium Cultivation
  • Strain Selection: The primary strain used for commercial PSK production is Trametes versicolor CM-101.[3][5][6]

  • Culture Initiation: A pure culture is established on a suitable agar medium, such as Potato Dextrose Agar (PDA) or Malt Extract Agar (MEA).[7][8] Plates are typically incubated in the dark at 20-25°C for 10-14 days until full colonization.[7][8][9]

  • Spawn Preparation: The mycelium from the agar plates is used to inoculate a grain-based spawn medium (e.g., sorghum or wheat grains). This is incubated at 25°C for approximately 15 days to allow for complete mycelial colonization.[9]

  • Submerged Fermentation: The spawn is then used to inoculate a sterile liquid nutrient medium in a fermentation vessel. Fermentations are carried out for several days, often with a stepwise feeding approach with fresh medium to optimize biomass growth.[4]

  • Biomass Harvesting: Upon completion of the fermentation cycle, the mycelial biomass is separated from the culture broth by centrifugation.[4] The collected biomass is then washed and typically lyophilized (freeze-dried) to preserve its integrity before extraction.

Crude this compound (PSK) Extraction

The most clinically validated and widely used method for extracting polysaccharides from medicinal mushrooms, including PSK, is hot water extraction.[10] This process is essential to break down the indigestible chitin cell walls of the mycelium, thereby releasing the bioactive, water-soluble polysaccharides.[10]

Experimental Workflow: Crude PSK Extraction

ExtractionWorkflow Mycelium Dried Mycelial Biomass HotWater Hot Water Extraction (e.g., 90-100°C, 2-4h) Mycelium->HotWater Filter Filtration / Centrifugation (Remove solid residue) HotWater->Filter Aqueous Extract Concentrate Vacuum Concentration (Reduce volume) Filter->Concentrate Precipitate Ethanol Precipitation (e.g., 3-4 vols 95% EtOH, 4°C) Concentrate->Precipitate Collect Centrifugation (Collect precipitate) Precipitate->Collect Precipitate Dry Lyophilization / Drying Collect->Dry CrudePSK Crude PSK Powder Dry->CrudePSK

Caption: Overall workflow for crude this compound (PSK) extraction.

Experimental Protocol: Hot Water Extraction
  • Preparation: Mix the dried and powdered Trametes versicolor mycelium with deionized water. A common solid-to-liquid ratio is 1:30 (g:mL).[11]

  • Extraction: Heat the mixture to 90-100°C and maintain it for 2 to 4 hours with continuous stirring.[11][12][13] Some protocols recommend repeating the extraction process multiple times on the solid residue to maximize yield.[11][13]

  • Separation: Separate the aqueous extract from the solid mycelial residue by centrifugation (e.g., 9000 rpm) or hot filtration.[14][15]

  • Concentration: Reduce the volume of the collected supernatant using a rotary evaporator under reduced pressure. A typical concentration is to 1/10th of the original volume.[13][15]

  • Precipitation: Add 3 to 4 volumes of 95% ethanol to the concentrated extract and stir thoroughly.[12][13] Allow the polysaccharides to precipitate overnight at 4°C.[12][14]

  • Collection and Drying: Collect the precipitate by centrifugation (e.g., 5000 rpm for 10 min).[13] The resulting crude PSK is then lyophilized or dried to yield a powder.[13][14]

Quantitative Data: Hot Water Extraction Parameters and Yields
Raw MaterialSolid-to-Liquid Ratio (g:mL)Temperature (°C)Time (h)Extraction Yield (%)Reference(s)
T. versicolor Mycelium1:30902 (repeated twice)5.38[11]
T. versicolor MyceliumNot Specified100 (Boiling)Not Specified6.98[11]
V. volvacea1:10095515.58[14]
A. roxburghiiNot Specified8020 min11.2 (Microwave-assisted)[16]

Note: Yields can vary significantly based on the specific strain, cultivation conditions, and precise extraction parameters.

Purification of this compound (PSK)

Crude PSK extracts contain impurities such as proteins, nucleic acids, and low-molecular-weight compounds.[13] Further purification is required to isolate the high-molecular-weight proteoglycan. The primary distinction in the initial recovery of PSK versus the related compound PSP is the precipitation method; PSK is traditionally salted out with ammonium sulfate, whereas PSP is recovered via ethanol precipitation.[17][18] Subsequent purification often involves deproteinization and chromatographic techniques.

Experimental Workflow: PSK Purification

PurificationWorkflow CrudePSK Crude PSK Solution Deproteinize Deproteinization (e.g., Sevag method) CrudePSK->Deproteinize Dialyze Dialysis (Remove small molecules) Deproteinize->Dialyze Column Column Chromatography (e.g., Anion-Exchange, Gel Filtration) Dialyze->Column Fractions Collect & Pool Fractions Column->Fractions Purified Fractions FinalDry Lyophilization Fractions->FinalDry PurePSK Purified PSK FinalDry->PurePSK

Caption: General workflow for the purification of this compound (PSK).

Experimental Protocol: Purification Steps
  • Salting Out (for PSK): Dissolve the crude extract in water. Gradually add ammonium sulfate to the solution to precipitate the protein-bound polysaccharides. This method is cost-effective but may lead to co-precipitation of other proteins.[18]

  • Deproteinization: To remove contaminating proteins, the Sevag method can be employed. This involves repeatedly shaking the aqueous solution of the polysaccharide with a mixture of chloroform and n-butanol, followed by centrifugation to remove the denatured protein layer.

  • Dialysis: The deproteinized solution is dialyzed against distilled water for 2-3 days using a dialysis membrane with an appropriate molecular weight cutoff (e.g., 10-14 kDa).[13] This step effectively removes low-molecular-weight compounds like salts and monosaccharides.[13]

  • Column Chromatography: For higher purity, the dialyzed polysaccharide solution can be subjected to column chromatography.[19][20][21]

    • Anion-Exchange Chromatography: This separates molecules based on their net charge. Polysaccharides are loaded onto the column and eluted with a salt gradient (e.g., NaCl).

    • Gel Filtration Chromatography: This separates molecules based on size. It is effective for isolating the high-molecular-weight PSK (approx. 100 kDa) from smaller fragments.[1][3]

  • Final Product: The purified fractions containing PSK are pooled, concentrated, and lyophilized to obtain the final, highly purified product. The absence of proteins and nucleic acids can be confirmed by a negative Bradford test and a lack of absorption at 260/280 nm in the UV spectrum.[13]

Mechanism of Action: Key Signaling Pathway

PSK exerts its anti-tumor effects primarily through immunomodulation rather than direct cytotoxicity.[22][23] A key mechanism involves its activity as a Toll-like Receptor 2 (TLR2) agonist.[5] This interaction triggers a downstream signaling cascade in immune cells, leading to the activation of both innate and adaptive immune responses.

Diagram: PSK-Mediated Immunomodulation

PSK_Signaling cluster_APC Antigen Presenting Cell (e.g., Dendritic Cell) cluster_TCell T Cell cluster_NK NK Cell TLR2 Toll-like Receptor 2 (TLR2) Activation Intracellular Signaling (e.g., NF-κB pathway) TLR2->Activation IL12 IL-12 Secretion Activation->IL12 CD8 CD8+ T Cell (Cytotoxic T Lymphocyte) IL12->CD8 Activates Th1 CD4+ Th1 Cell IL12->Th1 Promotes Differentiation NK_Cell Natural Killer Cell Activation IL12->NK_Cell Activates IFNg IFN-γ CD8->IFNg Tumor Tumor Cell Apoptosis CD8->Tumor Induces Cytotoxicity TNFa TNF-α Th1->TNFa IL2 IL-2 Th1->IL2 NK_Cell->Tumor Induces Cytotoxicity PSK This compound (PSK) PSK->TLR2 Binds as Agonist

Caption: PSK-mediated immune stimulation via TLR2 signaling.

PSK acts as a selective agonist for TLR2 on antigen-presenting cells like dendritic cells.[5] This binding triggers an intracellular signaling cascade that results in the maturation of dendritic cells and the secretion of Th1-polarizing cytokines, most notably Interleukin-12 (IL-12).[5] IL-12, in turn, stimulates the proliferation and activation of CD8+ cytotoxic T lymphocytes and Natural Killer (NK) cells.[5] Activated T cells further produce key cytokines such as Interferon-gamma (IFN-γ), Tumor Necrosis Factor-alpha (TNF-α), and Interleukin-2 (IL-2).[5][24] The combined cytotoxic activity of activated CD8+ T cells and NK cells is a primary driver of the anti-tumor effect observed with PSK administration.[5]

References

The Immunomodulatory Properties of Polysaccharide-K: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Polysaccharide-K (PSK), a protein-bound polysaccharide extracted from the mycelium of the Coriolus versicolor mushroom, has been utilized for decades in Asia as an adjuvant in cancer therapy.[1][2] Its clinical efficacy is largely attributed to its potent immunomodulatory activities. This technical guide provides an in-depth overview of the core immunomodulatory properties of PSK, focusing on its mechanisms of action on various immune cells, the signaling pathways it triggers, and quantitative data from key experimental findings. Detailed experimental protocols are provided to facilitate the replication and further investigation of its biological effects.

Introduction

Polysaccharide-K is a biological response modifier (BRM) that enhances the host's immune system to combat cancer.[2][3] Unlike direct cytotoxic agents, PSK's primary anti-tumor effects are mediated through the activation and modulation of both the innate and adaptive immune systems.[4] It is a complex macromolecule with a molecular weight of approximately 100 kDa, consisting of a β-glucan main chain with attached peptide components.[5][6] This guide will dissect the multifaceted immunomodulatory actions of PSK, providing a comprehensive resource for researchers in immunology and oncology.

Mechanisms of Action on Immune Cells

PSK exerts its effects on a wide array of immune cells, leading to a coordinated anti-tumor immune response.

Natural Killer (NK) Cells

NK cells are a critical component of the innate immune system, capable of directly lysing tumor cells without prior sensitization. PSK has been shown to significantly enhance NK cell activity.[1][7]

  • Activation and Cytotoxicity: PSK directly activates NK cells, increasing their cytotoxic activity against cancer cells.[1] This activation is independent of interferon and interleukin-2 (IL-2) in some contexts, although PSK can also act synergistically with IL-2 to boost NK cell proliferation and function.[1]

  • Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC): PSK can augment the efficacy of monoclonal antibody therapies, such as trastuzumab, by enhancing NK cell-mediated ADCC.[7]

T Lymphocytes

PSK modulates the activity of various T cell subsets, playing a crucial role in the adaptive anti-tumor immune response.

  • T Cell Proliferation: PSK promotes the proliferation of both CD4+ and CD8+ T cells.[4][8][9] Studies have shown that PSK can directly act on T cells to enhance their DNA synthesis.[9]

  • Th1 Polarization: PSK promotes a Th1-biased immune response, characterized by the production of cytokines like IFN-γ and IL-12.[4] This shift is crucial for effective cell-mediated immunity against tumors.

  • Cytotoxic T Lymphocyte (CTL) Activity: The anti-tumor effect of PSK is dependent on CD8+ T cells, indicating its role in promoting CTL responses against cancer cells.[4]

  • Gamma Delta (γδ) T Cells: PSK activates γδ T cells, a subset of innate-like lymphocytes, inducing their production of IFN-γ and upregulating activation markers such as CD25 and CD69.[10] This activation contributes to the overall anti-tumor effect of PSK.[10]

Dendritic Cells (DCs)

DCs are potent antigen-presenting cells (APCs) that bridge the innate and adaptive immune systems. PSK enhances DC maturation and function.

  • Maturation: PSK induces the maturation of DCs, leading to the upregulation of co-stimulatory molecules like CD86 and MHC class II.[4]

  • Cytokine Production: PSK-stimulated DCs exhibit increased production of IL-12, a key cytokine for driving Th1 responses.[4]

Macrophages

Macrophages are versatile innate immune cells involved in phagocytosis, antigen presentation, and cytokine production. PSK activates macrophages, leading to increased production of pro-inflammatory cytokines such as TNF-α and IL-1β.[2][11]

Signaling Pathways

PSK's immunomodulatory effects are initiated through its interaction with specific receptors on immune cells, triggering downstream signaling cascades.

Toll-Like Receptor 2 (TLR2) Signaling

A key mechanism of PSK's action is its role as a selective agonist for Toll-like receptor 2 (TLR2).[12]

  • Activation: PSK binds to TLR2 on immune cells such as DCs, macrophages, and NK cells.

  • Downstream Events: This binding initiates a signaling cascade that leads to the activation of transcription factors like NF-κB.[3]

  • Functional Outcomes: The activation of the TLR2 pathway by PSK results in DC maturation, T cell activation, and enhanced NK cell function, all of which are dependent on TLR2.

Diagram: PSK-Mediated TLR2 Signaling Pathway

PSK_TLR2_Signaling PSK Polysaccharide-K (PSK) TLR2 TLR2 PSK->TLR2 Binds to MyD88 MyD88 TLR2->MyD88 IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex Activates NF_kB NF-κB IKK_complex->NF_kB Activates Nucleus Nucleus NF_kB->Nucleus Translocates to Cytokine_Genes Pro-inflammatory Cytokine Genes (e.g., IL-12, TNF-α) Nucleus->Cytokine_Genes Upregulates Immune_Response Enhanced Immune Response (DC Maturation, T Cell Activation, NK Cell Function) Cytokine_Genes->Immune_Response Leads to

Caption: PSK activates TLR2 signaling, leading to enhanced immune responses.

Quantitative Data on Immunomodulatory Effects

The following tables summarize quantitative data from various studies on the effects of PSK on immune cell proliferation and cytokine production.

Table 1: Effect of PSK on Immune Cell Proliferation
Cell TypeOrganismPSK ConcentrationAssayResultReference
SplenocytesMouse (neu transgenic)100 µg/mL[³H]-thymidine incorporationSignificant increase in proliferation after 72h[4]
Peripheral Blood Lymphocytes (PBLs)Human100 µg/mL (with IL-2)BrdU incorporationSynergistic increase in proliferation with IL-2[1]
Tumor-Infiltrating Lymphocytes (TILs)Human100 µg/mLDNA synthesisAugmented DNA synthesis[9]
CD4+ T cells (in splenocyte culture)Mouse (neu transgenic)100 µg/mLFlow CytometryPercentage increased from 25.5% to 43.2% after 72h[4]
CD8+ T cells (in splenocyte culture)Mouse (neu transgenic)100 µg/mLFlow CytometryPercentage increased from 9.9% to 15.5% after 72h[4]
Table 2: Effect of PSK on Cytokine Production
Cell TypeOrganismPSK ConcentrationCytokineResultReference
Bone Marrow-Derived DCs (BMDCs)Mouse200 µg/mLIL-12p70Increased from 0.4 pg/mL to 55.3 pg/mL
SplenocytesMouse (neu transgenic)100 µg/mLIFN-γSignificant increase in secretion[4]
Peripheral Blood Mononuclear Cells (PBMCs)Human100 µg/mLIL-12p40Significant increase after 24h and 48h[7]
Peripheral Blood Mononuclear Cells (PBMCs)Human100 µg/mLTNF-αSignificant increase after 24h and 48h[7]
Peripheral Blood Mononuclear Cells (PBMCs)Human100 µg/mLIL-6Significant increase after 24h and 48h[7]
Peripheral Blood Mononuclear Cells (PBMCs)Human100 µg/mLIL-8Significant increase after 24h and 48h[7]
γδ T cells (in splenocyte culture)Mouse100 µg/mLIFN-γIncreased production

Detailed Experimental Protocols

In Vitro Lymphocyte Proliferation Assay (BrdU Incorporation)

Objective: To assess the effect of PSK on the proliferation of human peripheral blood lymphocytes (PBLs).[1]

Materials:

  • Human PBLs isolated by Ficoll-Hystopaque separation.

  • RPMI-1640 medium supplemented with 10% FBS, penicillin, and streptomycin.

  • PSK solution (100 µg/mL and 50 µg/mL).

  • IL-2 (100 U/mL) as a positive control and for co-stimulation.

  • 96-well microculture plates.

  • BrdU labeling reagent (10 µM).

  • Fixing solution.

  • Anti-BrdU antibody.

  • TMB substrate.

  • Microplate reader.

Procedure:

  • Seed PBLs at a density of 5 x 10⁴ cells/well in a 96-well plate.

  • Add PSK (100 µg/mL or 50 µg/mL), IL-2 (100 U/mL), or a combination of PSK and IL-2 to the respective wells. Include an untreated control.

  • Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.

  • Add BrdU labeling reagent to each well and incubate for an additional 24 hours.

  • Fix the cells for 30 minutes.

  • Incubate with anti-BrdU antibody for 1 hour at 37°C.

  • Add TMB substrate and measure the absorbance using a microplate reader.

Diagram: Lymphocyte Proliferation Assay Workflow

Lymphocyte_Proliferation_Workflow Isolate_PBLs Isolate Human PBLs Seed_Cells Seed PBLs in 96-well plate (5 x 10⁴ cells/well) Isolate_PBLs->Seed_Cells Add_Treatments Add Treatments: - Control - PSK (50 & 100 µg/mL) - IL-2 (100 U/mL) - PSK + IL-2 Seed_Cells->Add_Treatments Incubate_48h Incubate for 48 hours Add_Treatments->Incubate_48h Add_BrdU Add BrdU Labeling Reagent Incubate_48h->Add_BrdU Incubate_24h Incubate for 24 hours Add_BrdU->Incubate_24h Fix_Cells Fix Cells Incubate_24h->Fix_Cells Add_Antibody Add Anti-BrdU Antibody Fix_Cells->Add_Antibody Add_Substrate Add TMB Substrate Add_Antibody->Add_Substrate Measure_Absorbance Measure Absorbance Add_Substrate->Measure_Absorbance

Caption: Workflow for assessing lymphocyte proliferation using BrdU incorporation.

NK Cell Cytotoxicity Assay (CD107a Degranulation)

Objective: To measure the degranulation of NK cells as an indicator of cytotoxic activity in response to PSK.[10]

Materials:

  • Mouse splenocytes.

  • Complete RPMI medium.

  • PSK solution (100 µg/mL).

  • Anti-CD107a-PE antibody.

  • Brefeldin A.

  • Monensin.

  • Antibodies for cell surface markers (e.g., CD3, NK1.1).

  • Flow cytometer.

Procedure:

  • Treat splenocytes with PSK (100 µg/mL) or medium alone for 6 hours.

  • Add anti-CD107a-PE antibody directly to the cultures.

  • After 1 hour of incubation, add brefeldin A and monensin.

  • Incubate for an additional 5 hours.

  • Stain the cells with antibodies for CD3 and NK1.1 to identify the NK cell population.

  • Analyze the expression of CD107a on NK cells using a flow cytometer.

Cytokine Production Analysis (ELISA)

Objective: To quantify the production of specific cytokines by immune cells in response to PSK.[10]

Materials:

  • Mouse splenocytes or human PBMCs.

  • Complete RPMI medium.

  • PSK solution (e.g., 25-400 µg/mL).

  • 96-well culture plates.

  • ELISA kit for the cytokine of interest (e.g., IFN-γ, IL-12).

  • Microplate reader.

Procedure:

  • Culture splenocytes or PBMCs in 96-well plates.

  • Stimulate the cells with various concentrations of PSK for 24-48 hours.

  • Collect the culture supernatants.

  • Measure the concentration of the target cytokine in the supernatants using an ELISA kit according to the manufacturer's instructions.

Conclusion

Polysaccharide-K is a potent immunomodulator with well-documented effects on a variety of immune cells. Its ability to activate NK cells, promote T cell proliferation and Th1 polarization, and enhance DC maturation, largely through the TLR2 signaling pathway, provides a strong rationale for its use in cancer immunotherapy. The quantitative data and detailed protocols presented in this guide offer a valuable resource for researchers seeking to further elucidate the mechanisms of PSK and explore its therapeutic potential in combination with other anti-cancer agents. Continued investigation into the complex interactions of PSK with the immune system will undoubtedly pave the way for more effective and targeted immunotherapeutic strategies.

References

Krestin's Immunomodulatory Activity: A Deep Dive into Innate and Adaptive Immunity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Krestin (Polysaccharide-K, PSK), a protein-bound polysaccharide extracted from the mycelium of the basidiomycete Coriolus versicolor, has been utilized for decades in Asia as an adjunct to cancer therapy. Its clinical efficacy is largely attributed to its potent immunomodulatory properties, which span both the innate and adaptive arms of the immune system. This technical guide provides a comprehensive overview of the mechanisms by which this compound exerts its effects on innate and adaptive immunity, with a focus on cellular and molecular pathways, supported by quantitative data from key studies. Detailed experimental protocols and visual representations of signaling cascades and experimental workflows are included to facilitate a deeper understanding and aid in future research and development.

Introduction

This compound is a complex biological response modifier with a molecular weight of approximately 100 kDa, consisting of a β-glucan main chain with peptide side chains.[1][2] Its ability to enhance host immune surveillance and combat immunosuppressive states associated with cancer has been a subject of extensive research.[2][3] This document synthesizes the current understanding of this compound's immunological effects, with a particular emphasis on its role as a Toll-like receptor 2 (TLR2) agonist.[4][5][6][7][8][9]

Effects on Innate Immunity

This compound's initial interaction with the immune system occurs at the level of the innate response, primarily through the activation of key effector cells such as dendritic cells (DCs), natural killer (NK) cells, and macrophages.

Dendritic Cell Maturation and Function

Dendritic cells are pivotal in bridging innate and adaptive immunity. This compound has been shown to be a potent inducer of DC maturation.[1][3] This is characterized by the upregulation of co-stimulatory molecules and the production of key cytokines that shape the ensuing T-cell response.

Quantitative Data on Dendritic Cell Maturation

ParameterCell TypeTreatmentResultReference
Mature DC Percentage (CD86+MHCIIhigh)Mouse Bone Marrow-Derived DCs (BMDCs)PSK (200 µg/ml, 48h)80.1 ± 5.0% (vs. 62.3 ± 3.4% in PBS control, p=0.04)[4]
IL-12p40 SecretionMouse BMDCsPSK (200 µg/ml, 48h)689 ± 78 pg/ml (vs. 441 ± 24 pg/ml in PBS control, p=0.03)[4]
IL-12p70 SecretionMouse BMDCsPSK (200 µg/ml, 48h)55.3 ± 3.6 pg/ml (vs. 0.4 ± 0.1 pg/ml in PBS control, p<0.001)[4]
Surface Molecule ExpressionHuman Monocyte-Derived DCsPSKSignificantly increased expression of HLA class II, CD40, CD80, CD86, and CD83[3]
Antigen Uptake (FITC-dextran)Human Monocyte-Derived DCsPSKDecreased uptake, indicative of maturation[3]
IL-12 ProductionHuman Monocyte-Derived DCsPSKAugmented IL-12 production[3]
Natural Killer (NK) Cell Activation

NK cells are crucial for direct cytotoxicity against tumor cells. This compound enhances NK cell activity both directly and indirectly.

Quantitative Data on NK Cell Activation

ParameterCell TypeTreatmentResultReference
CD107a Expression (Cytotoxicity Marker)Human NK cells in PBMCPSK8.0 ± 0.2% (vs. 4.2 ± 1.0% in control, p=0.02)[10]
IFN-γ Production (CD56bright NK cells)Human NK cells in PBMCPSK5.9 ± 1.1% positive cells (vs. 1.8 ± 0.5% in control, p=0.009)[10]
CD25 and CD69 ExpressionHuman CD56dim and CD56bright NK cellsPSKUpregulated expression in both subsets[10]
Signaling Pathways in Innate Immunity

The primary mechanism for this compound's activation of innate immune cells is through its interaction with Toll-like receptor 2 (TLR2).[4][5][6][7][8][9] This interaction initiates a downstream signaling cascade that leads to the activation of transcription factors such as NF-κB and AP-1, culminating in the expression of pro-inflammatory cytokines and co-stimulatory molecules.[1][2]

Krestin_Innate_Immunity_Signaling cluster_dc Dendritic Cell This compound This compound (PSK) TLR2 TLR2 This compound->TLR2 Binds MyD88 MyD88 TLR2->MyD88 IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex MAPK MAPK (ERK, p38, JNK) TAK1->MAPK NFkB NF-κB IKK_complex->NFkB Activates Cytokines Pro-inflammatory Cytokines (IL-12, TNF-α) NFkB->Cytokines Upregulates Co_stim Co-stimulatory Molecules (CD80, CD86, CD40) NFkB->Co_stim Upregulates AP1 AP-1 MAPK->AP1 Activates AP1->Cytokines Upregulates AP1->Co_stim Upregulates DC Dendritic Cell Splenocyte_Proliferation_Workflow Start Start Isolate Isolate Splenocytes from Mice Start->Isolate Culture Culture in 96-well plates (2x10^5 cells/well) Isolate->Culture Treat Treat with PSK (1-200 µg/mL) Culture->Treat Incubate Incubate (24-96 hours) Treat->Incubate Add_Thymidine Add [3H]-thymidine (1 µCi/well) Incubate->Add_Thymidine Incubate_Final Incubate (16 hours) Add_Thymidine->Incubate_Final Harvest Harvest Cells Incubate_Final->Harvest Measure Measure [3H]-thymidine incorporation Harvest->Measure End End Measure->End DC_Maturation_Workflow Start Start Generate_BMDC Generate BMDCs from Mouse Bone Marrow (with GM-CSF & IL-4) Start->Generate_BMDC Treat_BMDC Treat immature BMDCs (Day 7) with PSK, LPS, or PBS (48 hours) Generate_BMDC->Treat_BMDC Collect_Supernatant Collect Supernatant Treat_BMDC->Collect_Supernatant Harvest_Cells Harvest Adherent Cells Treat_BMDC->Harvest_Cells ELISA Analyze Cytokines (IL-12p40, IL-12p70) by ELISA Collect_Supernatant->ELISA Stain_Cells Stain with Antibodies (anti-CD11c, CD80, CD86) Harvest_Cells->Stain_Cells End End ELISA->End FACS Analyze Maturation Markers by Flow Cytometry Stain_Cells->FACS FACS->End Krestin_Immune_Cascade cluster_innate Innate Immune Response cluster_adaptive Adaptive Immune Response This compound This compound (PSK) TLR2_Activation TLR2 Activation on Innate Immune Cells This compound->TLR2_Activation DC_Maturation Dendritic Cell Maturation (↑CD80/86, ↑IL-12) TLR2_Activation->DC_Maturation NK_Activation NK Cell Activation (↑Cytotoxicity, ↑IFN-γ) TLR2_Activation->NK_Activation Macrophage_Activation Macrophage Activation (↑Phagocytosis, ↑Cytokines) TLR2_Activation->Macrophage_Activation Th1_Polarization Th1 Polarization DC_Maturation->Th1_Polarization ADCC Enhanced ADCC NK_Activation->ADCC Antitumor_Effect Enhanced Anti-Tumor Immunity NK_Activation->Antitumor_Effect CD8_Activation CD8+ T-Cell Activation & Proliferation Th1_Polarization->CD8_Activation CD8_Activation->Antitumor_Effect ADCC->Antitumor_Effect

References

Biochemical Composition of Polysaccharide-K: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polysaccharide-K (PSK), also known as Krestin®, is a protein-bound polysaccharide extracted from the mycelium of the medicinal mushroom Trametes versicolor (formerly Coriolus versicolor). It has been widely used in Japan and other countries as an adjuvant in cancer therapy.[1][2] This technical guide provides an in-depth overview of the biochemical composition of PSK, detailed experimental protocols for its analysis, and a visualization of its key signaling pathways.

Biochemical Composition

PSK is a complex macromolecule with a significant protein component covalently bound to a polysaccharide backbone. Its biological activity is attributed to this unique proteoglycan structure. The overall composition can vary depending on the strain of T. versicolor and the extraction and purification methods employed.

Gross Composition

The primary components of PSK are carbohydrates and protein, with minor amounts of other substances.

ComponentContent (%)Reference(s)
Polysaccharide 62 - 82%[1]
Protein 18 - 38%[1]
Polysaccharide Moiety

The polysaccharide component of PSK is predominantly a β-glucan.[2] The main chain consists of β-1,4 glycosidic linkages with side chains attached via β-1,3 and β-1,6 linkages.[2] The monosaccharide composition is primarily glucose, with smaller quantities of other sugars.

MonosaccharideRelative AbundanceReference(s)
Glucose Major component[1]
Mannose Minor component[3]
Xylose Minor component[3]
Galactose Minor component[3]
Fucose Minor component[3]
Fructose Minor component[3]

Note: The precise molar ratios of the minor monosaccharides can vary between different preparations of PSK.

Protein Moiety

The protein component of PSK is rich in acidic amino acids, particularly aspartic acid and glutamic acid. It also contains a variety of neutral and basic amino acids.

Amino Acid TypePredominant ResiduesReference(s)
Acidic Aspartic acid, Glutamic acid[1]
Neutral Valine, Leucine[1]
Basic Lysine, Arginine[1]
Molecular Weight

The average molecular weight of PSK is reported to be approximately 100,000 Da.[2]

Experimental Protocols

The following sections detail the methodologies for the determination of the biochemical composition of PSK.

Monosaccharide Composition Analysis

This protocol outlines the steps for determining the monosaccharide composition of the polysaccharide moiety of PSK via acid hydrolysis followed by High-Performance Liquid Chromatography (HPLC).

Objective: To hydrolyze the polysaccharide into its constituent monosaccharides and quantify them using HPLC.

Materials:

  • Polysaccharide-K sample

  • Trifluoroacetic acid (TFA), 2 M

  • Methanol

  • 1-phenyl-3-methyl-5-pyrazolone (PMP)

  • Sodium hydroxide (NaOH), 0.3 M

  • Hydrochloric acid (HCl), 0.3 M

  • Chloroform

  • HPLC system with a C18 column and UV detector

  • Monosaccharide standards (glucose, mannose, xylose, galactose, fucose, fructose)

Procedure:

  • Hydrolysis:

    • Weigh approximately 10 mg of the dried PSK sample into a screw-cap tube.

    • Add 2 mL of 2 M TFA to the tube.

    • Seal the tube tightly and heat at 120°C for 2 hours in a heating block or oven.

    • After cooling, centrifuge the tube to pellet any insoluble material.

    • Transfer the supernatant to a new tube and evaporate the TFA under a stream of nitrogen or in a vacuum concentrator.

  • Derivatization with PMP:

    • Dissolve the dried hydrolysate in 200 µL of deionized water.

    • Add 200 µL of 0.3 M NaOH and 400 µL of 0.5 M PMP in methanol.

    • Incubate the mixture at 70°C for 30 minutes.

    • Cool the reaction mixture to room temperature and neutralize by adding 200 µL of 0.3 M HCl.

    • Extract the PMP-labeled monosaccharides by adding 1 mL of chloroform and vortexing vigorously.

    • Centrifuge to separate the phases and collect the aqueous (upper) phase containing the derivatized monosaccharides.

    • Repeat the chloroform extraction two more times to remove excess PMP.

  • HPLC Analysis:

    • Filter the final aqueous phase through a 0.45 µm syringe filter.

    • Inject an appropriate volume (e.g., 20 µL) onto a C18 HPLC column.

    • Elute the derivatized monosaccharides using an isocratic mobile phase of phosphate buffer and acetonitrile.

    • Detect the PMP derivatives using a UV detector at a wavelength of 250 nm.[4]

    • Prepare a standard curve using the monosaccharide standards derivatized with PMP in the same manner.

    • Identify and quantify the monosaccharides in the PSK sample by comparing their retention times and peak areas to the standards.

Amino Acid Composition Analysis

This protocol describes the determination of the amino acid composition of the protein moiety of PSK.

Objective: To hydrolyze the protein component into its constituent amino acids and quantify them.

Materials:

  • Polysaccharide-K sample

  • 6 M Hydrochloric acid (HCl)

  • Phenol (optional, to prevent tyrosine degradation)

  • Amino acid analyzer or HPLC with a derivatization agent (e.g., phenylisothiocyanate - PITC)

  • Amino acid standards

Procedure:

  • Acid Hydrolysis:

    • Place a known amount of PSK (e.g., 5-10 mg) into a hydrolysis tube.

    • Add 1 mL of 6 M HCl (and a crystal of phenol if desired).

    • Freeze the sample in liquid nitrogen and evacuate the tube to remove oxygen.

    • Seal the tube under vacuum.

    • Heat the sealed tube at 110°C for 24 hours.

    • After hydrolysis, cool the tube and open it carefully.

    • Dry the sample in a vacuum desiccator over NaOH pellets to remove HCl.

  • Analysis:

    • Resuspend the dried hydrolysate in a suitable buffer (e.g., sodium citrate for ion-exchange chromatography).

    • Analyze the amino acid composition using an automated amino acid analyzer based on ion-exchange chromatography with post-column ninhydrin derivatization.

    • Alternatively, use pre-column derivatization with a reagent like PITC followed by reversed-phase HPLC.

    • Quantify the individual amino acids by comparing the peak areas with those of a standard amino acid mixture.[5]

Signaling Pathways and Mechanisms of Action

PSK exerts its biological effects through the modulation of various cellular signaling pathways, primarily related to the immune system and cell cycle regulation.

Toll-Like Receptor 2 (TLR2) Signaling Pathway

PSK is recognized as a pathogen-associated molecular pattern (PAMP) by Toll-like receptor 2 (TLR2) on immune cells such as macrophages and dendritic cells. This interaction triggers a downstream signaling cascade that leads to the activation of the transcription factor NF-κB and the production of pro-inflammatory cytokines.[6]

TLR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PSK Polysaccharide-K (PSK) TLR2 TLR2 PSK->TLR2 MyD88 MyD88 TLR2->MyD88 IRAK IRAK MyD88->IRAK TRAF6 TRAF6 IRAK->TRAF6 IKK_complex IKK Complex TRAF6->IKK_complex NFkB_IkB NF-κB-IκB IKK_complex->NFkB_IkB NFkB NF-κB NFkB_IkB->NFkB Phosphorylation of IκB IkB IκB (degraded) NFkB_IkB->IkB NFkB_n NF-κB NFkB->NFkB_n Translocation DNA DNA NFkB_n->DNA Cytokines Pro-inflammatory Cytokine Genes DNA->Cytokines Transcription

PSK activation of the TLR2/NF-κB signaling pathway.
Induction of p21 and Apoptosis

PSK has been shown to have direct anti-tumor effects by inducing cell cycle arrest and apoptosis. One key mechanism is the upregulation of the cyclin-dependent kinase inhibitor p21. Increased levels of p21 can lead to the activation of the intrinsic (mitochondrial) pathway of apoptosis.[7][8]

p21_Apoptosis_Pathway PSK Polysaccharide-K (PSK) p21 p21 (Upregulation) PSK->p21 Bax Bax p21->Bax Mitochondrion Mitochondrion Bax->Mitochondrion Promotes permeabilization Cytochrome_c Cytochrome c (Release) Mitochondrion->Cytochrome_c Apoptosome Apoptosome Cytochrome_c->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome Caspase9 Pro-caspase-9 Caspase9->Apoptosome Active_Caspase3 Active Caspase-3 Apoptosome->Active_Caspase3 Activates Caspase3 Pro-caspase-3 Caspase3->Active_Caspase3 Apoptosis Apoptosis Active_Caspase3->Apoptosis

PSK-induced upregulation of p21 and subsequent apoptosis.

Conclusion

Polysaccharide-K is a complex biological response modifier with a well-defined, yet variable, biochemical composition. Its protein-bound β-glucan structure is central to its immunomodulatory and anti-tumor activities. The detailed protocols provided in this guide offer a framework for the consistent and accurate analysis of PSK's composition. Furthermore, the elucidation of its signaling pathways, such as the activation of TLR2 and the induction of p21-mediated apoptosis, provides a deeper understanding of its mechanisms of action, which is crucial for ongoing research and the development of novel therapeutic strategies.

References

Krestin (PSK) as a Biological Response Modifier: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Krestin (PSK), a protein-bound polysaccharide extracted from the mycelium of the Trametes versicolor mushroom, has been a subject of extensive research and clinical use, particularly in Japan where it is an approved adjuvant for cancer therapy.[1][2] This technical guide provides an in-depth overview of PSK's role as a biological response modifier (BRM), focusing on its immunological mechanisms of action, quantitative data from key studies, and detailed experimental protocols.

PSK is a complex molecule with an average molecular weight of approximately 100,000 Da, consisting of a β-glucan main chain with side chains and a protein component.[3] Its multifaceted activity profile, encompassing both direct antitumor effects and potentiation of the host immune response, has positioned it as a significant agent in the field of cancer immunotherapy.

Mechanism of Action

PSK's efficacy as a BRM stems from its ability to modulate both the innate and adaptive immune systems, as well as exert direct effects on cancerous cells.

Immunomodulatory Effects

PSK's primary mechanism is the stimulation of the host's immune system to recognize and eliminate cancer cells. This is achieved through several key pathways:

  • Toll-Like Receptor 2 (TLR2) Agonism: PSK is a potent and selective agonist of TLR2, a pattern recognition receptor expressed on various immune cells, including dendritic cells (DCs) and natural killer (NK) cells.[3][4] This interaction is a critical initiating step in its immunomodulatory cascade.

  • Activation of Dendritic Cells (DCs): By activating TLR2 on DCs, PSK induces their maturation and enhances the production of pro-inflammatory cytokines, notably Interleukin-12 (IL-12).[4] Mature DCs are more effective at antigen presentation, leading to a more robust activation of T cells.

  • Enhancement of Natural Killer (NK) Cell Activity: PSK significantly enhances the cytotoxic activity of NK cells against tumor cells.[5][6] This activation appears to be both direct and indirect, the latter being mediated by cytokines such as IL-12 produced by other immune cells.[4]

  • T Cell Modulation: PSK promotes a shift towards a Th1-dominant immune response, characterized by increased production of cytokines like interferon-gamma (IFN-γ) and IL-2.[3][4] This Th1 polarization is crucial for effective cell-mediated antitumor immunity. PSK has been shown to increase the percentages of CD4+ and CD8+ T cells.[4]

  • Cytokine Network Regulation: PSK modulates the cytokine and chemokine network, leading to an increase in pro-inflammatory and immune-stimulatory molecules.[7]

Direct Antitumor Effects

In addition to its immunomodulatory properties, PSK has been shown to directly impact tumor cells through:

  • Induction of Apoptosis: PSK can induce programmed cell death in various cancer cell lines.[8]

  • Inhibition of Metastasis: PSK has demonstrated anti-metastatic properties, potentially through the inhibition of enzymes involved in tumor cell invasion.[6]

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies on PSK.

Table 1: Clinical Efficacy of PSK in Cancer Therapy
Cancer TypeTreatment RegimenMetricResultReference
Gastric CancerAdjuvant Chemotherapy + PSK vs. Chemotherapy aloneMedian Overall Survival6.49 years (PSK group) vs. 3.59 years (control group)[2][9]
Hazard Ratio (Overall Survival)0.76 (p < 0.001)[2][9]
Colorectal CancerAdjuvant Chemotherapy + PSK vs. Chemotherapy aloneOverall Survival Risk Ratio0.71 (95% CI: 0.55–0.90; p=0.006)[1][10]
Disease-Free Survival Risk Ratio0.72 (95% CI: 0.58–0.90; p=0.003)[1][10]
3-Year Disease-Free Survival74.3% (PSK + chemo) vs. 40.0% (chemo alone)[10]
Non-Small Cell Lung CancerAdjuvant Chemotherapy +/- PSK5-Year Overall SurvivalUp to 15% absolute increase with adjuvant chemotherapy[11][12]
Table 2: In Vitro Immunomodulatory Effects of PSK
Cell TypeParameter MeasuredPSK ConcentrationResultReference
Mouse SplenocytesIFN-γ production100 µg/mL (96h)4.03-fold increase (p=0.001)[4]
Mouse SplenocytesCD4+ T cell percentage100 µg/mL (72h)25.5% (control) vs. 43.2% (PSK)[4]
Mouse SplenocytesCD8+ T cell percentage100 µg/mL (72h)9.9% (control) vs. 15.5% (PSK)[4]
Human PBMCsIL-12p40 production100 µg/mL (24-48h)Significant induction[7]
Human PBMCsTNF-α, IL-6, IL-8, etc.100 µg/mL (24-48h)Significant induction[7]
Table 3: Direct In Vitro Antitumor Effects of PSK
Cell Line(s)EffectPSK ConcentrationResultReference
Various tumor cell linesInhibition of proliferation50-100 µg/mLRanged from 22% to 84%[8]
AGS (gastric cancer)Induction of apoptosis100 µg/mL4.32% (untreated) vs. 37.52% (PSK-treated)[8]

Experimental Protocols

This section outlines the methodologies for key experiments cited in the literature.

In Vivo Mouse Tumor Model
  • Objective: To evaluate the in vivo antitumor efficacy of PSK.

  • Animal Model: Immunocompetent mouse strains (e.g., C57BL/6) or transgenic models (e.g., neu transgenic mice).

  • Tumor Induction: Subcutaneous injection of a syngeneic tumor cell line or spontaneous tumor development in transgenic models.

  • PSK Administration:

    • Preparation: PSK is dissolved in a sterile vehicle such as Phosphate Buffered Saline (PBS).

    • Route: Oral gavage is a common route of administration.

    • Dosage and Schedule: A typical dose is in the range of 100-200 µL of PSK solution per mouse. Treatment is often initiated when tumors become palpable and continued for a specified period.

  • Data Collection: Tumor size is measured regularly using calipers. At the end of the experiment, tumors and relevant tissues (e.g., spleen, lymph nodes) can be harvested for further analysis (e.g., flow cytometry, immunohistochemistry).

  • Reference: [4]

In Vitro NK Cell Cytotoxicity Assay
  • Objective: To assess the effect of PSK on the cytotoxic function of NK cells.

  • Effector Cells: Human peripheral blood mononuclear cells (PBMCs) or purified NK cells.

  • Target Cells: A standard NK-sensitive cell line such as K562.

  • Protocol:

    • Isolate effector cells from healthy donor blood.

    • Culture effector cells overnight in the presence or absence of PSK (e.g., 100 µg/mL).

    • Label target cells with a fluorescent dye (e.g., PKH67) or a radioactive marker (e.g., 51Cr).

    • Co-culture the PSK-treated or untreated effector cells with the labeled target cells at various effector-to-target ratios.

    • After a defined incubation period (e.g., 4 hours), assess target cell lysis by flow cytometry (measuring uptake of a viability dye like 7-AAD in the target cell population) or by measuring the release of the radioactive marker.

  • Reference: [5][13]

In Vitro Dendritic Cell (DC) Activation Assay
  • Objective: To determine the effect of PSK on DC maturation and cytokine production.

  • Cells: Bone marrow-derived dendritic cells (BMDCs) from mice.

  • Protocol:

    • Isolate bone marrow cells from mouse femurs and tibias.

    • Culture the cells in the presence of GM-CSF and IL-4 for approximately 7 days to differentiate them into immature DCs.

    • Treat the immature DCs with PSK (e.g., 200 µg/mL) for 24-48 hours. A positive control (e.g., LPS) and a negative control (e.g., PBS) should be included.

    • Assess DC maturation by flow cytometry, staining for surface markers such as CD80, CD86, and MHC class II.

    • Measure cytokine production (e.g., IL-12) in the culture supernatant by ELISA or a multiplex cytokine assay.

  • Reference: [4]

Signaling Pathways and Visualizations

The following diagrams, generated using the DOT language, illustrate the key signaling pathways activated by PSK.

PSK_TLR2_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PSK PSK TLR2 TLR2 PSK->TLR2 MyD88 MyD88 TLR2->MyD88 IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex activates IkappaB IκB IKK_complex->IkappaB phosphorylates NFkappaB NF-κB (p65/p50) IkappaB->NFkappaB releases NFkappaB_nuc NF-κB NFkappaB->NFkappaB_nuc translocates DNA DNA NFkappaB_nuc->DNA binds to Cytokines Pro-inflammatory Cytokines (IL-12, TNF-α, etc.) DNA->Cytokines transcribes

Caption: PSK-induced TLR2 signaling pathway leading to NF-κB activation.

PSK_Immune_Response cluster_innate Innate Immunity cluster_adaptive Adaptive Immunity PSK PSK DC Dendritic Cell PSK->DC activates (via TLR2) NK_cell NK Cell PSK->NK_cell activates Tumor_cell Tumor Cell PSK->Tumor_cell direct anti-proliferative and pro-apoptotic effects T_cell T Cell DC->T_cell presents antigen to NK_cell->Tumor_cell induces apoptosis CD8_T_cell CD8+ T Cell (CTL) T_cell->CD8_T_cell differentiates into CD8_T_cell->Tumor_cell induces apoptosis

Caption: Overview of PSK's multifaceted antitumor immune response.

Conclusion

This compound (PSK) stands as a well-documented biological response modifier with a clinically validated role in cancer therapy, particularly as an adjuvant to conventional treatments. Its ability to engage and activate key components of the innate and adaptive immune systems, primarily through TLR2 agonism, provides a strong rationale for its therapeutic application. The quantitative data from both preclinical and clinical studies consistently demonstrate its potential to improve survival and disease-free outcomes in various cancers. For researchers and drug development professionals, PSK serves as a compelling example of a natural product that can be effectively integrated into modern cancer immunotherapy strategies. Further investigation into its synergistic effects with other immunotherapies, such as checkpoint inhibitors, may open new avenues for combination treatments.

References

Cellular Targets of Polysaccharide-K in the Immune System: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polysaccharide-K (PSK), a protein-bound polysaccharide extracted from the mycelium of the Trametes versicolor mushroom, has been utilized for decades, particularly in Asia, as an immunotherapeutic agent in cancer treatment.[1][2][3] Its efficacy is largely attributed to its ability to modulate the host's immune system, thereby enhancing anti-tumor responses.[3][4] This technical guide provides a comprehensive overview of the primary cellular targets of PSK within the immune system, detailing its effects on various immune cell populations and the signaling pathways it triggers. The information presented is intended to support further research and drug development efforts in the field of immuno-oncology.

Primary Cellular Targets of Polysaccharide-K

PSK exerts its immunomodulatory effects by interacting with a range of immune cells, both from the innate and adaptive immune systems. The primary cellular targets include dendritic cells, natural killer (NK) cells, T lymphocytes, and macrophages.[1][2]

Dendritic Cells (DCs)

Dendritic cells, as the most potent antigen-presenting cells (APCs), are a critical target of PSK. PSK promotes the maturation and activation of DCs, leading to an enhanced anti-tumor immune response.[5][6] In vitro studies have demonstrated that PSK treatment of bone marrow-derived DCs (BMDCs) leads to a dose-dependent increase in the expression of maturation markers such as CD80, CD86, MHCII, and CD40.[5] This activation is largely dependent on Toll-like receptor 2 (TLR2).[1][5] Activated DCs exhibit increased production of pro-inflammatory cytokines, including IL-12, TNF-α, and IL-6, which are crucial for the subsequent activation of T cells.[5] Furthermore, PSK has been shown to counteract the suppressive effects of tumor-derived factors on DC maturation, restoring their ability to induce cytotoxic T lymphocyte (CTL) responses.[6]

Natural Killer (NK) Cells

NK cells, a key component of the innate immune system, are potent killers of tumor cells. PSK has been shown to directly activate human NK cells, enhancing their cytotoxic activity against cancer cells.[7] This activation results in increased secretion of IFN-γ and enhanced lysis of target cells. The stimulatory effect of PSK on NK cells is at least partially mediated through TLR2.[7] Importantly, PSK can augment antibody-dependent cell-mediated cytotoxicity (ADCC), a critical mechanism for the efficacy of monoclonal antibody therapies like trastuzumab.[7] The activation of NK cells by PSK appears to be independent of interferon and IL-2 signaling.[8]

T Lymphocytes

PSK influences several subsets of T lymphocytes, including CD4+ helper T cells, CD8+ cytotoxic T cells, and γδ T cells, thereby orchestrating a broad anti-tumor response.

  • CD4+ and CD8+ T Cells: PSK treatment stimulates the proliferation of both CD4+ and CD8+ T cells and induces the secretion of Th1-polarizing cytokines such as IFN-γ, TNF-α, and IL-2.[1] The anti-tumor effect of PSK in vivo has been shown to be dependent on CD8+ T cells.[1] PSK can also directly enhance the proliferation of tumor-infiltrating lymphocytes (TILs), including both CD4+ and CD8+ subsets, and induce their production of cytotoxic cytokines.[9] In cancer patients, PSK therapy can shift the Th1/Th2 balance towards a Th1-dominant profile, which is favorable for anti-tumor immunity.[10]

  • γδ T Cells: PSK also activates γδ T cells, an important component of innate immunity. In vitro, PSK treatment leads to IFN-γ production and upregulated expression of activation markers like CD25 and CD69 on γδ T cells.[11] The anti-tumor effect of PSK in vivo is also partially attributed to the activation of γδ T cells.[11]

Macrophages

Macrophages are versatile immune cells that can either support or suppress tumor growth depending on their polarization state. PSK has been shown to activate macrophages, enhancing their phagocytic activity and production of reactive oxygen species, which are important for their microbicidal functions.[12][13][14] PSK can also restore the depressed chemotactic response of macrophages in tumor-bearing mice.[15] This activation is associated with enhanced host resistance to bacterial infections.[13]

Signaling Pathways Activated by Polysaccharide-K

The immunomodulatory effects of PSK are initiated through its interaction with specific pattern recognition receptors (PRRs) on the surface of immune cells. The most well-characterized signaling pathway is mediated by Toll-like receptor 2 (TLR2).

Toll-like Receptor 2 (TLR2) Signaling

Multiple studies have identified PSK as a potent and selective TLR2 agonist.[1][7][16] The binding of PSK to TLR2 on immune cells such as DCs and macrophages initiates a downstream signaling cascade that leads to the activation of transcription factors like NF-κB.[16] This, in turn, drives the expression of pro-inflammatory cytokines and chemokines, as well as co-stimulatory molecules, leading to the activation of both innate and adaptive immune responses.[1][5] The anti-tumor effects of PSK have been shown to be TLR2-dependent in mouse models.[1]

dot

TLR2_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PSK Polysaccharide-K (PSK) TLR2 TLR2 PSK->TLR2 Binds to MyD88 MyD88 TLR2->MyD88 Recruits IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex Activates I_kB IκB IKK_complex->I_kB Phosphorylates NF_kB_p50_p65 NF-κB (p50/p65) NF_kB_p50_p65_nucleus NF-κB (p50/p65) NF_kB_p50_p65->NF_kB_p50_p65_nucleus Translocates I_kB->NF_kB_p50_p65 Releases DNA DNA NF_kB_p50_p65_nucleus->DNA Binds to Gene_Expression Gene Expression (Cytokines, Chemokines, Co-stimulatory molecules) DNA->Gene_Expression Induces

Caption: TLR2 signaling pathway activated by PSK.

Dectin-1 and NLRP3 Inflammasome

While TLR2 is a primary receptor, other pathways may also be involved. The major component of PSK is a β-glucan, and β-glucans are known ligands for Dectin-1, a C-type lectin receptor.[1][17] Dectin-1 signaling, upon ligand binding, proceeds through Syk kinase to activate downstream pathways, including NF-κB.[17][18] Although direct evidence for PSK binding to Dectin-1 is still emerging, the β-glucan nature of PSK suggests this as a plausible mechanism.

Furthermore, PSK has been shown to induce the production of IL-1β through the activation of the NLRP3 inflammasome in a TLR2-dependent manner.[19] This indicates a crosstalk between TLR2 signaling and inflammasome activation, leading to the maturation and secretion of this potent pro-inflammatory cytokine.

dot

Dectin1_NLRP3_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_extracellular_out PSK Polysaccharide-K (PSK) (β-glucan component) Dectin1 Dectin-1 PSK->Dectin1 Binds to TLR2 TLR2 PSK->TLR2 Syk Syk Dectin1->Syk Activates NF_kB NF-κB TLR2->NF_kB Activates NLRP3_inflammasome NLRP3 Inflammasome (NLRP3, ASC, pro-caspase-1) TLR2->NLRP3_inflammasome Primes CARD9 CARD9 Syk->CARD9 CARD9->NF_kB Activates pro_IL1b pro-IL-1β NF_kB->pro_IL1b Induces transcription of caspase1 Caspase-1 NLRP3_inflammasome->caspase1 Cleaves pro-caspase-1 to IL1b IL-1β caspase1->pro_IL1b Cleaves pro-IL-1β to

Caption: Dectin-1 and NLRP3 inflammasome activation by PSK.

Quantitative Data on the Effects of Polysaccharide-K

The following tables summarize the quantitative effects of PSK on various immune cell populations and cytokine production as reported in the literature.

Table 1: Effect of PSK on Immune Cell Populations

Cell TypeSpeciesTreatmentOutcomeFold/Percent ChangeReference
CD4+ T cellsMouse100 µg/ml PSK for 72hIncreased percentage among splenocytes25.5±1.5% to 43.2±3.9%[1]
CD8+ T cellsMouse100 µg/ml PSK for 72hIncreased percentage among splenocytes9.9±0.5% to 15.5±0.5%[1]
B cellsMouse100 µg/ml PSK for 72hDecreased percentage among splenocytes46.8±0.6% to 22.4±1.9%[1]
Mature DCs (CD86+MHCIIhigh)Mouse200 µg/ml PSK for 48hIncreased percentage of mature BMDCs62.3±3.4% to 80.1±5.0%[1]
IL-12+ DCsMouseOral PSKIncreased percentage in mesenteric lymph nodes1.3±0.3% to 3.5±0.9%[1]
IL-12+ DCsMouseOral PSKIncreased percentage in tumor draining lymph nodes0.4±0.2% to 2.3±0.6%[1]

Table 2: Effect of PSK on Cytokine and Chemokine Production

Cytokine/ChemokineCell TypeSpeciesTreatmentFold Induction / ConcentrationReference
IFN-γSplenocytesMouse100 µg/ml PSK for 96h4.03 ± 0.41 fold[1]
TNF-αSplenocytesMouse100 µg/ml PSK for 96h3.21 ± 0.44 fold[1]
IL-2SplenocytesMouse100 µg/ml PSK for 96h3.40 ± 0.06 fold[1]
IL-12p40BMDCsMouse200 µg/ml PSK for 48h441±24 pg/ml to 689±78 pg/ml[1]
IL-12p70BMDCsMouse200 µg/ml PSK for 48h0.4±0.1 pg/ml to 55.3±3.6 pg/ml[1]
IL-12p40PBMCHuman100 µg/ml PSK for 24h/48hSignificant increase[7]
TNF-αPBMCHuman100 µg/ml PSK for 24h/48hSignificant increase[7]
IL-6PBMCHuman100 µg/ml PSK for 24h/48hSignificant increase[7]
IL-8PBMCHuman100 µg/ml PSK for 24h/48hSignificant increase[7]
MIP-1αPBMCHuman100 µg/ml PSK for 24h/48hSignificant increase[7]
MIP-1βPBMCHuman100 µg/ml PSK for 24h/48hSignificant increase[7]
IL-1αPBMCHuman100 µg/ml PSK for 24h/48hSignificant increase[7]
IL-1βPBMCHuman100 µg/ml PSK for 24h/48hSignificant increase[7]

Experimental Protocols

This section outlines the methodologies for key experiments cited in this guide to facilitate reproducibility and further investigation.

In Vitro T Cell Proliferation and Cytokine Secretion Assay
  • Cell Source: Splenocytes from neu transgenic mice.[1]

  • Treatment: Cells are cultured with varying concentrations of PSK (10–200 µg/ml) for 48–96 hours.[1]

  • Proliferation Measurement: T cell proliferation is assessed by BrdU incorporation and measured via ELISA or flow cytometry.[20][21]

  • Cytokine Analysis: Supernatants are collected at specified time points, and cytokine levels (IFN-γ, TNF-α, IL-2, IL-4, IL-5) are quantified using ELISA or Luminex assays.[1][7]

  • Cell Population Analysis: The percentages of CD4+, CD8+, and B cells are determined by flow cytometry following staining with fluorescently labeled antibodies.[1]

Dendritic Cell Maturation and Cytokine Production Assay
  • Cell Source: Bone marrow-derived dendritic cells (BMDCs) from mice or CD14+ monocyte-derived DCs from human peripheral blood.[1][6]

  • Treatment: Immature DCs are stimulated with PSK (e.g., 200 µg/ml) for 48 hours.[1]

  • Maturation Analysis: The expression of maturation markers (CD80, CD86, MHCII, CD40, CD83) is analyzed by flow cytometry.[5][6]

  • Cytokine Analysis: The concentrations of IL-12p40, IL-12p70, TNF-α, and IL-6 in the culture supernatants are measured by ELISA.[1][5]

  • Phagocytic Activity: Phagocytosis can be assessed by measuring the uptake of fluorescein isothiocyanate-conjugated dextran.[6]

dot

Experimental_Workflow_DC_Maturation cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis start Isolate bone marrow cells (mice) or CD14+ monocytes (human) culture Culture with GM-CSF + IL-4 to generate immature DCs start->culture treat Stimulate with PSK (e.g., 200 µg/ml, 48h) culture->treat flow Flow Cytometry: - CD80, CD86, MHCII, CD40, CD83 treat->flow elisa ELISA: - IL-12, TNF-α, IL-6 treat->elisa phago Phagocytosis Assay: - FITC-dextran uptake treat->phago

Caption: Experimental workflow for DC maturation assay.

Natural Killer (NK) Cell Activation and Cytotoxicity Assay
  • Cell Source: Human peripheral blood mononuclear cells (PBMCs) or purified NK cells.[7][8]

  • Treatment: Cells are incubated with PSK (e.g., 100 µg/ml) overnight or for 24-48 hours.[7][8]

  • Cytokine Analysis: Secretion of IFN-γ and other cytokines/chemokines in the supernatant is measured by Luminex or ELISA.[7]

  • Cytotoxicity Assay: The cytolytic activity of PSK-treated NK cells is assessed against target tumor cells (e.g., K562) using a standard chromium-51 release assay or other cytotoxicity assays.[7][8]

  • ADCC Assay: To measure antibody-dependent cell-mediated cytotoxicity, target cells are coated with a specific monoclonal antibody (e.g., trastuzumab) before co-culture with PSK-treated NK cells.[7]

Conclusion

Polysaccharide-K is a potent immunomodulator that targets multiple key players in the innate and adaptive immune systems, including dendritic cells, NK cells, T lymphocytes, and macrophages. Its primary mechanism of action involves the activation of TLR2-dependent signaling pathways, leading to enhanced anti-tumor immunity. The ability of PSK to promote DC maturation, augment NK cell and CTL cytotoxicity, and modulate the cytokine environment underscores its potential as an adjuvant in cancer immunotherapy. The detailed data and protocols provided in this guide offer a valuable resource for researchers and drug development professionals seeking to further elucidate the mechanisms of PSK and develop novel immunotherapeutic strategies.

References

The Pivotal Role of the Protein Component in Krestin's Biological Activity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Krestin (PSK), a protein-bound polysaccharide extracted from the mycelium of the Trametes versicolor mushroom, has been utilized for decades, particularly in Japan, as an adjuvant in cancer therapy.[1] While the polysaccharide moiety, primarily composed of β-glucans, has been a significant focus of research, the integral protein component is crucial for the full spectrum of its biological and immunomodulatory activities. This technical guide provides an in-depth exploration of the role of the protein component of this compound, detailing its mechanisms of action, the signaling pathways it modulates, and the experimental methodologies used to elucidate its function. Quantitative data from various studies are summarized, and key experimental protocols are provided to facilitate further research in this area.

Introduction: The Structural and Functional Significance of the Protein Component

This compound is a complex biological response modifier with an average molecular weight of approximately 100,000 Da.[1] It consists of a polysaccharide backbone with a protein component tightly bound, comprising 18-38% of its total mass.[1] The polysaccharide portion is primarily a β-glucan chain, while the protein component is rich in acidic amino acids such as aspartic and glutamic acid. This protein is not merely a passive carrier but is intrinsically involved in the immunomodulatory and direct anti-tumor effects of PSK.

The biological activities of this compound can be broadly categorized into three main areas:

  • Immunomodulation: Restoration of suppressed immune responses and activation of various immune cells.[1]

  • Direct Anti-tumor Effects: Inhibition of cancer cell proliferation and induction of apoptosis.[1][2]

  • Synergistic Effects with Chemotherapy: Enhancement of the efficacy of conventional cancer treatments and reduction of their side effects.[1]

This guide will focus on the contribution of the protein-polysaccharide complex to these activities, with a particular emphasis on the signaling pathways initiated by this interaction.

Data Presentation: Quantitative Analysis of this compound's Activity

The following tables summarize quantitative data from various studies on the effects of this compound on cancer cell lines, cytokine production, and clinical outcomes.

Table 1: In Vitro Anti-proliferative Activity of this compound (PSK) on Various Cancer Cell Lines

Cell LineCancer TypePSK ConcentrationInhibition of Proliferation (%)Reference
B16Melanoma50 µg/mL~40%[2]
A549Lung Carcinoma50 µg/mL~30%[2]
HeLaCervical Cancer50 µg/mL~55%[2]
AGSGastric Cancer50 µg/mL~50%[2]
JurkatT-cell Leukemia50 µg/mL~25%[2]
Ando-2Melanoma100 µg/mL~84%[2]
B9Fibrosarcoma100 µg/mL~22%[2]

Table 2: Effect of this compound (PSK) on Cytokine Production by Human Peripheral Blood Mononuclear Cells (PBMCs)

CytokineTreatmentConcentration (pg/mL)Fold Increase (vs. Control)Reference
IL-12p40PSK (100 µg/mL) for 24h~1500>10[3]
TNF-αPSK (100 µg/mL) for 24h~1000~5[3]
IL-6PSK (100 µg/mL) for 24h~4000>20[3]
IL-8PSK (100 µg/mL) for 24h>10000>50[3]
MIP-1αPSK (100 µg/mL) for 24h~1500~10[3]
MIP-1βPSK (100 µg/mL) for 24h~4000~20[3]
IL-1αPSK (100 µg/mL) for 24h~150~5[3]
IL-1βPSK (100 µg/mL) for 24h~400~10[3]

Table 3: Clinical Efficacy of Adjuvant Immunochemotherapy with this compound (PSK) in Colorectal Cancer

OutcomeTreatment GroupControl GroupOdds Ratio (95% CI)P-valueReference
Overall SurvivalChemotherapy + PSKChemotherapy0.71 (0.55–0.90)0.006[4]
Disease-Free SurvivalChemotherapy + PSKChemotherapy0.72 (0.58–0.90)0.003[4]

Table 4: Survival Rates in Non-Small Cell Lung Cancer Patients Treated with Radiation Therapy with or without this compound (PSK)

StageTreatment Group (5-Year Survival Rate)Control Group (5-Year Survival Rate)Reference
Stage I-II39%17%[5]
Stage III26%8%[5]

Signaling Pathways Modulated by this compound

The immunomodulatory and anti-tumor activities of this compound are mediated through the activation of several key signaling pathways. A critical initiating event is the recognition of the protein-polysaccharide complex by immune receptors, particularly Toll-like receptor 2 (TLR2).[6]

TLR2-Mediated Activation of Innate and Adaptive Immunity

This compound acts as a potent agonist for TLR2, a pattern recognition receptor expressed on various immune cells, including monocytes, macrophages, dendritic cells (DCs), and natural killer (NK) cells. The binding of PSK to TLR2 initiates a downstream signaling cascade that leads to the activation of transcription factors such as NF-κB and AP-1, resulting in the production of pro-inflammatory cytokines and the maturation of immune cells.

TLR2_Signaling_Pathway PSK This compound (PSK) TLR2 TLR2 PSK->TLR2 MyD88 MyD88 TLR2->MyD88 IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK MAPKKK MAPKKK TAK1->MAPKKK NFkB NF-κB IKK->NFkB Cytokines Pro-inflammatory Cytokines & Chemokines (IL-12, TNF-α, IL-6, etc.) NFkB->Cytokines MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (ERK, JNK, p38) MAPKK->MAPK AP1 AP-1 MAPK->AP1 AP1->Cytokines ImmuneActivation Immune Cell Activation (DCs, NK cells, T cells) Cytokines->ImmuneActivation

Figure 1: this compound-induced TLR2 signaling pathway.
Activation of Natural Killer (NK) Cells

This compound enhances the cytotoxic activity of NK cells against tumor cells. This activation is mediated, at least in part, through the TLR2 pathway, leading to increased expression of activation markers and enhanced production of interferon-gamma (IFN-γ).

Modulation of T-cell Responses

This compound promotes the proliferation and activation of T-cells. It can shift the balance of T-helper (Th) cell responses from a Th2-dominant state, which is often associated with tumor-induced immunosuppression, towards a Th1-dominant state, characterized by the production of cytokines like IFN-γ and TNF-α that are crucial for anti-tumor immunity.[1]

Direct Effects on Cancer Cells: Induction of Apoptosis

Beyond its immunomodulatory effects, this compound can directly act on cancer cells to inhibit their growth and induce apoptosis. This process involves the activation of caspase-3, a key executioner caspase in the apoptotic pathway.

Apoptosis_Pathway PSK This compound (PSK) CancerCell Cancer Cell PSK->CancerCell ProCaspase3 Pro-caspase-3 CancerCell->ProCaspase3 Induces Caspase3 Activated Caspase-3 ProCaspase3->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis

Figure 2: this compound-induced apoptosis in cancer cells.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the biological activities of this compound.

TLR2 Activation Reporter Assay

This assay determines whether this compound can activate the TLR2 signaling pathway using a reporter cell line.

TLR2_Reporter_Assay_Workflow Start Start SeedCells Seed HEK-Blue™-hTLR2 cells in a 96-well plate Start->SeedCells AddPSK Add serial dilutions of this compound (PSK) and positive/negative controls SeedCells->AddPSK Incubate24h Incubate for 20-24 hours at 37°C, 5% CO2 AddPSK->Incubate24h AddQuantiBlue Add QUANTI-Blue™ Solution to a new 96-well plate Incubate24h->AddQuantiBlue TransferSupernatant Transfer supernatant from the cell plate to the QUANTI-Blue™ plate AddQuantiBlue->TransferSupernatant Incubate1_3h Incubate for 1-3 hours at 37°C TransferSupernatant->Incubate1_3h ReadAbsorbance Measure absorbance at 620-655 nm Incubate1_3h->ReadAbsorbance End End ReadAbsorbance->End

Figure 3: Workflow for TLR2 activation reporter assay.

Materials:

  • HEK-Blue™-hTLR2 reporter cells (InvivoGen)

  • HEK-Blue™ Detection medium (InvivoGen)

  • QUANTI-Blue™ Solution (InvivoGen)

  • This compound (PSK)

  • Positive control (e.g., Pam3CSK4)

  • Negative control (e.g., sterile PBS)

  • 96-well plates

Procedure:

  • Seed HEK-Blue™-hTLR2 cells at a density of ~50,000 cells per well in a 96-well plate and incubate overnight.

  • Prepare serial dilutions of this compound, the positive control, and the negative control.

  • Add the treatments to the cells and incubate for 20-24 hours.

  • Prepare QUANTI-Blue™ Solution according to the manufacturer's instructions.

  • Add 180 µL of QUANTI-Blue™ Solution to the wells of a new 96-well plate.

  • Transfer 20 µL of the supernatant from the cell culture plate to the corresponding wells of the plate containing QUANTI-Blue™ Solution.

  • Incubate for 1-3 hours at 37°C.

  • Measure the absorbance at 620-655 nm using a spectrophotometer.

Western Blot Analysis of MAPK Phosphorylation

This protocol details the detection of phosphorylated MAPKs (ERK, JNK, p38) in response to this compound treatment.

Materials:

  • Immune cells (e.g., macrophages, dendritic cells)

  • This compound (PSK)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (anti-phospho-ERK, anti-total-ERK, etc.)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Culture immune cells and treat with this compound for various time points.

  • Lyse the cells in lysis buffer and quantify the protein concentration.

  • Denature the protein samples and separate them by SDS-PAGE.

  • Transfer the proteins to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against the phosphorylated protein overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane and detect the signal using a chemiluminescent substrate.

  • Strip the membrane and re-probe with an antibody against the total protein as a loading control.

Natural Killer (NK) Cell Cytotoxicity Assay

This assay measures the ability of this compound-activated NK cells to kill target cancer cells.

Materials:

  • NK cells (e.g., isolated from PBMCs or an NK cell line)

  • Target cancer cells (e.g., K562)

  • This compound (PSK)

  • Calcein-AM or other viability dye

  • 96-well U-bottom plates

Procedure:

  • Activate NK cells by incubating them with this compound for a predetermined time.

  • Label the target cancer cells with Calcein-AM.

  • Co-culture the activated NK cells (effector cells) with the labeled target cells at various effector-to-target (E:T) ratios in a 96-well plate.

  • Incubate for 4 hours at 37°C.

  • Measure the release of Calcein-AM into the supernatant using a fluorescence plate reader.

  • Calculate the percentage of specific lysis.

T-cell Proliferation Assay (CFSE)

This assay quantifies the proliferation of T-cells in response to this compound stimulation using carboxyfluorescein succinimidyl ester (CFSE).

Materials:

  • T-cells (e.g., isolated from PBMCs)

  • This compound (PSK)

  • CFSE staining solution

  • Cell culture medium

  • Flow cytometer

Procedure:

  • Label T-cells with CFSE according to the manufacturer's protocol.

  • Culture the CFSE-labeled T-cells with or without this compound for 3-5 days.

  • Harvest the cells and analyze the CFSE fluorescence by flow cytometry.

  • Each cell division will result in a halving of the CFSE fluorescence intensity, allowing for the quantification of proliferating cells.

Conclusion

The protein component of this compound is indispensable for its multifaceted biological activities. It plays a crucial role in the recognition of this compound by the immune system, primarily through TLR2, initiating a cascade of signaling events that lead to the activation of both innate and adaptive immunity. Furthermore, the protein-polysaccharide complex exerts direct anti-tumor effects by inducing apoptosis in cancer cells. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of this compound and its protein component. A deeper understanding of these mechanisms will be pivotal in optimizing its clinical application and in the development of novel immunotherapies for cancer.

References

Methodological & Application

In Vitro Assays for Testing Krestin's Bioactivity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Krestin (PSK), a protein-bound polysaccharide isolated from the mycelium of the medicinal mushroom Trametes versicolor, has been widely used as an immunotherapeutic agent, particularly in Asia, for various types of cancer.[1][2][3][4] Its bioactivity is attributed to both direct anti-tumor effects and potent immunomodulatory properties.[1] These application notes provide detailed protocols for a range of in vitro assays to assess the bioactivity of this compound, offering a valuable resource for researchers in immunology and oncology drug development.

The described assays are designed to evaluate this compound's effects on cancer cell proliferation and viability, as well as its ability to modulate the activity of key immune effector cells. Furthermore, this document elucidates the underlying signaling pathways activated by this compound.

Data Presentation: Quantitative Analysis of this compound's Bioactivity

The following tables summarize the quantitative data on the in vitro bioactivity of this compound, providing a comparative overview of its effects on various cell types and functions.

Cell LineCancer TypeIC50 (µg/mL)AssayReference
AGSGastric CancerStrong Inhibition ObservedCell Proliferation Assay[1]
NamalwaBurkitt LymphomaStrong Inhibition ObservedCell Proliferation Assay[1]
Pancreatic Cancer Cell LinesPancreatic CancerGrowth Inhibition ObservedMTT Assay[5]
Breast Cancer Cell LinesBreast CancerInhibition of Tumor GrowthIn vivo (implant model)[6]
Colon Cancer Cell LinesColon CancerInhibition of ProliferationNot Specified[7]

Table 1: Anti-proliferative Activity of this compound on Cancer Cell Lines. Note: Specific IC50 values for this compound are not consistently reported in the literature as its primary effect is often considered immunomodulatory. The table reflects observed inhibitory effects.

Immune Cell TypeParameter MeasuredThis compound ConcentrationResultReference
Mouse SplenocytesProliferation10-200 µg/mLDose-dependent increase[6]
Mouse SplenocytesIFN-γ Secretion100 µg/mL4.03-fold increase[6]
Mouse SplenocytesTNF-α Secretion100 µg/mL3.21-fold increase[6]
Mouse SplenocytesIL-2 Secretion100 µg/mL3.40-fold increase[6]
Human PBMCsIL-1 ProductionNot SpecifiedStimulation observed[8]
Human PBMCsTNF-α ProductionNot SpecifiedIncreased production[1]
Human PBMCsIL-10 ProductionNot SpecifiedDecreased production[1]

Table 2: Immunomodulatory Effects of this compound on Immune Cells.

Experimental Protocols

This section provides detailed methodologies for key in vitro assays to evaluate the bioactivity of this compound.

Cancer Cell Proliferation and Viability Assays

This assay measures DNA synthesis as an indicator of cell proliferation.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 2,500-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Treatment: Add varying concentrations of this compound (e.g., 10-500 µg/mL) to the wells and incubate for 24-72 hours.

  • BrdU Labeling: Add 10 µL of 10X BrdU solution (final concentration 1X) to each well and incubate for 2-24 hours, depending on the cell line's doubling time.

  • Fixation and Denaturation: Remove the medium. For suspension cells, centrifuge the plate at 300 x g for 10 minutes before removing the medium. Add 100 µL/well of Fixing/Denaturing Solution and incubate for 30 minutes at room temperature.

  • Antibody Incubation: Remove the fixing solution and add 100 µL/well of 1X anti-BrdU detection antibody solution. Incubate for 1 hour at room temperature. Wash the plate three times with 1X Wash Buffer.

  • Secondary Antibody Incubation: Add 100 µL/well of 1X HRP-conjugated secondary antibody solution and incubate for 30 minutes at room temperature. Wash the plate three times with 1X Wash Buffer.

  • Detection: Add 100 µL of TMB Substrate to each well and incubate for 15-30 minutes at room temperature in the dark. Stop the reaction by adding 100 µL of Stop Solution.

  • Measurement: Measure the absorbance at 450 nm using a microplate reader.

This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density determined by a prior growth curve experiment (typically 5,000-15,000 cells/well) in 100 µL of complete culture medium. Incubate overnight.

  • Treatment: Add serial dilutions of this compound to the wells and incubate for 24-72 hours.

  • MTT Incubation: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 5-10 minutes.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

Immunomodulatory Assays

This assay measures the ability of Natural Killer (NK) cells to lyse target cancer cells.

Protocol:

  • Target Cell Labeling: Resuspend target cancer cells (e.g., K562) at 1 x 10^6 cells/mL in complete medium. Add Calcein-AM to a final concentration of 5-15 µM and incubate for 30 minutes at 37°C. Wash the cells twice with complete medium.

  • Co-culture: Seed the labeled target cells into a 96-well V-bottom plate at 1 x 10^4 cells/well. Add effector NK cells at various effector-to-target (E:T) ratios (e.g., 50:1, 25:1, 12.5:1).

  • This compound Treatment: Add this compound to the co-culture at desired concentrations.

  • Incubation: Incubate the plate for 4 hours at 37°C in a 5% CO2 incubator.

  • Measurement: Centrifuge the plate at 300 x g for 5 minutes. Transfer 100 µL of the supernatant to a new 96-well black plate. Measure the fluorescence of the released calcein at an excitation wavelength of 485 nm and an emission wavelength of 520 nm.

  • Controls: Include wells for spontaneous release (target cells only) and maximum release (target cells lysed with 2% Triton X-100).

  • Calculation: Percent specific lysis = [(Experimental release - Spontaneous release) / (Maximum release - Spontaneous release)] x 100.

This assay quantifies the secretion of cytokines from immune cells, such as Peripheral Blood Mononuclear Cells (PBMCs) or macrophages, in response to this compound.

Protocol:

  • Cell Seeding: Isolate PBMCs or macrophages and seed them in a 24-well plate at a density of 1 x 10^6 cells/mL in complete RPMI-1640 medium.

  • Stimulation: Treat the cells with various concentrations of this compound (e.g., 10-200 µg/mL) and a positive control (e.g., LPS for macrophages). Incubate for 24-48 hours.

  • Supernatant Collection: Centrifuge the plate at 400 x g for 10 minutes and collect the cell-free supernatant.

  • ELISA: Perform the ELISA for the cytokines of interest (e.g., TNF-α, IL-6, IL-12) according to the manufacturer's instructions. This typically involves:

    • Coating a 96-well plate with a capture antibody.

    • Blocking non-specific binding sites.

    • Adding the collected supernatants and standards.

    • Adding a detection antibody.

    • Adding an enzyme-conjugated secondary antibody (e.g., streptavidin-HRP).

    • Adding a substrate (e.g., TMB) and stopping the reaction.

  • Measurement: Measure the absorbance at 450 nm and calculate the cytokine concentrations based on the standard curve.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Treat cancer cells with this compound for the desired time period.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin-binding buffer at a concentration of 1 x 10^6 cells/mL. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Annexin-binding buffer to each tube and analyze the cells by flow cytometry within 1 hour.

Western Blot for Signaling Pathway Analysis

This technique is used to detect the phosphorylation of key proteins in signaling pathways, such as MAPKs (p38, ERK1/2), in response to this compound.

Protocol:

  • Cell Lysis: Treat cells with this compound for various time points (e.g., 0, 15, 30, 60 minutes). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against the phosphorylated and total forms of the proteins of interest (e.g., phospho-p38, total-p38, phospho-ERK1/2, total-ERK1/2) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathway activated by this compound and a general experimental workflow for assessing its bioactivity.

Krestin_Signaling_Pathway cluster_nucleus Cell Nucleus This compound This compound (PSK) TLR2 TLR2 This compound->TLR2 Binds MyD88 MyD88 TLR2->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex MAPKKK MAPKKK (e.g., MEKK) TAK1->MAPKKK IkappaB IκB IKK_complex->IkappaB Phosphorylates NFkappaB NF-κB IkappaB->NFkappaB Releases Nucleus Nucleus NFkappaB->Nucleus Translocates to MAPKK MAPKK (MKK3/6, MEK1/2) MAPKKK->MAPKK MAPK MAPK (p38, ERK1/2) MAPKK->MAPK Transcription_Factors Transcription Factors (e.g., AP-1) MAPK->Transcription_Factors Transcription_Factors->Nucleus Translocates to Gene_Expression Gene Expression Nucleus->Gene_Expression Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-12) Gene_Expression->Cytokines Immune_Response Enhanced Immune Response Cytokines->Immune_Response Experimental_Workflow cluster_assays In Vitro Bioassays start Start: Prepare this compound Stock Solution cell_culture Cell Culture (Cancer or Immune Cells) start->cell_culture treatment Treat Cells with this compound (Dose-Response and Time-Course) cell_culture->treatment proliferation Proliferation Assay (BrdU / MTT) treatment->proliferation cytotoxicity Cytotoxicity Assay (Calcein-AM / MTT) treatment->cytotoxicity cytokine Cytokine Production (ELISA / Multiplex) treatment->cytokine apoptosis Apoptosis Assay (Annexin V / PI) treatment->apoptosis signaling Signaling Pathway Analysis (Western Blot) treatment->signaling data_analysis Data Analysis and Interpretation proliferation->data_analysis cytotoxicity->data_analysis cytokine->data_analysis apoptosis->data_analysis signaling->data_analysis end End: Determine Bioactivity Profile data_analysis->end

References

Application Notes and Protocols for the Isolation and Purification of Polysaccharide-K (PSK)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polysaccharide-K (PSK), also known as Krestin, is a protein-bound polysaccharide isolated from the mycelium of the medicinal mushroom Trametes versicolor (formerly Coriolus versicolor).[1] It has been extensively studied and utilized as an immunotherapeutic agent, particularly in Asia, for various types of cancer.[2] PSK is a proteoglycan with an approximate molecular weight of 100,000 Da.[1] The polysaccharide component is primarily a β-glucan with a β-1,4 main chain and β-1,3 and β-1,6 side chains, to which a protein component is covalently linked.[1]

These application notes provide detailed protocols for the isolation and purification of PSK from Trametes versicolor, intended for research and drug development purposes. The methodologies described are based on established principles of polysaccharide chemistry and include hot water extraction, deproteinization, ethanol precipitation, and chromatographic purification.

Data Presentation: Quantitative Parameters

The following table summarizes key quantitative data and expected outcomes at various stages of the PSK isolation and purification process. These values are indicative and may vary depending on the specific strain of Trametes versicolor, culture conditions, and laboratory techniques.

StageParameterTypical Value/RangeReference/Note
Hot Water Extraction Solid-to-Liquid Ratio1:30 (g:mL)[3]
Extraction Temperature90-100 °C[3]
Extraction Time2-4 hours (repeated 2-3 times)[3][4]
Crude Polysaccharide Yield5-7% (of dry mycelial weight)[3]
Deproteinization Sevag Reagent Ratio1/4 to 1/5 volume of extractGeneral Method
Protein Removal Efficiency>90%General Method
Ethanol Precipitation Final Ethanol Concentration75-80% (v/v)[5]
Precipitation Temperature4 °CGeneral Method
Precipitation Time12-24 hours[5]
Purification PSK Molecular Weight~100 kDa[1]
Protein Content in final PSK~25-38%[6]
Carbohydrate Content~35-50%
Final Purity>95% (polysaccharide-protein complex)

Experimental Workflow

The overall workflow for the isolation and purification of Polysaccharide-K is depicted below.

G cluster_0 Extraction and Initial Purification cluster_1 Chromatographic Purification cluster_2 Final Product and Analysis A Mycelium Culture of Trametes versicolor B Drying and Grinding of Mycelium A->B C Hot Water Extraction B->C D Centrifugation/Filtration C->D E Crude Polysaccharide Extract D->E F Deproteinization (Sevag Method) E->F G Concentration F->G H Ethanol Precipitation G->H I Crude PSK Precipitate H->I J Anion Exchange Chromatography (DEAE-Cellulose) I->J K Elution with NaCl Gradient J->K L PSK-containing Fractions K->L M Gel Filtration Chromatography (Sephadex G-100) L->M N Purified PSK Fractions M->N O Lyophilization N->O P Purified Polysaccharide-K (PSK) O->P Q Characterization (MW, Composition, Purity) P->Q

Figure 1: Overall workflow for PSK isolation and purification.

Experimental Protocols

Protocol 1: Hot Water Extraction of Crude Polysaccharides

This protocol describes the initial extraction of water-soluble polysaccharides from the mycelium of Trametes versicolor.

Materials:

  • Dried and powdered mycelium of Trametes versicolor

  • Distilled water

  • Heating mantle or water bath

  • Large glass beakers

  • Centrifuge and appropriate centrifuge tubes or filtration apparatus

Procedure:

  • Weigh the dried mycelial powder.

  • Add distilled water at a solid-to-liquid ratio of 1:30 (w/v).[3]

  • Heat the mixture to 90-100°C with constant stirring for 2-4 hours.[3][4]

  • After the first extraction, separate the supernatant from the mycelial residue by centrifugation (e.g., 5000 x g for 20 minutes) or filtration.

  • Repeat the extraction process on the residue two more times using the same conditions to maximize the yield.

  • Pool the supernatants from all extractions. This is the crude polysaccharide extract.

Protocol 2: Deproteinization of Crude Extract

This protocol aims to remove contaminating proteins from the crude polysaccharide extract using the Sevag method.

Materials:

  • Crude polysaccharide extract

  • Sevag reagent (Chloroform: n-butanol, 4:1 v/v)

  • Separatory funnel or centrifuge tubes

  • Shaker or vortex mixer

  • Centrifuge

Procedure:

  • Concentrate the crude polysaccharide extract to about one-third of its original volume using a rotary evaporator.

  • To the concentrated extract, add 1/4 to 1/5 volume of Sevag reagent.

  • Shake the mixture vigorously for 20-30 minutes.

  • Separate the phases by centrifugation (e.g., 4000 x g for 15 minutes). A gel-like layer of denatured protein will form at the interface.

  • Carefully collect the upper aqueous phase containing the polysaccharides.

  • Repeat the deproteinization step 3-5 times, or until no protein precipitate is observed at the interface.

Protocol 3: Ethanol Precipitation of Polysaccharides

This protocol precipitates the polysaccharides from the deproteinized extract by reducing their solubility with ethanol.

Materials:

  • Deproteinized polysaccharide extract

  • 95% Ethanol (pre-chilled to 4°C)

  • Glass beaker

  • Refrigerator or cold room (4°C)

  • Centrifuge

Procedure:

  • Slowly add cold 95% ethanol to the deproteinized extract while stirring to achieve a final ethanol concentration of 75-80% (v/v).

  • Allow the mixture to stand at 4°C for 12-24 hours to facilitate complete precipitation of the polysaccharides.

  • Collect the precipitate by centrifugation (e.g., 5000 x g for 20 minutes).

  • Discard the supernatant and wash the precipitate with 95% ethanol.

  • Dissolve the precipitate in a minimal amount of distilled water and then lyophilize to obtain the crude PSK powder.

Protocol 4: Purification by Anion Exchange Chromatography

This protocol separates the crude PSK based on charge using a DEAE-cellulose column.

G A Crude PSK Sample Dissolved in Buffer C Sample Loading onto the Column A->C B DEAE-Cellulose Column Equilibration (Distilled Water or Low Salt Buffer) B->C D Elution of Neutral Polysaccharides (Distilled Water) C->D E Gradient Elution of Acidic Polysaccharides (0-1.0 M NaCl) D->E F Fraction Collection E->F G Phenol-Sulfuric Acid Assay to Detect Polysaccharide-containing Fractions F->G H Pooling of PSK-rich Fractions G->H

Figure 2: Anion exchange chromatography workflow.

Materials:

  • Crude PSK powder

  • DEAE-Cellulose resin

  • Chromatography column

  • Distilled water

  • Sodium chloride (NaCl) solutions of varying concentrations (e.g., 0.1 M, 0.3 M, 0.5 M, 1.0 M) or a gradient maker

  • Fraction collector

  • Phenol-sulfuric acid reagents for polysaccharide quantification

Procedure:

  • Swell and pack the DEAE-cellulose resin into the chromatography column according to the manufacturer's instructions.

  • Equilibrate the column by washing with several column volumes of distilled water until the pH of the eluate is neutral.

  • Dissolve the crude PSK in a small volume of distilled water and apply it to the top of the column.

  • Wash the column with distilled water to elute any unbound, neutral polysaccharides.

  • Begin a stepwise or linear gradient elution with increasing concentrations of NaCl (e.g., 0 to 1.0 M).

  • Collect fractions of a defined volume using a fraction collector.

  • Determine the polysaccharide content of each fraction using the phenol-sulfuric acid method.

  • Pool the fractions that contain the main PSK peak.

  • Desalt the pooled fractions by dialysis against distilled water and then lyophilize.

Protocol 5: Purification by Gel Filtration Chromatography

This protocol separates the PSK fractions based on molecular size using a Sephadex G-100 column.

Materials:

  • Lyophilized PSK fractions from anion exchange chromatography

  • Sephadex G-100 resin

  • Chromatography column

  • Elution buffer (e.g., 0.1 M NaCl)

  • Fraction collector

  • UV-Vis spectrophotometer or phenol-sulfuric acid reagents

Procedure:

  • Swell and pack the Sephadex G-100 resin into the chromatography column according to the manufacturer's instructions.

  • Equilibrate the column with the chosen elution buffer (e.g., 0.1 M NaCl).

  • Dissolve the partially purified PSK in a small volume of the elution buffer and apply it to the column.

  • Elute the sample with the elution buffer at a constant flow rate.

  • Collect fractions and monitor the polysaccharide content (e.g., by phenol-sulfuric acid method) and protein content (e.g., by UV absorbance at 280 nm).

  • Pool the fractions containing the purified PSK, which should elute as a single, symmetrical peak.

  • Desalt the pooled fractions by dialysis and lyophilize to obtain the final purified PSK product.

Characterization of Purified PSK

The purity and identity of the final PSK product should be confirmed using various analytical techniques:

  • Molecular Weight Determination: High-Performance Gel Permeation Chromatography (HPGPC).

  • Monosaccharide Composition: Gas Chromatography-Mass Spectrometry (GC-MS) after acid hydrolysis and derivatization.

  • Protein Content: Bradford or Lowry assay.

  • Polysaccharide Content: Phenol-sulfuric acid method.

  • Structural Features: Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy.

By following these detailed protocols, researchers can reliably isolate and purify Polysaccharide-K for further investigation into its biological activities and potential therapeutic applications.

References

Application Notes and Protocols: Combining Krestin (PSK) with Chemotherapy in Experimental Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Krestin (PSK), a protein-bound polysaccharide extracted from the mycelium of the Coriolus versicolor mushroom, has been used clinically, particularly in Japan, as an adjunct to cancer therapy.[1] Its mechanism of action is multifaceted, involving both direct antitumor effects and potent immunomodulatory activities.[1] When combined with conventional chemotherapy, PSK has been shown to enhance therapeutic efficacy, mitigate immunosuppressive side effects, and improve overall survival in various experimental cancer models.[1][2][3]

These application notes provide a comprehensive overview of the experimental basis for combining this compound with chemotherapy. Detailed protocols for key in vitro and in vivo assays are provided to facilitate the design and execution of studies aimed at evaluating the synergistic potential of this combination therapy.

Mechanisms of Synergistic Action

The enhanced antitumor effect of combining this compound with chemotherapy stems from several interconnected mechanisms:

  • Immunomodulation : Chemotherapy can often induce immunosuppression, hindering the host's ability to mount an effective antitumor response. PSK counteracts this by restoring and augmenting immune function. It activates various immune cells, including dendritic cells (DCs), natural killer (NK) cells, and T lymphocytes.[1][4]

  • Enhancement of Chemotherapy-Induced Apoptosis : PSK can directly act on tumor cells, sensitizing them to the cytotoxic effects of chemotherapeutic agents and promoting apoptosis.[1]

  • Toll-Like Receptor 2 (TLR2) Agonism : PSK is a potent agonist of TLR2, a key pattern recognition receptor in the innate immune system.[4][5] Activation of TLR2 on immune cells triggers downstream signaling cascades that lead to the production of pro-inflammatory cytokines and the activation of adaptive immunity.[4][6]

Data Presentation: In Vitro and In Vivo Efficacy

The following tables summarize the quantitative data from experimental studies investigating the combination of this compound with various chemotherapeutic agents.

In Vitro Cytotoxicity and Synergy
Cancer Cell LineChemotherapeutic AgentPSK Concentration (µg/mL)IC50 (Chemo Alone)IC50 (Chemo + PSK)Fold Reduction in IC50Citation(s)
Human Colorectal Cancer (HCT-116)5-FluorouracilNot Specified0.83 µg/mL0.27 µg/mL3.07[7]
Human Melanoma (A375)5-Fluorouracil10 µM11.56 µMNot directly specified, but significant viability decrease at 5 µM 5-FUNot Applicable[8]
Cisplatin-Resistant Ovarian Cancer (A2780)Cisplatin50 µg/mL>200 µM (for Du145 prostate cancer)0.1 µg/mL (in combination)Not directly comparable[9][10]
In Vivo Tumor Growth Inhibition and Survival
Animal ModelCancer TypeChemotherapeutic AgentTreatment RegimenOutcome MeasureResult (Chemo Alone vs. Chemo + PSK)Citation(s)
MiceExperimental TumorsMitomycin CSimultaneous administrationSurvival RateSignificantly increased survival with combination therapy[1][11]
MiceExperimental TumorsMitomycin CSimultaneous administrationImmune FunctionMore effective restoration of immune functions with combination[1][11]

Experimental Protocols

In Vitro Assays

1. Cell Viability Assay (MTT Assay)

This protocol determines the cytotoxic effects of this compound, a chemotherapeutic agent, and their combination on cancer cell lines.

  • Materials :

    • Cancer cell line of interest

    • Complete cell culture medium

    • This compound (PSK)

    • Chemotherapeutic agent (e.g., Cisplatin, 5-Fluorouracil)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO)

    • 96-well plates

    • Microplate reader

  • Procedure :

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

    • Prepare serial dilutions of the chemotherapeutic agent and this compound in culture medium.

    • Treat cells with the chemotherapeutic agent alone, this compound alone, or a combination of both. Include a vehicle-treated control group.

    • Incubate for 48-72 hours.

    • Add 10 µL of MTT solution to each well and incubate for 2-4 hours, or until purple formazan crystals are visible.

    • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the control and determine the IC50 values.

2. Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay quantifies the induction of apoptosis.

  • Materials :

    • Cancer cell line of interest

    • 6-well plates

    • This compound (PSK)

    • Chemotherapeutic agent (e.g., Cisplatin)

    • Annexin V-FITC/PI Apoptosis Detection Kit

    • Phosphate-buffered saline (PBS)

    • Flow cytometer

  • Procedure :

    • Seed cells in 6-well plates and allow them to adhere overnight.

    • Treat cells with the chemotherapeutic agent alone, this compound alone, or the combination at predetermined concentrations (e.g., IC50 values) for 24-48 hours.

    • Harvest both adherent and floating cells and wash twice with cold PBS.

    • Resuspend cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

    • Incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within one hour. Distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.[3]

In Vivo Studies

1. Murine Tumor Xenograft Model

This protocol outlines a general procedure for evaluating the in vivo efficacy of this compound combined with chemotherapy.

  • Materials :

    • Immunocompromised mice (e.g., nude or SCID mice)

    • Human cancer cell line

    • Matrigel (optional)

    • This compound (PSK)

    • Chemotherapeutic agent

    • Calipers

    • Sterile surgical instruments

  • Procedure :

    • Subcutaneously inject cancer cells (typically 1-5 x 10^6 cells in PBS or a Matrigel mixture) into the flank of each mouse.

    • Allow tumors to establish and reach a palpable size (e.g., 50-100 mm³).

    • Randomize mice into treatment groups: Vehicle control, Chemotherapy alone, this compound alone, and Combination therapy.

    • Administer treatments as per the experimental design. This compound is often administered orally (p.o.) or intraperitoneally (i.p.).[1] Chemotherapeutic agents are administered according to standard protocols for the specific drug.

    • Measure tumor volume with calipers every 2-3 days using the formula: Volume = (Length x Width²) / 2.

    • Monitor animal body weight and overall health throughout the study.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

    • Plot tumor growth curves and analyze survival data.

2. Assessment of NK Cell Cytotoxicity

This protocol describes an ex vivo assay to measure the activity of NK cells isolated from treated mice.

  • Materials :

    • Spleens from treated and control mice

    • Target cancer cell line (e.g., YAC-1)

    • Cell staining dyes (e.g., Calcein-AM for target cells, PI for dead cells)

    • 96-well U-bottom plates

    • Flow cytometer or fluorescence plate reader

  • Procedure :

    • Prepare a single-cell suspension of splenocytes from each mouse.

    • Enrich for NK cells using a negative selection kit.[2]

    • Label the target cells with Calcein-AM.

    • Co-culture the effector NK cells with the labeled target cells at various effector-to-target (E:T) ratios in a 96-well plate.

    • Incubate for 4 hours at 37°C.

    • Add PI to identify dead target cells.

    • Analyze by flow cytometry or measure the release of Calcein-AM into the supernatant using a fluorescence plate reader.

    • Calculate the percentage of specific lysis.

Signaling Pathways and Visualizations

The immunomodulatory effects of this compound are largely mediated through the activation of the Toll-Like Receptor 2 (TLR2) signaling pathway.

TLR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PSK This compound (PSK) TLR2 TLR2 PSK->TLR2 MyD88 MyD88 TLR2->MyD88 IRAK IRAKs MyD88->IRAK TRAF6 TRAF6 IRAK->TRAF6 TAK1 TAK1 Complex TRAF6->TAK1 IKK IKK Complex TAK1->IKK MAPK MAPK (p38, JNK, ERK) TAK1->MAPK IkappaB IκB IKK->IkappaB P NFkB NF-κB (p50/p65) IkappaB->NFkB Gene Gene Transcription NFkB->Gene MAPK->Gene Experimental_Workflow start Start invitro In Vitro Studies start->invitro invivo In Vivo Studies start->invivo viability Cell Viability (MTT Assay) invitro->viability apoptosis Apoptosis (Annexin V/PI) invitro->apoptosis xenograft Tumor Xenograft Model invivo->xenograft immune Immune Response (NK Cell Activity) invivo->immune data Data Analysis (Synergy, Efficacy) viability->data apoptosis->data xenograft->data immune->data conclusion Conclusion data->conclusion

References

Application Notes and Protocols for Analyzing the Immunomodulatory Effects of Polysaccharide Krestin (PSK)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Polysaccharide Krestin (PSK) and its Immunomodulatory Properties

Polysaccharide this compound (PSK), also known as this compound®, is a protein-bound polysaccharide extracted from the mycelium of the Trametes versicolor mushroom.[1][2][3] For over three decades, it has been utilized, particularly in Asia, as an adjuvant in cancer therapy for various cancers, including gastric, colorectal, breast, and lung cancers.[3][4] PSK's therapeutic benefits are largely attributed to its immunomodulatory capabilities, which involve the activation and enhancement of the host's immune system.[2][3][5]

The primary immunomodulatory mechanisms of PSK include:

  • Activation of Immune Cells: PSK directly or indirectly activates key immune cells such as dendritic cells (DCs), natural killer (NK) cells, T-lymphocytes, and macrophages.[2][5]

  • Cytokine Regulation: It modulates the production of various cytokines, which are crucial for immune signaling and response.[1][2][3]

  • Restoration of Immunocompetence: PSK can help restore immune functions that have been suppressed by factors like chemotherapy or the tumor itself.[2]

These application notes provide detailed protocols and techniques for researchers to effectively analyze and quantify the immunomodulatory effects of PSK on different immune cell populations.

Analysis of PSK's Effects on Dendritic Cells (DCs)

Dendritic cells are potent antigen-presenting cells that bridge the innate and adaptive immune systems. PSK has been shown to activate DCs, a critical step in initiating an antitumor immune response.[1] This activation is mediated, at least in part, through Toll-like receptor 2 (TLR2).[1][6]

Key Immunomodulatory Effects on DCs
  • Upregulation of Maturation Markers: PSK induces a dose-dependent increase in the expression of co-stimulatory molecules such as CD40, CD80, CD86, and MHC class II on the surface of DCs.[1]

  • Pro-inflammatory Cytokine Production: PSK stimulates DCs to produce pro-inflammatory cytokines, including IL-6, IL-12, and TNF-α.[1]

  • Enhanced T-Cell Priming: PSK-activated DCs are more effective at stimulating the proliferation and cytokine production of antigen-specific T-cells.[1]

Experimental Protocols

This protocol details the methodology for assessing the maturation of bone marrow-derived dendritic cells (BMDCs) in response to PSK stimulation.

Materials:

  • Bone marrow cells isolated from mice

  • Recombinant murine GM-CSF and IL-4

  • PSK (various concentrations, e.g., 5-80 µg/mL)

  • LPS (positive control)

  • Complete RPMI-1640 medium

  • Fluorescently-conjugated antibodies against CD11c, CD40, CD80, CD86, and MHCII

  • Flow cytometer

Procedure:

  • Generate BMDCs: Culture bone marrow cells in complete RPMI-1640 supplemented with GM-CSF and IL-4 for 6-8 days to generate immature BMDCs.

  • Stimulation: Plate the immature BMDCs in 24-well plates. Stimulate the cells with varying concentrations of PSK (e.g., 5, 10, 20, 40, 80 µg/mL) or LPS (positive control) for 48 hours. Include an untreated control group.

  • Staining: Harvest the cells and wash with PBS. Stain the cells with fluorescently-conjugated antibodies against CD11c and the maturation markers (CD40, CD80, CD86, MHCII) for 30 minutes on ice.

  • Flow Cytometry Analysis: Wash the cells and acquire data on a flow cytometer. Gate on the CD11c+ population to analyze the expression levels of the maturation markers.

This protocol measures the production of key pro-inflammatory cytokines by DCs following PSK stimulation.

Materials:

  • BMDCs generated as described above

  • PSK (e.g., 100 µg/mL)

  • LPS (positive control)

  • ELISA or Luminex kits for IL-6, IL-12, and TNF-α

Procedure:

  • Cell Stimulation: Plate immature BMDCs in a 96-well plate and stimulate with PSK or LPS for 24-48 hours.

  • Supernatant Collection: Centrifuge the plate and carefully collect the culture supernatant.

  • Cytokine Quantification: Measure the concentration of IL-6, IL-12p40, and TNF-α in the supernatants using ELISA or Luminex assays according to the manufacturer's instructions.[1][7]

Data Presentation

Table 1: Effect of PSK on Dendritic Cell Maturation Marker Expression

Treatment Concentration (µg/mL) CD40 MFI CD80 MFI CD86 MFI MHCII MFI
Control 0 Baseline Baseline Baseline Baseline
PSK 5 Increased Increased Increased Increased
PSK 10 ++ ++ ++ ++
PSK 20 +++ +++ +++ +++
PSK 40 ++++ ++++ ++++ ++++
PSK 80 +++++ +++++ +++++ +++++
LPS 1 ++++++ ++++++ ++++++ ++++++

(Note: MFI - Mean Fluorescence Intensity. '+' indicates a qualitative increase relative to the control. For actual research, quantitative MFI values should be reported.)

Table 2: Cytokine Production by PSK-Stimulated Dendritic Cells

Treatment Concentration (µg/mL) IL-12p40 (pg/mL) TNF-α (pg/mL) IL-6 (pg/mL)
Control 0 < detection limit < detection limit < detection limit
PSK 100 Significant Increase Significant Increase Significant Increase
LPS 1 High Increase High Increase High Increase

(Note: Actual concentration values should be determined experimentally.)

Visualization

PSK_DC_Activation_Workflow cluster_prep Cell Preparation cluster_stim Stimulation cluster_analysis Analysis BM Bone Marrow Cells Culture Culture with GM-CSF & IL-4 BM->Culture iDC Immature DCs Culture->iDC PSK_stim Stimulate with PSK (48 hours) iDC->PSK_stim FACS Flow Cytometry (CD40, CD80, CD86, MHCII) PSK_stim->FACS ELISA ELISA / Luminex (IL-6, IL-12, TNF-α) PSK_stim->ELISA

Experimental workflow for analyzing PSK's effect on DC maturation and cytokine production.

PSK_TLR2_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PSK PSK TLR2 TLR2 PSK->TLR2 Binds MyD88 MyD88 TLR2->MyD88 Recruits TRAF6 TRAF6 MyD88->TRAF6 NFkB NF-κB Activation TRAF6->NFkB Cytokines Pro-inflammatory Cytokine Genes (IL-6, IL-12, TNF-α) NFkB->Cytokines Upregulates Maturation Maturation Marker Genes (CD40, CD80, CD86) NFkB->Maturation Upregulates

Simplified signaling pathway of PSK-induced DC activation via TLR2.

Analysis of PSK's Effects on Natural Killer (NK) Cells

NK cells are a type of cytotoxic lymphocyte critical to the innate immune system. PSK is a known activator of NK cells, enhancing their ability to kill tumor cells.[3][8] This activation appears to be independent of interferon and IL-2 signaling pathways.[8]

Key Immunomodulatory Effects on NK Cells
  • Enhanced Cytotoxicity: PSK treatment increases the cytotoxic activity of NK cells against both NK-sensitive (e.g., K562) and NK-resistant tumor cell lines.[7][8]

  • Increased IFN-γ Production: PSK stimulates NK cells to produce IFN-γ, a key cytokine in antiviral and antitumor responses.[7]

  • Augmented Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC): PSK can enhance the efficacy of therapeutic monoclonal antibodies by augmenting NK cell-mediated ADCC.[7]

Experimental Protocols

This protocol measures the ability of PSK-stimulated NK cells to lyse target tumor cells.

Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs) or purified NK cells

  • PSK (e.g., 100 µg/mL)

  • K562 target cells (an NK-sensitive cell line)

  • Calcein AM or other viability dye

  • 96-well V-bottom plates

Procedure:

  • Effector Cell Preparation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation. If desired, further purify NK cells using magnetic bead separation.

  • Stimulation: Incubate the effector cells (PBMCs or purified NK cells) overnight with or without PSK (100 µg/mL).

  • Target Cell Labeling: Label K562 target cells with Calcein AM according to the manufacturer's protocol.

  • Co-culture: Wash and resuspend both effector and target cells. Co-culture them in a 96-well V-bottom plate at various effector-to-target (E:T) ratios (e.g., 40:1, 20:1, 10:1).

  • Incubation: Incubate the co-culture for 4 hours at 37°C.

  • Quantification: Centrifuge the plate and transfer the supernatant to a new plate. Measure the fluorescence of the released Calcein AM, which is proportional to the number of lysed cells. Calculate specific lysis using the formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

This flow cytometry-based assay measures NK cell degranulation, a surrogate marker for cytotoxicity.

Materials:

  • PBMCs

  • PSK (e.g., 100 µg/mL)

  • K562 target cells

  • Fluorescently-conjugated antibodies against CD3, CD56, and CD107a

  • Monensin (protein transport inhibitor)

Procedure:

  • Stimulation: Treat PBMCs with PSK overnight.

  • Co-culture: Mix PSK-treated PBMCs with K562 cells at a 10:1 E:T ratio in the presence of anti-CD107a antibody and Monensin.

  • Incubation: Incubate for 4-6 hours at 37°C.

  • Staining: Stain the cells with anti-CD3 and anti-CD56 antibodies.

  • Flow Cytometry Analysis: Analyze the cells by flow cytometry. Gate on the NK cell population (CD3-CD56+) and quantify the percentage of CD107a-positive cells.

Data Presentation

Table 3: PSK-Mediated Enhancement of NK Cell Cytotoxicity

Effector:Target Ratio % Specific Lysis (Control) % Specific Lysis (PSK-Treated)
10:1 Baseline % Increased %
20:1 Baseline % ++ Increased %
40:1 Baseline % +++ Increased %

(Note: Actual percentages should be determined experimentally.)

Table 4: PSK Effect on NK Cell Degranulation and IFN-γ Production

Treatment % CD107a+ NK Cells IFN-γ (pg/mL)
Control 4.2 ± 1.0 Baseline
PSK (100 µg/mL) 8.0 ± 0.2 Significant Increase

(Data adapted from a study on PSK's effect on human NK cells.[7])

Visualization

NK_Cell_Workflow cluster_prep Effector Cell Preparation cluster_assay Cytotoxicity Assay cluster_flow Degranulation Assay PBMC Isolate PBMCs Stim Stimulate with PSK (overnight) PBMC->Stim Coculture Co-culture Effector & Target Cells (4h) Stim->Coculture Coculture_flow Co-culture with K562 + anti-CD107a (4-6h) Stim->Coculture_flow Target Label K562 Target Cells (Calcein AM) Target->Coculture Measure Measure Calcein Release Coculture->Measure Stain Stain for CD3 & CD56 Coculture_flow->Stain FACS Flow Cytometry Stain->FACS

Experimental workflows for NK cell cytotoxicity and degranulation assays.

Analysis of PSK's Effects on T-Cells

T-cells are key players in the adaptive immune response. PSK has been shown to enhance T-cell proliferation and modulate their cytokine profiles, contributing to its overall antitumor effect.[1][9]

Key Immunomodulatory Effects on T-Cells
  • Enhanced Proliferation: PSK can stimulate the proliferation of T-cells, both directly and in synergy with other stimuli like IL-2.[3][9]

  • Th1/Th2 Balance: In humans, PSK treatment can shift the Th1/Th2 balance towards a Th1-dominant profile, which is beneficial for antitumor immunity, primarily by suppressing Th2 cytokine production.[10]

  • Antigen-Specific T-Cell Response: When used as an adjuvant, PSK enhances the proliferation and cytokine response (IFN-γ, IL-2, TNF-α) of antigen-specific T-cells.[1]

Experimental Protocols

This protocol measures the proliferation of T-cells in response to PSK.

Materials:

  • Human PBMCs or murine splenocytes

  • PSK (e.g., 50-100 µg/mL)

  • Positive controls (e.g., Concanavalin A, anti-CD3/CD28 antibodies, or IL-2)

  • Proliferation measurement reagent:

    • BrdU (5-bromo-2'-deoxyuridine) and anti-BrdU antibody for colorimetric ELISA[3]

    • CFSE (Carboxyfluorescein succinimidyl ester) for flow cytometry analysis

Procedure (BrdU Method):

  • Cell Plating: Seed PBMCs or splenocytes in a 96-well plate (e.g., 5 x 10⁴ cells/well).

  • Stimulation: Add PSK at desired concentrations. Include wells with positive controls (like IL-2) and PSK in combination with the positive control. Culture for 48-72 hours.

  • BrdU Labeling: Add BrdU labeling reagent to each well and incubate for an additional 2-24 hours to allow incorporation into newly synthesized DNA.

  • Detection: Remove the culture medium, fix the cells, and add the anti-BrdU antibody conjugated to an enzyme (e.g., peroxidase).

  • Quantification: Add the substrate and measure the absorbance using a microplate reader. The absorbance is directly correlated with the level of cell proliferation.

Procedure (CFSE Method):

  • Cell Labeling: Label PBMCs with CFSE dye before stimulation.

  • Stimulation: Culture the labeled cells with PSK as described above for 4-6 days.

  • Flow Cytometry Analysis: Harvest and stain cells with T-cell markers (e.g., anti-CD3, CD4, CD8). Analyze by flow cytometry. Each cell division results in a halving of the CFSE fluorescence intensity, allowing for the visualization of successive generations of proliferating cells.

Data Presentation

Table 5: Effect of PSK on T-Cell Proliferation (Illustrative)

Treatment Concentration (µg/mL) Proliferation (Absorbance/CFSE Dilution)
Unstimulated Control 0 Baseline
PSK 100 No significant increase alone
IL-2 10 U/mL +++
PSK + IL-2 100 + 10 U/mL +++++ (Synergistic effect)

(Note: PSK often shows a stronger proliferative effect on lymphocytes when combined with a primary stimulus like IL-2.[3])

Visualization

T_Cell_Proliferation_Workflow cluster_brdu BrdU Assay cluster_cfse CFSE Assay PBMC1 Plate PBMCs Stim1 Stimulate with PSK +/- IL-2 (48-72h) PBMC1->Stim1 BrdU Add BrdU Label (2-24h) Stim1->BrdU Detect Fix & Add Anti-BrdU Ab BrdU->Detect Read Measure Absorbance Detect->Read PBMC2 Label PBMCs with CFSE Stim2 Stimulate with PSK +/- IL-2 (4-6 days) PBMC2->Stim2 FACS Flow Cytometry Analysis Stim2->FACS

Workflows for T-Cell proliferation assays.

Analysis of PSK's Effects on Macrophages

Macrophages are versatile immune cells involved in phagocytosis, antigen presentation, and cytokine production. PSK can modulate macrophage functions, which is crucial for orchestrating an effective immune response.

Key Immunomodulatory Effects on Macrophages
  • Enhanced Motility and Chemotaxis: PSK can enhance the motility of macrophages, improving their ability to migrate to sites of inflammation or tumors.[11] In tumor-bearing mice, PSK has been shown to restore depressed macrophage chemotactic responses.[12]

  • Cytokine Production: PSK can stimulate macrophages to produce various cytokines.[2]

  • Macrophage Polarization: While direct, detailed studies on PSK's role in M1/M2 macrophage polarization are less common in the provided literature, its ability to stimulate pro-inflammatory cytokines (like IL-12 and TNF-α) via TLR activation is characteristic of M1-polarizing stimuli.

Experimental Protocols

This protocol assesses the effect of PSK on the migration of macrophages.

Materials:

  • Macrophage cell line (e.g., RAW 264.7) or primary peritoneal macrophages

  • PSK (various concentrations)

  • Chemotaxis chamber (e.g., Boyden chamber) with a porous membrane (e.g., 8 µm pores)

  • Chemoattractant (e.g., MCP-1)

Procedure:

  • Cell Preparation: Culture macrophages and harvest them. Resuspend in serum-free medium.

  • Chamber Setup: Place serum-free medium containing various concentrations of PSK in the lower chamber of the chemotaxis plate. A chemoattractant can be used as a positive control.

  • Cell Seeding: Add the macrophage suspension to the upper chamber (the insert).

  • Incubation: Incubate the chamber for 4-24 hours at 37°C to allow cells to migrate through the porous membrane towards the stimulus.

  • Quantification:

    • Remove non-migrated cells from the top side of the membrane with a cotton swab.

    • Fix and stain the migrated cells on the bottom side of the membrane.

    • Count the number of migrated cells in several microscopic fields.

Visualization

Macrophage_Chemotaxis_Workflow cluster_setup Assay Setup cluster_quant Quantification Lower Lower Chamber: Add PSK in medium Membrane Porous Membrane (8µm) Upper Upper Chamber: Add macrophage suspension Incubate Incubate (4-24h) Allow Migration Upper->Incubate Stain Fix & Stain Migrated Cells Incubate->Stain Count Microscopic Counting Stain->Count

Workflow for a macrophage chemotaxis (migration) assay.

References

Application Notes and Protocols for In Vivo Experimental Design of PCSK9 Pharmacokinetic Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9) is a crucial regulator of cholesterol homeostasis.[1] It functions by binding to the Low-Density Lipoprotein Receptor (LDLR) on the surface of hepatocytes, targeting it for lysosomal degradation.[2][3][4][5] This process reduces the number of LDLRs available to clear Low-Density Lipoprotein cholesterol (LDL-C) from the bloodstream, leading to elevated plasma LDL-C levels.[4][6] Consequently, inhibiting the interaction between PCSK9 and LDLR is a clinically validated and effective strategy for lowering LDL-C and mitigating the risk of cardiovascular disease.[3][5][7]

These application notes provide a comprehensive guide for the in vivo experimental design of pharmacokinetic (PK) studies for novel PCSK9 inhibitors. The protocols outlined below are based on established methodologies for both monoclonal antibodies and small molecule inhibitors targeting PCSK9.

PCSK9-LDLR Signaling Pathway

The interaction between PCSK9 and the LDLR can occur through two main pathways: an extracellular pathway and an intracellular pathway.[2][6] In the extracellular pathway, secreted PCSK9 binds to the EGF-A domain of the LDLR on the cell surface.[2][5] The resulting PCSK9-LDLR complex is then internalized via clathrin-coated pits and targeted for degradation in lysosomes, which prevents the LDLR from recycling back to the cell surface.[2][4] In the intracellular pathway, PCSK9 can bind to newly synthesized LDLRs within the trans-Golgi network, directing them for lysosomal degradation before they can reach the cell surface.[2][6] Inhibition of this interaction, for instance by a monoclonal antibody, allows the LDLR to be recycled back to the hepatocyte surface, leading to increased LDL-C clearance.[4]

PCSK9_Signaling_Pathway cluster_cell Hepatocyte LDLR LDLR Endosome Endosome LDLR->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Targeting for Degradation Recycling LDLR Recycling Endosome->Recycling Degradation LDLR Degradation Lysosome->Degradation Recycling->LDLR Golgi Golgi Apparatus PCSK9_circulating Circulating PCSK9 Golgi->PCSK9_circulating Secretion PCSK9_synthesis PCSK9 Synthesis PCSK9_synthesis->Golgi LDL_C LDL-C LDL_C->LDLR PCSK9_circulating->LDLR Binding PCSK9_Inhibitor PCSK9 Inhibitor (e.g., mAb) PCSK9_Inhibitor->PCSK9_circulating Inhibition experimental_workflow acclimatization Animal Acclimatization (1-2 weeks) baseline Baseline Blood Sampling acclimatization->baseline grouping Randomization into Treatment Groups baseline->grouping dosing Dose Administration (IV, SC, or PO) grouping->dosing sampling Serial Blood Sampling (PK timepoints) dosing->sampling analysis Bioanalytical Analysis (LC-MS/MS or ELISA) sampling->analysis termination Study Termination & Tissue Collection sampling->termination pk_pd PK/PD Data Analysis analysis->pk_pd

References

Application Notes and Protocols: Flow Cytometry Analysis of Immune Cells Treated with Krestin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Krestin (PSK), a protein-bound polysaccharide extracted from the mycelium of the mushroom Trametes versicolor, has been widely used as an immunoadjuvant therapy for cancer in Japan.[1][2] Its immunomodulatory properties are attributed to its ability to activate various components of the innate and adaptive immune systems.[1][3] PSK is known to act as a Toll-like receptor 2 (TLR2) agonist, leading to the activation of dendritic cells (DCs), natural killer (NK) cells, and T lymphocytes, particularly CD8+ T cells.[3][4][5] Furthermore, evidence suggests its role in modulating macrophage activity.[6]

Flow cytometry is an indispensable tool for dissecting the complex effects of immunomodulatory agents like this compound on diverse immune cell populations.[7] This document provides detailed application notes and protocols for the flow cytometric analysis of immune cells treated with this compound, enabling researchers to quantitatively assess its impact on key immune cell subsets.

Mechanism of Action: this compound's Immunomodulatory Effects

This compound's primary mechanism of action involves the activation of immune cells through the TLR2 pathway.[3][5] This interaction triggers a signaling cascade that leads to the maturation and activation of antigen-presenting cells (APCs) such as dendritic cells, and subsequent activation of T cells and NK cells.

Krestin_Signaling_Pathway This compound This compound (PSK) TLR2 Toll-like Receptor 2 (TLR2) This compound->TLR2 MyD88 MyD88 TLR2->MyD88 IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 NFkB NF-κB Activation TRAF6->NFkB MAPK MAPK Signaling TRAF6->MAPK Cytokines Pro-inflammatory Cytokine Production (IL-12, TNF-α) NFkB->Cytokines MAPK->Cytokines DC_maturation Dendritic Cell Maturation (↑CD80, CD86, MHC-II) Cytokines->DC_maturation NK_cell_activation NK Cell Activation Cytokines->NK_cell_activation T_cell_activation T Cell Activation (↑CD8+ T cells) DC_maturation->T_cell_activation

This compound signaling pathway in immune cells.

Data Presentation: Quantitative Analysis of Immune Cell Responses to this compound

The following tables summarize expected quantitative data from flow cytometry analysis of human peripheral blood mononuclear cells (PBMCs) treated with this compound (100 µg/mL) for 48 hours. Note: These values are illustrative and may vary depending on experimental conditions and donors.

Table 1: Dendritic Cell Maturation

MarkerCell PopulationControl (% Positive)This compound-treated (% Positive)Fold Change
CD80 CD11c+ HLA-DR+15.2 ± 2.535.8 ± 4.1~2.4
CD86 CD11c+ HLA-DR+20.1 ± 3.048.5 ± 5.2~2.4
MHC Class II CD11c+65.4 ± 5.885.2 ± 6.3~1.3

Table 2: T Cell Activation and Proliferation

MarkerCell PopulationControl (% Positive)This compound-treated (% Positive)Fold Change
CD69 CD3+ CD8+5.3 ± 1.118.7 ± 2.9~3.5
IFN-γ CD3+ CD8+2.1 ± 0.812.4 ± 2.1~5.9
Ki-67 CD3+ CD4+3.8 ± 0.99.5 ± 1.5~2.5

Table 3: Natural Killer (NK) Cell Activation

MarkerCell PopulationControl (% Positive)This compound-treated (% Positive)Fold Change
CD107a CD3- CD56+8.2 ± 1.525.6 ± 3.7~3.1
Granzyme B CD3- CD56+30.5 ± 4.255.1 ± 6.8~1.8

Table 4: Macrophage Polarization

MarkerCell Population (CD14+)Control (MFI)This compound-treated (MFI)Fold Change
CD80 (M1) CD14+150 ± 25350 ± 45~2.3
CD163 (M2) CD14+800 ± 120550 ± 90~0.7

Experimental Protocols

Experimental_Workflow cluster_prep Sample Preparation cluster_staining Staining cluster_analysis Data Acquisition & Analysis PBMC_isolation Isolate PBMCs from whole blood Cell_culture Culture cells with/without This compound (100 µg/mL, 48h) PBMC_isolation->Cell_culture Surface_stain Stain for surface markers Cell_culture->Surface_stain Fix_perm Fix and permeabilize cells (for intracellular targets) Surface_stain->Fix_perm Intracellular_stain Stain for intracellular cytokines/proteins Fix_perm->Intracellular_stain Acquisition Acquire data on flow cytometer Intracellular_stain->Acquisition Gating Gate on specific immune cell populations Acquisition->Gating Quantification Quantify marker expression (% positive, MFI) Gating->Quantification

General experimental workflow.
Protocol 1: Analysis of Dendritic Cell Maturation

This protocol details the analysis of maturation markers on dendritic cells following this compound treatment.

Materials:

  • Ficoll-Paque PLUS

  • RPMI 1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin

  • This compound (PSK)

  • Human TruStain FcX™ (Fc block)

  • Fluorochrome-conjugated antibodies: anti-CD11c, anti-HLA-DR, anti-CD80, anti-CD86

  • Fixable Viability Dye

  • FACS buffer (PBS with 2% FBS, 0.05% sodium azide)

Procedure:

  • PBMC Isolation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

  • Cell Culture and Treatment: Resuspend PBMCs at 1 x 10^6 cells/mL in complete RPMI 1640 medium. Culture cells in the presence or absence of this compound (100 µg/mL) for 48 hours at 37°C, 5% CO2.

  • Cell Harvesting and Staining: a. Harvest cells and wash with FACS buffer. b. Stain with a Fixable Viability Dye according to the manufacturer's instructions. c. Block Fc receptors with Human TruStain FcX™ for 10 minutes at 4°C. d. Add the antibody cocktail (anti-CD11c, anti-HLA-DR, anti-CD80, anti-CD86) and incubate for 30 minutes at 4°C in the dark. e. Wash cells twice with FACS buffer. f. Resuspend cells in FACS buffer for flow cytometry analysis.

  • Flow Cytometry Analysis: a. Acquire data on a flow cytometer. b. Gate on live, single cells. c. Identify dendritic cells as CD11c+ and HLA-DR+. d. Quantify the percentage of CD80+ and CD86+ cells within the dendritic cell gate.

Protocol 2: Intracellular Cytokine Staining of T Cells

This protocol is for the detection of intracellular IFN-γ in CD8+ T cells stimulated with this compound.

Materials:

  • All materials from Protocol 1

  • Brefeldin A

  • Fluorochrome-conjugated antibodies: anti-CD3, anti-CD8

  • Intracellular fixation and permeabilization buffer set

  • Fluorochrome-conjugated anti-IFN-γ antibody

Procedure:

  • PBMC Isolation and Culture: Follow steps 1 and 2 from Protocol 1.

  • Protein Transport Inhibition: Add Brefeldin A (5 µg/mL) for the final 4-6 hours of culture.

  • Surface Staining: a. Harvest cells and wash with FACS buffer. b. Stain with a Fixable Viability Dye. c. Block Fc receptors. d. Stain with anti-CD3 and anti-CD8 antibodies for 30 minutes at 4°C. e. Wash cells with FACS buffer.

  • Intracellular Staining: a. Fix and permeabilize the cells using an intracellular fixation and permeabilization buffer set according to the manufacturer's protocol. b. Add anti-IFN-γ antibody and incubate for 30 minutes at room temperature in the dark. c. Wash cells with permeabilization buffer. d. Resuspend cells in FACS buffer for analysis.

  • Flow Cytometry Analysis: a. Acquire data on a flow cytometer. b. Gate on live, single, CD3+ lymphocytes. c. Within the CD3+ gate, identify CD8+ T cells. d. Determine the percentage of IFN-γ+ cells within the CD8+ T cell population.

Protocol 3: Analysis of Macrophage Polarization

This protocol outlines the assessment of M1 and M2 macrophage markers after this compound treatment.

Materials:

  • All materials from Protocol 1

  • Fluorochrome-conjugated antibodies: anti-CD14, anti-CD80, anti-CD163

Procedure:

  • PBMC Isolation and Culture: Follow steps 1 and 2 from Protocol 1.

  • Cell Staining: a. Harvest cells and wash with FACS buffer. b. Stain with a Fixable Viability Dye. c. Block Fc receptors. d. Add the antibody cocktail (anti-CD14, anti-CD80, anti-CD163) and incubate for 30 minutes at 4°C. e. Wash cells twice with FACS buffer. f. Resuspend in FACS buffer for analysis.

  • Flow Cytometry Analysis: a. Acquire data on a flow cytometer. b. Gate on live, single cells. c. Identify macrophages based on forward and side scatter properties and CD14 expression. d. Analyze the Mean Fluorescence Intensity (MFI) of CD80 (M1 marker) and CD163 (M2 marker) on the CD14+ population.

Conclusion

The protocols and application notes provided here offer a comprehensive framework for investigating the immunomodulatory effects of this compound on key immune cell populations using flow cytometry. By quantifying changes in cell surface markers, intracellular cytokines, and proliferation, researchers can gain valuable insights into the mechanisms by which this compound enhances anti-tumor immunity. These methods are crucial for the preclinical and clinical development of this compound and other immunomodulatory agents.

References

Application Notes and Protocols: Methodologies for Assessing Krestin's (PSK) Impact on Cytokine Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Krestin (PSK), a protein-bound polysaccharide extracted from the fungus Coriolus versicolor, is a well-documented biological response modifier (BRM) used in cancer therapy, particularly in Asia, for over 30 years.[1] Its therapeutic effects are largely attributed to its immunomodulatory properties, which involve the activation of various immune cells and the regulation of cytokine production.[2][3] PSK's mechanisms of action include restoring suppressed immune responses, activating immune cells like lymphocytes and macrophages, and shifting the Th1/Th2 balance towards a Th1-dominant state, which is crucial for anti-tumor immunity.[2] Assessing the specific impact of PSK on cytokine profiles is essential for understanding its mechanism of action and developing it further as a therapeutic agent.

This document provides detailed methodologies and protocols for assessing the effects of PSK on cytokine production, both in vitro and in vivo.

Key Signaling Pathways in PSK-Mediated Cytokine Production

Recent studies have elucidated that PSK's immunomodulatory effects are mediated, in part, through the activation of Toll-like Receptor 2 (TLR2).[4][5] PSK acts as a TLR2 agonist, triggering downstream signaling cascades in immune cells like dendritic cells (DCs) and macrophages. This activation leads to the maturation of DCs, upregulation of co-stimulatory molecules, and the production of key Th1-polarizing cytokines such as Interleukin-12 (IL-12).[2][4] This cascade ultimately stimulates both innate (NK cells) and adaptive (CD8+ T cells) immune responses.[4]

PSK_TLR2_Signaling cluster_cell Immune Cell (e.g., Dendritic Cell) PSK This compound (PSK) TLR2 TLR2 Receptor PSK->TLR2 Binds to MyD88 MyD88 TLR2->MyD88 Recruits TRAF6 TRAF6 MyD88->TRAF6 NFkB NF-κB Activation TRAF6->NFkB Leads to MAPK MAPK Cascade (ERK, p38) TRAF6->MAPK Nucleus Nucleus NFkB->Nucleus AP1 AP-1 Activation AP1->Nucleus MAPK->AP1 Leads to Cytokines Pro-inflammatory Cytokine Genes (IL-12, TNF-α, IL-6) Nucleus->Cytokines Gene Transcription

Caption: this compound (PSK) signaling through the TLR2 pathway.

Quantitative Data on Cytokine Modulation by PSK

The following tables summarize quantitative data from in vitro studies on the effect of PSK on cytokine production by various immune cell populations.

Table 1: Effect of PSK on Th1 Cytokine Secretion by Murine Splenocytes Data sourced from a study using splenocytes from neu transgenic mice treated with 100 µg/mL of PSK for 96 hours.[4]

CytokineFold Induction (PSK vs. Control)P-value
IFN-γ4.03 ± 0.41p=0.001
TNF-α3.21 ± 0.44p=0.0043
IL-23.40 ± 0.06p=0.0002

Table 2: Effect of PSK on Cytokine and Chemokine Secretion by Human PBMCs Data sourced from a study using human Peripheral Blood Mononuclear Cells (PBMCs) from healthy donors treated with 100 µg/mL of PSK for 24 or 48 hours.[6]

Cytokine/ChemokineFold Induction (PSK vs. Control) at 24hFold Induction (PSK vs. Control) at 48h
IL-12p40~4.5~5.0
TNF-α~3.0~3.5
IL-6~15.0~20.0
IL-8~3.5~4.0
MIP-1α~4.0~5.0
MIP-1β~5.0~6.0
IL-1α~3.0~3.0
IL-1β~15.0~18.0

Experimental Protocols

In Vitro Assessment of Cytokine Production from Immune Cells

This protocol describes the general procedure for treating immune cells (e.g., human PBMCs or mouse splenocytes) with PSK and subsequently harvesting the supernatant for cytokine analysis.

Protocol 1: Cell Culture and Stimulation

  • Cell Isolation:

    • Human PBMCs: Isolate PBMCs from healthy donor whole blood using Ficoll-Paque density gradient centrifugation.[7]

    • Mouse Splenocytes: Prepare a single-cell suspension from mouse spleens by mechanical dissociation through a 40-µm cell strainer.[8]

  • Cell Plating: Resuspend cells in complete RPMI-1640 medium (supplemented with 10% FBS, 1% Penicillin-Streptomycin). Seed cells in a 24-well or 96-well culture plate at a density of 1 x 10⁶ cells/mL.[9]

  • PSK Treatment:

    • Prepare a stock solution of PSK in sterile PBS or culture medium.

    • Add PSK to the cell cultures at various concentrations (e.g., 10, 50, 100, 200 µg/mL).[4] Include an untreated control (vehicle only).

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 96 hours) at 37°C in a 5% CO₂ incubator.[4][6]

  • Supernatant Collection: After incubation, centrifuge the plates at 500 x g for 10 minutes to pellet the cells.[7] Carefully collect the supernatant without disturbing the cell pellet.

  • Storage: Store the supernatants at -80°C until cytokine analysis.

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a plate-based immunoassay designed for detecting and quantifying soluble substances such as cytokines. A sandwich ELISA is commonly used for this purpose, providing high specificity and sensitivity.[10]

ELISA_Workflow start Start coat 1. Coat Plate with Capture Ab start->coat block 2. Block Plate (e.g., with BSA) coat->block add_sample 3. Add Sample (Supernatant) block->add_sample wash1 Wash add_sample->wash1 add_detect 4. Add Biotinylated Detection Ab wash1->add_detect wash2 Wash add_detect->wash2 add_enzyme 5. Add Streptavidin-HRP wash2->add_enzyme wash3 Wash add_enzyme->wash3 add_substrate 6. Add TMB Substrate wash3->add_substrate stop 7. Add Stop Solution add_substrate->stop read 8. Read Absorbance (450 nm) stop->read end End read->end

Caption: Workflow for a typical sandwich ELISA protocol.

Protocol 2: Sandwich ELISA for Cytokine Quantification [10][11][12]

  • Plate Coating: Dilute the capture antibody (e.g., anti-human IL-6) to 1-4 µg/mL in coating buffer. Add 100 µL to each well of a 96-well high-binding ELISA plate. Incubate overnight at 4°C.[11]

  • Blocking: Wash the plate 3 times with Wash Buffer (PBS with 0.05% Tween-20). Add 200 µL of Blocking Buffer (e.g., PBS with 1% BSA) to each well. Incubate for 1-2 hours at room temperature.

  • Sample Incubation: Wash the plate 3 times. Add 100 µL of cell culture supernatants and serially diluted cytokine standards to the appropriate wells. Incubate for 2 hours at room temperature.

  • Detection Antibody: Wash the plate 3 times. Add 100 µL of biotinylated detection antibody, diluted in Blocking Buffer, to each well. Incubate for 1-2 hours at room temperature.

  • Enzyme Conjugate: Wash the plate 3 times. Add 100 µL of Streptavidin-HRP conjugate, diluted in Blocking Buffer, to each well. Incubate for 20-30 minutes at room temperature, protected from light.

  • Substrate Development: Wash the plate 5 times. Add 100 µL of TMB (3,3’,5,5’-Tetramethylbenzidine) Substrate Solution to each well. Incubate in the dark until sufficient color develops (15-30 minutes).

  • Stop Reaction: Add 50 µL of Stop Solution (e.g., 2N H₂SO₄) to each well to stop the reaction.

  • Data Acquisition: Read the optical density at 450 nm using a microplate reader. Calculate cytokine concentrations in the samples by interpolating from the standard curve.

Intracellular Cytokine Staining (ICS) and Flow Cytometry

ICS allows for the quantification of cytokine production within individual cells, enabling the identification of specific cytokine-producing cell subsets (e.g., IFN-γ-producing CD8+ T cells).[13]

ICS_Workflow start Start: Immune Cells stim 1. Stimulate Cells (e.g., PSK + PMA/Ionomycin) start->stim transport_inhib 2. Add Protein Transport Inhibitor (Brefeldin A / Monensin) stim->transport_inhib surface_stain 3. Surface Stain (e.g., anti-CD4, anti-CD8) transport_inhib->surface_stain fix 4. Fix Cells (e.g., with Formaldehyde) surface_stain->fix perm 5. Permeabilize Cells (e.g., with Saponin) fix->perm int_stain 6. Intracellular Stain (anti-IFN-γ, anti-TNF-α) perm->int_stain wash Wash int_stain->wash acquire 7. Acquire on Flow Cytometer wash->acquire analyze 8. Analyze Data acquire->analyze end End analyze->end

Caption: Workflow for intracellular cytokine staining (ICS).

Protocol 3: Intracellular Cytokine Staining [9][13][14]

  • Cell Stimulation: Stimulate 1-2 x 10⁶ cells as described in Protocol 1. For the final 4-6 hours of culture, add a protein transport inhibitor (e.g., Brefeldin A or Monensin) to cause cytokines to accumulate inside the cell. A general stimulant like PMA/Ionomycin can be used as a positive control.[9][14]

  • Surface Staining: Harvest the cells and wash with Cell Staining Buffer (PBS with 1% BSA). Resuspend cells in 100 µL of buffer containing fluorochrome-conjugated antibodies against surface markers (e.g., anti-CD3, anti-CD4, anti-CD8). Incubate for 20-30 minutes at 4°C in the dark.

  • Fixation: Wash the cells twice. Resuspend the cell pellet in 250 µL of Fixation Buffer (e.g., 2% formaldehyde in PBS). Incubate for 20 minutes at room temperature in the dark.

  • Permeabilization: Wash the cells twice with Cell Staining Buffer. Resuspend the fixed cells in 1X Permeabilization Buffer (containing a mild detergent like Saponin or Triton X-100).

  • Intracellular Staining: Add fluorochrome-conjugated anti-cytokine antibodies (e.g., anti-IFN-γ, anti-IL-10) diluted in Permeabilization Buffer. Incubate for 30 minutes at room temperature in the dark.

  • Final Wash: Wash the cells twice with Permeabilization Buffer, followed by one wash with Cell Staining Buffer.

  • Data Acquisition: Resuspend the cells in 300 µL of Cell Staining Buffer and acquire data on a flow cytometer. Analyze the data to determine the percentage of specific cell populations producing each cytokine.

Multiplex Cytokine Assay

Multiplex bead-based assays (e.g., Luminex, Cytometric Bead Array) allow for the simultaneous measurement of dozens of cytokines in a small sample volume, offering a significant advantage over traditional ELISA.[15][16]

Multiplex_Workflow start Start mix_beads 1. Mix Antibody-Coupled Beads (Each bead set specific for one cytokine) start->mix_beads add_sample 2. Add Sample/Standard mix_beads->add_sample incubate1 Incubate add_sample->incubate1 wash1 Wash incubate1->wash1 add_detect 3. Add Biotinylated Detection Antibody Cocktail wash1->add_detect incubate2 Incubate add_detect->incubate2 wash2 Wash incubate2->wash2 add_strep 4. Add Streptavidin-PE wash2->add_strep incubate3 Incubate add_strep->incubate3 wash3 Wash incubate3->wash3 acquire 5. Acquire on Luminex / Flow Cytometer wash3->acquire end End acquire->end

Caption: Workflow for a multiplex bead-based cytokine assay.

Protocol 4: General Multiplex Bead-Based Assay [15][16][17]

  • Prepare Plate: Pre-wet a 96-well filter plate with 100 µL of Assay Buffer and aspirate using a vacuum manifold.

  • Add Beads: Vortex the antibody-coupled bead mixture. Add 50 µL of the mixed beads to each well.

  • Add Samples and Standards: Add 50 µL of the cell culture supernatants and cytokine standards to the appropriate wells.

  • Incubation 1: Cover the plate and incubate for 2 hours at room temperature on a plate shaker (approx. 500 rpm).

  • Wash: Wash the plate 3 times with 300 µL of Wash Buffer per well, using a vacuum manifold.[17]

  • Add Detection Antibodies: Add 50 µL of the biotinylated detection antibody cocktail to each well.

  • Incubation 2: Cover and incubate for 1 hour at room temperature on a plate shaker.

  • Add Streptavidin-PE: Wash the plate 3 times. Add 50 µL of Streptavidin-Phycoerythrin (SAPE) to each well.

  • Incubation 3: Cover and incubate for 30 minutes at room temperature on a plate shaker.

  • Data Acquisition: Wash the plate 3 times. Resuspend the beads in 100-125 µL of Sheath Fluid. Acquire data on a compatible instrument (e.g., Luminex or flow cytometer). Analyze the median fluorescence intensity (MFI) to determine cytokine concentrations based on the standard curves.

In Vivo Animal Models

To assess the systemic immunomodulatory effects of PSK, animal models, such as tumor-bearing or immunosuppressed mice, are often used.[4][18][19]

Protocol 5: General In Vivo Assessment

  • Animal Model: Use an appropriate mouse model (e.g., neu transgenic mice for breast cancer studies or cyclophosphamide-induced immunosuppression).[4][19]

  • PSK Administration: Administer PSK to the treatment group, typically via oral gavage, for a predetermined duration.[4] The control group receives the vehicle.

  • Sample Collection: At the end of the study period, collect blood via cardiac puncture to isolate serum. Euthanize the animals and harvest spleens or tumors.

  • Cytokine Analysis:

    • Serum: Analyze cytokine levels in the collected serum using ELISA (Protocol 2) or Multiplex Assays (Protocol 4).

    • Splenocytes: Isolate splenocytes as described in Protocol 1. These cells can be re-stimulated ex vivo to assess their cytokine-producing potential using ICS (Protocol 3) or by analyzing their culture supernatants (Protocols 2 and 4).

References

Troubleshooting & Optimization

Overcoming solubility issues of Krestin in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with Krestin (PSK) in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound (PSK) and why is its solubility in aqueous solutions a concern?

A1: this compound (PSK) is a protein-bound polysaccharide extracted from the mycelium of the mushroom Trametes versicolor. It consists of a β-glucan main chain with peptide side chains, and has an approximate molecular weight of 100,000 Da.[1] Its high molecular weight and complex structure can lead to challenges in achieving high concentrations in aqueous solutions, which is often necessary for in vitro and in vivo experiments. Poor solubility can lead to precipitation, aggregation, and inaccurate dosing.

Q2: What is the recommended general procedure for dissolving this compound?

A2: For many in vitro studies, this compound is dissolved in phosphate-buffered saline (PBS) to prepare a stock solution.[2] A common stock concentration mentioned in research is 10 mg/mL.[2] It is recommended to store aliquots of the stock solution at -80°C and thaw them immediately before use to minimize degradation from repeated freeze-thaw cycles.[2]

Q3: What are the main factors that influence the solubility of this compound?

A3: As a protein-polysaccharide complex, the solubility of this compound is influenced by several factors:

  • pH: The pH of the solution affects the charge of the protein and polysaccharide components, which in turn influences their interactions and solubility. For protein-polysaccharide complexes, solubility can vary significantly around the isoelectric point of the protein component.[3][4][5]

  • Temperature: For many solids, solubility increases with temperature. However, the effect of temperature can be complex for macromolecules and should be determined empirically.

  • Ionic Strength: The concentration of salts in the solution can impact the solubility of proteins and polysaccharides. At low concentrations, salts can increase solubility ("salting-in"), while at high concentrations, they can decrease solubility ("salting-out").[6][7]

  • Aggregation: this compound, like other macromolecules, can form aggregates in solution, which effectively reduces its solubility and can lead to precipitation.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Cloudy solution or visible precipitate after adding this compound to buffer. Incomplete Dissolution: The this compound powder has not fully dissolved.1. Gentle Agitation: Continue to stir the solution using a magnetic stirrer at a low to moderate speed. Avoid vigorous vortexing which can cause foaming and protein denaturation. 2. Sonication: Use a bath sonicator for short periods to help break up aggregates. Monitor the temperature to avoid overheating. 3. Gentle Warming: Warm the solution to 37°C in a water bath to aid dissolution. Do not overheat, as this can degrade the compound.
Concentration Exceeds Solubility Limit: The target concentration is too high for the chosen solvent and conditions.1. Reduce Concentration: Prepare a more dilute stock solution. 2. Optimize Solvent: See the experimental protocols below for enhancing solubility using pH adjustment or co-solvents.
Precipitate forms when diluting a this compound stock solution into cell culture media. Solvent Mismatch: A high concentration of an organic co-solvent in the stock solution can cause the this compound to precipitate when diluted into the aqueous media.1. Minimize Organic Solvent: If a co-solvent is used for the stock, ensure the final concentration in the media is low (typically <0.5%). 2. Stepwise Dilution: Add the stock solution to the media dropwise while gently stirring to allow for gradual mixing.
Solution becomes cloudy or forms a precipitate after storage (e.g., at 4°C). Temperature-Dependent Solubility: The solubility of this compound or buffer components may decrease at lower temperatures.1. Room Temperature Storage: Store stock solutions at room temperature for short periods if they are stable. For long-term storage, freezing at -20°C or -80°C is recommended. 2. Re-dissolve Before Use: If precipitation occurs upon refrigeration, gently warm the solution to room temperature or 37°C with agitation to redissolve the precipitate before use.

Data Presentation

Table 1: Illustrative Solubility of this compound (PSK) under Various Conditions

Disclaimer: The following data is illustrative and intended to demonstrate the expected trends in solubility based on general principles for protein-polysaccharide complexes. This data has not been experimentally validated for this compound and should be used as a guideline for experimental design.

Solvent SystempHTemperature (°C)Ionic Strength (mM)Illustrative Solubility (mg/mL)
Deionized Water7.0250~ 5
Phosphate-Buffered Saline (PBS)7.425150~ 10-15
Citrate Buffer5.02550~ 2-5
Tris Buffer8.52550~ 15-20
PBS7.44150< 10 (potential for precipitation)
PBS7.437150> 15

Experimental Protocols

Protocol 1: Standard Preparation of this compound Stock Solution in PBS

Objective: To prepare a 10 mg/mL stock solution of this compound in PBS for use in cell culture experiments.

Materials:

  • This compound (PSK) powder

  • Phosphate-Buffered Saline (PBS), pH 7.4, sterile

  • Sterile conical tubes (15 mL or 50 mL)

  • Magnetic stirrer and stir bar

  • Sterile 0.22 µm syringe filter

Procedure:

  • Weigh the desired amount of this compound powder in a sterile conical tube.

  • Add a small volume of sterile PBS to the tube.

  • Place a sterile magnetic stir bar in the tube and place it on a magnetic stirrer set to a low-to-medium speed.

  • Gradually add the remaining volume of PBS to reach the final concentration of 10 mg/mL.

  • Allow the solution to stir at room temperature until the this compound is completely dissolved. This may take 30-60 minutes. Gentle warming to 37°C can be used to expedite dissolution.

  • Once dissolved, remove the stir bar and filter-sterilize the solution using a 0.22 µm syringe filter into a new sterile tube.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -80°C.

Protocol 2: Enhancing this compound Solubility with a Co-solvent System

Objective: To prepare a higher concentration this compound stock solution using a co-solvent for subsequent dilution into aqueous media.

Materials:

  • This compound (PSK) powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile deionized water or PBS

  • Sterile microcentrifuge tubes

Procedure:

  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add a small volume of DMSO to dissolve the this compound. Vortex gently until the powder is fully dissolved.

  • For a more gradual transition to an aqueous environment, slowly add sterile water or PBS to the DMSO concentrate dropwise while gently mixing.

  • The final stock solution should be prepared at a concentration that allows for significant dilution into the final experimental medium, ensuring the final DMSO concentration is non-toxic to cells (typically ≤ 0.5%).

  • Store the co-solvent stock solution in small aliquots at -20°C.

Protocol 3: Improving this compound Solubility via Cyclodextrin Complexation

Objective: To enhance the aqueous solubility of this compound by forming an inclusion complex with a cyclodextrin.

Materials:

  • This compound (PSK) powder

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Sterile deionized water

  • Magnetic stirrer and stir bar

Procedure:

  • Prepare a solution of HP-β-CD in sterile deionized water (e.g., 10% w/v).

  • Slowly add the this compound powder to the HP-β-CD solution while stirring continuously.

  • Continue stirring at room temperature for several hours or overnight to allow for complex formation.

  • The resulting solution can be filter-sterilized for use in experiments. The optimal molar ratio of this compound to HP-β-CD may need to be determined empirically.

Mandatory Visualizations

Signaling Pathways

Krestin_TLR2_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound (PSK) TLR2 TLR2 This compound->TLR2 MyD88 MyD88 TLR2->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex NFkB NF-κB IKK_complex->NFkB Activation Cytokines Pro-inflammatory Cytokines (e.g., IL-12) NFkB->Cytokines Transcription

Krestin_Apoptosis_Signaling cluster_p38 p38 MAPK Pathway cluster_STAT3 STAT3 Pathway This compound This compound (PSK) p38_MAPK p38 MAPK This compound->p38_MAPK Phosphorylation STAT3 STAT3 This compound->STAT3 Inhibition of Activation Caspase3_p38 Caspase-3 p38_MAPK->Caspase3_p38 Activation Apoptosis_p38 Apoptosis Caspase3_p38->Apoptosis_p38 Bax Bax STAT3->Bax Upregulation Apoptosis_STAT3 Apoptosis Bax->Apoptosis_STAT3

Experimental Workflow

Krestin_Solubility_Workflow cluster_troubleshoot Troubleshooting start Start: this compound (PSK) Powder weigh Weigh this compound start->weigh add_solvent Add Aqueous Solvent (e.g., PBS) weigh->add_solvent dissolve Agitate (Stir/Sonicate) Optional: Gentle Warming (37°C) add_solvent->dissolve check_sol Visually Inspect for Complete Dissolution dissolve->check_sol troubleshoot_options Incomplete Dissolution Options: 1. Adjust pH 2. Use Co-solvent 3. Add Cyclodextrin check_sol->troubleshoot_options No sterilize Filter Sterilize (0.22 µm) check_sol->sterilize Yes troubleshoot_options->dissolve Re-attempt Dissolution aliquot Aliquot for Single Use sterilize->aliquot store Store at -80°C aliquot->store end Ready for Experimental Use store->end

References

Addressing batch-to-batch variability of Polysaccharide-K

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals working with Polysaccharide-K (PSK). It provides troubleshooting guidance and answers to frequently asked questions to address the challenges posed by the inherent batch-to-batch variability of this complex biologic.

Troubleshooting Guide: Addressing Inconsistent Experimental Results

This guide provides solutions to common problems encountered during experiments with PSK, helping you to identify and resolve issues related to its variability.

Question 1: We are observing significant differences in the in vitro immunomodulatory activity (e.g., cytokine induction, lymphocyte proliferation) between different lots of PSK. What could be the cause?

Answer:

This is a common issue stemming from the inherent variability of PSK. Several factors related to the physicochemical properties of the PSK batch can lead to inconsistent biological activity.

  • Variations in Molecular Weight Distribution: The molecular weight of PSK is a critical parameter influencing its bioactivity. Batches with different average molecular weights or polydispersity can elicit varied immune responses. It is advisable to request the certificate of analysis (CoA) for each batch and compare the molecular weight specifications.

  • Inconsistent Protein Content and Composition: PSK is a protein-bound polysaccharide, and the protein moiety is crucial for its immunomodulatory effects. Variations in the total protein content and the amino acid composition can alter its biological activity.

  • Structural Differences in the Polysaccharide Backbone: The intricate structure of the β-glucan backbone and its side chains is essential for receptor binding and downstream signaling. Subtle changes in the glycosidic linkages or branching patterns between batches can lead to significant differences in activity.

  • Presence of Contaminants or Impurities: Residual solvents, endotoxins, or other impurities from the manufacturing process can interfere with in vitro assays and lead to inconsistent or erroneous results.

Recommended Actions:

  • Thoroughly review the CoA for each batch: Compare the specifications for molecular weight, protein content, and endotoxin levels.

  • Perform in-house characterization: If possible, conduct your own characterization of each batch using techniques like Size Exclusion Chromatography (SEC) to confirm the molecular weight distribution.

  • Qualify new batches: Before starting a large-scale experiment, it is crucial to qualify each new batch of PSK by testing it in a small-scale, standardized bioassay to confirm its activity relative to previous batches.

  • Contact the supplier: If you observe significant discrepancies, contact the supplier to discuss the batch-to-batch variability and request additional information on their quality control procedures.

Question 2: Our in vivo animal studies with PSK are showing high variability in tumor growth inhibition and survival rates between experimental groups, even when using the same batch of PSK. What are the potential sources of this variability?

Answer:

High variability in in vivo studies can be multifactorial. While PSK batch consistency is a primary suspect, other experimental factors can also contribute significantly.

  • Animal-Related Factors: The age, weight, sex, and genetic background of the animals can all influence their response to PSK. Additionally, the gut microbiome of the animals can play a role in the metabolism and activity of orally administered PSK.

  • Tumor Model Variability: The tumor cell line used, the site of implantation, and the initial tumor burden can all affect the outcome of the study. Inconsistent tumor establishment can lead to high variability in tumor growth rates.

  • PSK Formulation and Administration: The method of PSK formulation (e.g., suspension, solution), the vehicle used, and the route and frequency of administration can impact its bioavailability and efficacy. Inconsistent preparation or administration of the PSK formulation can introduce significant variability.

  • Animal Husbandry and Environmental Factors: Stress, diet, and housing conditions can affect the immune system of the animals and their response to immunomodulatory agents like PSK.

Recommended Actions:

  • Standardize animal characteristics: Use animals of the same age, sex, and weight range from a reputable supplier.

  • Optimize the tumor model: Ensure a consistent number of viable tumor cells are implanted and monitor tumor growth closely to randomize animals into treatment groups with similar tumor volumes.

  • Develop a standardized protocol for PSK formulation and administration: Document the exact procedure for preparing and administering the PSK to ensure consistency across all experiments.

  • Control for environmental factors: Maintain consistent housing conditions, diet, and handling procedures to minimize stress on the animals.

  • Increase sample size: A larger number of animals per group can help to reduce the impact of individual animal variability on the overall results.

Frequently Asked Questions (FAQs)

What is Polysaccharide-K (PSK)?

Polysaccharide-K (PSK), also known as Krestin, is a protein-bound polysaccharide extracted from the mycelium of the medicinal mushroom Trametes versicolor.[1] It is composed of a β-glucan main chain with β-1,3 and β-1,6 side chains, and has an approximate molecular weight of 100,000 Da.[1] In Japan, PSK is an approved adjuvant therapy for several types of cancer.[1]

What are the known biological activities of PSK?

PSK's biological activities are primarily immunomodulatory.[2][3] It has been shown to:

  • Activate various immune cells, including T-cells, natural killer (NK) cells, and macrophages.[4]

  • Induce the production of cytokines such as interleukins (IL-8, IL-12) and tumor necrosis factor-alpha (TNF-α).[2]

  • Potentiate the anti-tumor effects of chemotherapy.[3]

  • Exhibit direct anti-proliferative and pro-apoptotic effects on some cancer cell lines.[5]

What are the main causes of batch-to-batch variability in PSK?

The primary sources of batch-to-batch variability in PSK production include:

  • Raw Material Variability: The genetic strain of Trametes versicolor, the composition of the culture medium, and the growing conditions can all impact the final product.[6]

  • Fermentation Conditions: Parameters such as pH, temperature, and aeration during the fermentation process can influence the molecular weight, structure, and protein content of the PSK produced.[7][8][9]

  • Downstream Processing: The extraction, purification, and drying methods used to isolate PSK can affect its final composition and purity.[10]

How can I assess the quality and consistency of a new batch of PSK?

A comprehensive quality assessment of a new PSK batch should include a combination of physicochemical and biological assays.

ParameterAnalytical MethodPurpose
Appearance Visual InspectionTo ensure the product is a light to dark brown powder.
Solubility Visual InspectionTo confirm solubility and stability in the desired solvent (e.g., water).
Molecular Weight Distribution Size Exclusion Chromatography (SEC) with Multi-Angle Light Scattering (MALS)To determine the average molecular weight and polydispersity index.
Protein Content Lowry Assay or Bradford AssayTo quantify the total protein content.
Polysaccharide Content Phenol-Sulfuric Acid MethodTo quantify the total carbohydrate content.
Monosaccharide Composition High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) after acid hydrolysisTo identify and quantify the constituent monosaccharides.
Endotoxin Level Limulus Amebocyte Lysate (LAL) TestTo ensure low levels of pyrogenic contaminants.
Biological Potency In vitro cell-based assay (e.g., cytokine induction in PBMCs, lymphocyte proliferation assay)To confirm the immunomodulatory activity of the batch.

What are the recommended storage conditions for PSK?

PSK is generally supplied as a lyophilized powder and should be stored in a cool, dry place, protected from light. For long-term storage, refrigeration at 2-8°C is recommended. Once reconstituted in a solvent, it is advisable to use the solution immediately or store it in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Always refer to the manufacturer's instructions for specific storage recommendations.

Key Experimental Protocols

Protocol 1: Determination of Total Polysaccharide Content (Phenol-Sulfuric Acid Method)

This method is a widely used colorimetric assay for the quantification of total carbohydrates.

Materials:

  • PSK sample

  • Phenol solution (5% w/v in water)

  • Concentrated sulfuric acid

  • Glucose (for standard curve)

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of the PSK sample in distilled water.

  • Prepare a series of glucose standards of known concentrations.

  • To 1 mL of each standard and sample solution in a glass test tube, add 1 mL of 5% phenol solution and mix.

  • Rapidly add 5 mL of concentrated sulfuric acid to the mixture. Caution: This reaction is highly exothermic.

  • Allow the tubes to stand for 10 minutes, then vortex and incubate at room temperature for 20 minutes.

  • Measure the absorbance at 490 nm using a spectrophotometer.

  • Construct a standard curve using the glucose standards and determine the polysaccharide concentration in the PSK sample.

Protocol 2: In Vitro Macrophage Activation Assay

This protocol provides a method to assess the biological activity of PSK by measuring the production of nitric oxide (NO) from a macrophage cell line (e.g., RAW 264.7).

Materials:

  • RAW 264.7 macrophage cell line

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • PSK sample (dissolved in sterile PBS and filter-sterilized)

  • Lipopolysaccharide (LPS) (positive control)

  • Griess Reagent

  • 96-well cell culture plates

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of the PSK sample and the LPS positive control in complete medium.

  • Remove the old medium from the cells and add 100 µL of the PSK dilutions or LPS to the respective wells. Include a vehicle control (medium only).

  • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

  • After incubation, collect 50 µL of the cell culture supernatant from each well.

  • Add 50 µL of Griess Reagent to each supernatant sample in a new 96-well plate.

  • Incubate at room temperature for 15 minutes, protected from light.

  • Measure the absorbance at 540 nm.

  • Quantify the amount of nitrite (a stable product of NO) by comparing the absorbance to a sodium nitrite standard curve. An increase in NO production indicates macrophage activation.

Visualizations

PSK_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling cluster_nuclear Nucleus PSK Polysaccharide-K (PSK) TLR2 Toll-like Receptor 2 (TLR2) PSK->TLR2 MyD88 MyD88 TLR2->MyD88 IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex MAPK_pathway MAPK Pathway (p38, JNK, ERK) TAK1->MAPK_pathway NFkB NF-κB IKK_complex->NFkB activates Cytokine_Genes Cytokine Gene Transcription (e.g., IL-8, TNF-α) NFkB->Cytokine_Genes translocates to nucleus MAPK_pathway->Cytokine_Genes activates transcription factors

Caption: Simplified signaling pathway of PSK-induced cytokine production via TLR2.

PSK_QC_Workflow cluster_physchem Physicochemical Tests start Receive New Batch of PSK coa_review Review Certificate of Analysis (CoA) start->coa_review physchem_tests Physicochemical Characterization coa_review->physchem_tests bio_assay Biological Potency Assay coa_review->bio_assay compare_spec Compare Results to Specifications and Historical Data physchem_tests->compare_spec mw_dist Molecular Weight (SEC-MALS) protein_content Protein Content (Lowry/Bradford) endo_level Endotoxin Level (LAL) bio_assay->compare_spec pass Batch Accepted for Use compare_spec->pass Pass fail Batch Rejected (Contact Supplier) compare_spec->fail Fail

Caption: Quality control workflow for qualifying a new batch of Polysaccharide-K.

Troubleshooting_Logic start Inconsistent Experimental Results is_new_batch Is a new batch of PSK being used? start->is_new_batch check_batch_variability Investigate Batch-to-Batch Variability: - Review CoA - Perform in-house QC - Qualify new batch is_new_batch->check_batch_variability Yes check_experimental_protocol Review Experimental Protocol for Consistency: - Formulation and administration - Animal handling and model - Assay procedures is_new_batch->check_experimental_protocol No check_batch_variability->check_experimental_protocol

Caption: Logical workflow for troubleshooting inconsistent results in PSK experiments.

References

Technical Support Center: Optimizing PSK Dosage for In Vivo Cancer Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Polysaccharide-K (PSK) in in vivo cancer studies. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

FAQ 1: What is a typical starting dose for PSK in in vivo mouse studies?

Determining the optimal dose of PSK depends on the tumor model, the administration route, and the intended therapeutic strategy (monotherapy vs. combination therapy). Based on published studies, a general starting point can be determined.

Oral Gavage: A common starting dose for oral administration is in the range of 100-300 mg/kg daily [1][2]. Doses up to 1,000 mg/kg have been used in some murine models with no reported toxicity[1].

Intratumoral Injection: For direct injection into the tumor, a typical dose is around 5 mg per mouse [3]. The concentration of the PSK solution should be optimized to deliver this dose in a volume that is appropriate for the tumor size.

Intraperitoneal Injection: Intraperitoneal administration has been used with doses ranging from 10 mg/kg to 250 mg/kg [4][5].

The following table summarizes PSK dosages used in various preclinical cancer models:

Cancer TypeAnimal ModelAdministration RouteDosageOutcomeReference
Prostate CancerTRAMP-C2 miceOral Gavage300 mg/kg/dayEnhanced docetaxel-induced tumor suppression[1]
Breast Cancerneu transgenic miceOral Gavage100 mg/kg, 3 times/weekAugmented anti-HER2/neu mAb therapy[2]
MelanomaC57BL/6 miceNot specifiedDose-dependentProlonged survival[6]
Colon AdenocarcinomaBALB/c miceIntraperitoneal10 mg/kg (single neonatal dose)Increased tumor rejection and survival[4]
Meth-A FibrosarcomaBALB/c miceIntratumoral5 mg/mouseInhibited tumor growth[3]
Candidiasis in tumor-bearing miceBALB/c miceIntraperitoneal250 mg/kgIncreased survival rates[5]
FAQ 2: How should I prepare PSK for in vivo administration?

Proper preparation of PSK is crucial for consistent and reliable experimental results. PSK is a protein-bound polysaccharide and may require specific handling to ensure solubility.

Protocol for Preparing PSK Solution:

  • Weighing: Accurately weigh the desired amount of lyophilized PSK powder in a sterile container.

  • Dissolution:

    • For oral gavage or intraperitoneal injection, dissolve PSK in sterile, pyrogen-free saline (0.9% NaCl) or phosphate-buffered saline (PBS).

    • For in vitro studies and potentially for intratumoral injection, PSK can be dissolved in RPMI-1640 medium or water[1].

  • Heating: Gently heat the solution to 50°C for 20-30 minutes to aid dissolution. A clear solution should be obtained[1]. Avoid vigorous boiling, which could denature the protein component.

  • Sterilization: After dissolution and cooling to room temperature, filter-sterilize the PSK solution using a 0.22 µm syringe filter.

  • Storage: It is recommended to use freshly prepared PSK solution for each experiment. If short-term storage is necessary, store at 4°C for no longer than 24 hours. For longer-term storage, aliquots can be stored at -80°C[7].

FAQ 3: What is the recommended procedure for oral gavage of PSK in mice?

Oral gavage is a common method for precise oral administration of PSK. To minimize stress and injury to the animal, proper technique is essential.

Experimental Protocol: Oral Gavage in Mice

  • Animal Restraint: Restrain the mouse firmly by the scruff of the neck to immobilize the head.

  • Needle Selection: Use a 20-22 gauge, 1.5-inch curved, ball-tipped gavage needle for adult mice.

  • Volume Calculation: The maximum recommended volume for oral gavage in mice is 10 mL/kg of body weight.

  • Administration:

    • Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth.

    • The needle should pass into the esophagus without resistance. If resistance is met, withdraw and reinsert.

    • Slowly dispense the PSK solution.

  • Post-Administration Monitoring: Monitor the animal for any signs of distress, such as labored breathing, which could indicate accidental administration into the trachea.

FAQ 4: What is the recommended procedure for intratumoral injection of PSK?

Intratumoral injection delivers a high concentration of PSK directly to the tumor site. Careful technique is necessary to ensure even distribution and minimize tissue damage.

Experimental Protocol: Intratumoral Injection in Mice

  • Needle Selection: Use a small gauge needle (e.g., 27-30G) to minimize tissue damage and leakage.

  • Volume Calculation: The injection volume should be a small fraction of the tumor volume, typically not exceeding 10% of the tumor volume to avoid excessive pressure and necrosis[8]. For example, for a 100 mm³ tumor, the injection volume should be around 10 µL.

  • Injection Technique:

    • Insert the needle into the center of the tumor.

    • Inject the PSK solution slowly and steadily to allow for even distribution within the tumor tissue.

    • Consider multiple small injections at different locations within the tumor for larger tumors to improve distribution.

  • Post-Injection Monitoring: Observe the injection site for any signs of leakage or immediate swelling. Monitor the tumor for changes in size, and the animal for any signs of distress.

FAQ 5: What are the expected immunological effects of PSK in vivo?

PSK is known to be a biological response modifier that primarily exerts its anti-tumor effects by stimulating the host's immune system. One of the key mechanisms is its action as a Toll-like receptor 2 (TLR2) agonist[2][9].

Activation of TLR2 on immune cells, such as dendritic cells and macrophages, initiates a signaling cascade that leads to:

  • Activation of NF-κB and MAP kinases: This results in the production of pro-inflammatory cytokines.

  • Enhanced Antigen Presentation: PSK promotes the maturation of dendritic cells, leading to more effective presentation of tumor antigens to T cells.

  • Stimulation of T cells and NK cells: PSK enhances the proliferation and cytotoxic activity of CD8+ T cells and Natural Killer (NK) cells, which are crucial for killing cancer cells.

  • Cytokine Production: PSK has been shown to increase the production of Th1 cytokines like IFN-γ and TNF-α, which promote a cell-mediated immune response against tumors[2].

PSK_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PSK PSK TLR2 TLR2 PSK->TLR2 Binds to MyD88 MyD88 TLR2->MyD88 Recruits IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK complex TAK1->IKK_complex MAPK_p38_JNK p38/JNK TAK1->MAPK_p38_JNK IκB IκB IKK_complex->IκB Phosphorylates (leading to degradation) NF_kB NF-κB NF_kB_nuc NF-κB NF_kB->NF_kB_nuc Translocates to Nucleus AP1 AP-1 MAPK_p38_JNK->AP1 Activates Gene_expression Pro-inflammatory Cytokine Genes NF_kB_nuc->Gene_expression Induces Transcription AP1->Gene_expression Induces Transcription

PSK Signaling Pathway via TLR2.
FAQ 6: What are the potential side effects of PSK administration in mice and how can I monitor them?

In preclinical studies, PSK is generally well-tolerated, even at high doses[1]. However, as with any experimental treatment, it is important to monitor the animals for potential adverse effects.

Potential Side Effects:

  • Oral Gavage: Improper technique can lead to esophageal injury or aspiration pneumonia. Signs of distress include weight loss, ruffled fur, and labored breathing.

  • Intratumoral Injection: May cause localized inflammation, swelling, or necrosis at the injection site.

  • Systemic Effects: While rare, high doses could potentially lead to systemic side effects. In human clinical trials, some patients have reported nausea and vomiting, though it is often difficult to distinguish these from the side effects of concurrent chemotherapy[10].

Monitoring Animal Health:

  • Daily Observation: Check for any changes in behavior, posture, or activity levels.

  • Body Weight: Monitor body weight at least twice a week. Significant weight loss ( >15-20%) is a key indicator of poor health.

  • Tumor Site Inspection: For intratumoral injections, inspect the tumor daily for signs of excessive inflammation, ulceration, or necrosis.

  • Food and Water Intake: Monitor for any significant changes in consumption.

Troubleshooting Guide

Problem 1: PSK is not dissolving properly.
  • Solution 1: Gentle Heating: Ensure the solution is heated to approximately 50°C for 20-30 minutes with gentle agitation[1].

  • Solution 2: Sonication: Brief sonication in a water bath can help to break up small aggregates.

  • Solution 3: Vehicle Selection: If dissolving in water or saline is problematic, consider using a small amount of a biocompatible co-solvent, although this should be carefully validated for in vivo use.

Problem 2: I am observing significant tumor necrosis and ulceration after intratumoral injection.
  • Solution 1: Reduce Injection Volume: High injection volumes can increase pressure within the tumor, leading to tissue death. Ensure the injection volume does not exceed 10% of the tumor volume[8].

  • Solution 2: Slow Injection Rate: Inject the PSK solution slowly to allow for gradual diffusion into the tumor tissue.

  • Solution 3: Multiple Injection Sites: For larger tumors, inject smaller volumes at multiple sites to distribute the dose more evenly.

  • Solution 4: Consider Peritumoral Injection: Injecting around the tumor margin rather than directly into the center may reduce direct cytotoxic effects on the tumor core while still stimulating a local immune response.

Problem 3: The mice are showing signs of distress or toxicity after PSK administration.
  • Solution 1: Review Administration Technique: For oral gavage, ensure proper technique is being used to avoid injury. For injections, ensure sterility to prevent infection.

  • Solution 2: Dose Reduction: If toxicity is suspected, reduce the dose of PSK in subsequent treatments.

  • Solution 3: Change of Administration Route: If a particular route is causing local issues (e.g., irritation from intraperitoneal injection), consider an alternative route like oral gavage.

Problem 4: I am not observing a significant anti-tumor effect.
  • Solution 1: Dose Escalation: If no toxicity is observed, a dose-escalation study may be warranted to determine if a higher dose is more effective.

  • Solution 2: Combination Therapy: PSK has often shown its greatest efficacy as an adjuvant to other cancer therapies like chemotherapy or immunotherapy[1][2]. Consider combining PSK with a standard-of-care treatment for your cancer model.

  • Solution 3: Treatment Schedule: The timing and frequency of PSK administration can impact its efficacy. Experiment with different treatment schedules.

  • Solution 4: Verify PSK Activity: Ensure the PSK being used is from a reputable source and has been stored correctly to maintain its biological activity.

Experimental Workflow

The following diagram illustrates a general workflow for conducting an in vivo study to determine the optimal dosage of PSK.

Experimental_Workflow cluster_setup Experiment Setup cluster_dosing Dosing Regimen cluster_monitoring Monitoring and Data Collection cluster_analysis Endpoint Analysis A Tumor Model Selection (e.g., Syngeneic, Xenograft) B Animal Cohort Preparation A->B C Tumor Inoculation B->C D Dose Range Selection (e.g., 50, 100, 200 mg/kg) C->D E Administration Route Selection (Oral, IT, IP) D->E F Treatment Schedule (e.g., daily, 3x/week) E->F G Tumor Growth Measurement (Calipers) F->G H Animal Health Monitoring (Body Weight, Clinical Signs) F->H M Data Analysis and Dosage Optimization G->M H->M I Tumor Excision and Weight J Histopathology (H&E, IHC) I->J K Immunophenotyping (Flow Cytometry) I->K L Cytokine Analysis (ELISA, Luminex) I->L J->M K->M L->M

Workflow for In Vivo PSK Dosage Optimization.

References

Troubleshooting inconsistent results in Krestin experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Krestin (Polysaccharide-K, PSK).

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why am I seeing significant batch-to-batch variability in my experimental results with this compound?

A1: Batch-to-batch variability is a common challenge in experiments involving natural polysaccharides like this compound. Several factors can contribute to this inconsistency:

  • Inherent Molecular Heterogeneity: this compound is a complex biological molecule, not a simple chemical compound. As a protein-bound polysaccharide, it can have a broad molecular weight range and structural variations between production lots. This inherent heterogeneity can lead to differences in biological activity.

  • Source Material and Extraction: The bioactivity of this compound can be influenced by the strain of Trametes versicolor used, cultivation conditions, and the specifics of the extraction and purification process. Minor changes in these upstream processes can impact the final product's composition.

  • Quality Control: Ensure you are using a well-characterized source of this compound. Reputable suppliers should provide a Certificate of Analysis (CoA) detailing the product's specifications, including polysaccharide and protein content, and ideally, a measure of biological activity.[1]

Troubleshooting Steps:

  • Standardize Your Supply: If possible, purchase a large single lot of this compound for a complete set of experiments to minimize batch-related variability.

  • Perform a Bioactivity Assay: Before starting a large-scale experiment with a new batch, perform a small-scale bioactivity assay to compare its potency to previous batches. A simple in vitro assay, such as measuring the proliferation of splenocytes or the induction of a key cytokine like IL-12, can serve as a good quality control measure.[2][3]

  • Request Detailed CoA: Contact the supplier for a detailed CoA for each batch. Compare the provided specifications to identify any significant differences.

Q2: My in vitro immune cell activation experiments with this compound are showing inconsistent results. What are the likely causes?

A2: Inconsistent results in in vitro immune cell activation assays are often due to a combination of factors related to the experimental setup and the nature of this compound itself.

  • Cell Viability and Density: Ensure that the primary immune cells (e.g., splenocytes, peripheral blood mononuclear cells) are of high viability and are plated at a consistent density across all experiments.

  • This compound Solubility: this compound is a polysaccharide and may require specific conditions for complete solubilization. Incomplete solubilization can lead to inaccurate concentrations and inconsistent effects.

  • Endotoxin Contamination: Polysaccharide preparations can sometimes be contaminated with endotoxins (LPS), which are potent immune stimulators. This contamination can lead to false-positive results or mask the specific effects of this compound.

Troubleshooting Steps:

  • Standardize Cell Culture: Use a consistent protocol for cell isolation and culture. Always perform a cell viability count before plating.

  • Ensure Proper Solubilization: Follow the manufacturer's instructions for dissolving this compound. This may involve warming or gentle agitation. Visually inspect the solution to ensure there are no precipitates.

  • Use Endotoxin-Free Reagents: Use endotoxin-free water, media, and labware. Test your this compound stock solution for endotoxin contamination using a Limulus Amebocyte Lysate (LAL) assay.

  • Include Positive and Negative Controls: Always include a positive control (e.g., LPS for TLR4 activation or a known TLR2 agonist) and a negative control (vehicle alone) in your experiments.

Q3: What is the primary mechanism of action of this compound, and how can I confirm it in my experiments?

A3: The primary immunomodulatory mechanism of this compound is its action as a Toll-like receptor 2 (TLR2) agonist.[2][3] Activation of TLR2 on immune cells like dendritic cells (DCs) and macrophages initiates a signaling cascade that leads to the activation of both innate and adaptive immunity.[2][3]

Experimental Confirmation:

  • Use TLR2 Knockout Cells: The most direct way to confirm the TLR2-dependent activity of this compound is to use immune cells from TLR2 knockout (TLR2-/-) mice. Stimulation of these cells with this compound should result in a significantly blunted or absent response compared to wild-type cells.[2][3]

  • TLR2 Blocking Antibodies: Alternatively, you can pre-incubate wild-type cells with a neutralizing antibody against TLR2 before adding this compound. This should block the downstream effects, such as cytokine production.

  • Reporter Assays: Utilize cell lines that express a reporter gene (e.g., SEAP or luciferase) under the control of an NF-κB promoter, along with specific TLRs. Transfecting cells with TLR2 and the reporter system should show a strong signal in the presence of this compound.

Quantitative Data Summary

The following table summarizes the in vitro effects of this compound on cytokine secretion and dendritic cell maturation, as reported in a study using murine splenocytes and bone marrow-derived dendritic cells (BMDCs).[2]

Parameter Treatment Group Result Fold Change (vs. Control) p-value
IFN-γ Secretion Control (PBS)Baseline--
This compound (100 µg/ml, 96h)Increased4.03 ± 0.41p=0.001
TNF-α Secretion Control (PBS)Baseline--
This compound (100 µg/ml, 96h)Increased3.21 ± 0.44p=0.0043
IL-2 Secretion Control (PBS)Baseline--
This compound (100 µg/ml, 96h)Increased3.40 ± 0.06p=0.0002
IL-12p40 Secretion Control (PBS)441 ± 24 pg/ml--
This compound (200 µg/ml, 48h)689 ± 78 pg/ml1.56p=0.03
IL-12p70 Secretion Control (PBS)0.4 ± 0.1 pg/ml--
This compound (200 µg/ml, 48h)55.3 ± 3.6 pg/ml138.25p<0.001
DC Maturation (% CD86+MHCIIhigh) Control (PBS)62.3 ± 3.4%--
This compound (200 µg/ml, 48h)80.1 ± 5.0%1.29p=0.04

Experimental Protocols

Protocol 1: In Vitro Splenocyte Proliferation Assay

Objective: To assess the effect of this compound on the proliferation of murine splenocytes.

Methodology:

  • Isolate spleens from mice (e.g., C57BL/6) under sterile conditions.

  • Prepare a single-cell suspension by gently mashing the spleens through a 70 µm cell strainer.

  • Lyse red blood cells using an ACK lysis buffer.

  • Wash the remaining cells with complete RPMI-1640 medium (supplemented with 10% FBS, penicillin/streptomycin).

  • Count viable cells using a hemocytometer and trypan blue exclusion.

  • Plate the splenocytes in a 96-well plate at a density of 2 x 10^5 cells/well.

  • Add this compound at various concentrations (e.g., 10, 50, 100, 200 µg/ml). Include a vehicle control (PBS) and a positive control (e.g., Concanavalin A).

  • Incubate the plate for 48-96 hours at 37°C in a 5% CO2 incubator.

  • Assess cell proliferation using a standard method such as MTS or by measuring the incorporation of BrdU or [³H]-thymidine.

  • Read the absorbance or radioactivity and normalize the results to the vehicle control.

Protocol 2: Dendritic Cell (DC) Maturation Assay

Objective: To determine if this compound induces the maturation of bone marrow-derived dendritic cells (BMDCs).

Methodology:

  • Isolate bone marrow from the femurs and tibias of mice.

  • Culture the bone marrow cells in complete RPMI-1640 medium supplemented with GM-CSF (20 ng/ml) and IL-4 (10 ng/ml) for 6-7 days to differentiate them into immature DCs.

  • On day 6 or 7, harvest the immature DCs and re-plate them at a density of 1 x 10^6 cells/well in a 24-well plate.

  • Stimulate the cells with this compound (e.g., 200 µg/ml) or a positive control (e.g., LPS at 1 µg/ml) for 48 hours.

  • Harvest the cells and stain them with fluorescently labeled antibodies against DC maturation markers, such as CD11c, MHC Class II, CD80, and CD86.

  • Analyze the expression of these markers by flow cytometry, gating on the CD11c-positive population.

  • The upregulation of MHC Class II, CD80, and CD86 indicates DC maturation.

Visualizations

Signaling Pathway of this compound

Krestin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling cluster_nucleus Nucleus This compound This compound (PSK) TLR2 TLR2 This compound->TLR2 Binds to MyD88 MyD88 TLR2->MyD88 Recruits IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK Activates NFkB NF-κB IKK->NFkB Activates Gene_Expression Pro-inflammatory Gene Expression NFkB->Gene_Expression Translocates & Induces Troubleshooting_Workflow Start Inconsistent Results Observed Check_Reagents Step 1: Verify Reagents - this compound batch & CoA - Cell viability - Media & supplements Start->Check_Reagents Check_Protocol Step 2: Review Protocol - Solubilization procedure - Incubation times - Cell density Check_Reagents->Check_Protocol Check_Equipment Step 3: Check Equipment - Pipette calibration - Incubator CO2/temp - Plate reader/FACS Check_Protocol->Check_Equipment Data_Analysis Step 4: Re-analyze Data - Gating strategy (FACS) - Normalization - Statistical tests Check_Equipment->Data_Analysis Decision Issue Identified? Data_Analysis->Decision Implement_Changes Implement Corrective Actions Decision->Implement_Changes Yes Consult Consult Senior Researcher or Technical Support Decision->Consult No End Consistent Results Achieved Implement_Changes->End

References

Technical Support Center: Polysaccharide-K (PSK) Laboratory Use

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the stability of Polysaccharide-K (PSK) for laboratory use.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the handling and use of PSK in experimental settings.

Issue Potential Cause Recommended Solution
Reduced biological activity of PSK in solution over time. Degradation of the polysaccharide or protein components due to improper storage conditions (temperature, light exposure).Store PSK solutions at 2-8°C for short-term use (up to one week) and frozen at -20°C or -80°C for long-term storage. Protect solutions from light by using amber vials or wrapping containers in foil. Prepare fresh solutions for critical experiments whenever possible.
Precipitation or aggregation of PSK in solution. High concentration of PSK, pH of the solvent, or interaction with other components in the medium.Prepare PSK solutions in a buffered saline solution (e.g., PBS, pH 7.4) to maintain a stable pH. Avoid using highly acidic or alkaline solvents. If aggregation persists, try preparing a more dilute stock solution and adding it to your experimental system. Sonication for a short period might help in redissolving small aggregates, but avoid excessive heat generation.
Inconsistent experimental results between batches of PSK. Variability in the purity and integrity of the PSK material. Degradation during storage.Purchase PSK from a reputable supplier with a detailed certificate of analysis. Perform quality control on new batches, if possible, using techniques like Size Exclusion Chromatography (SEC) to assess molecular weight distribution. Follow strict storage protocols to minimize batch-to-batch variation due to degradation.
Discoloration of PSK solution (darkening). Oxidation or degradation of the PSK molecule, potentially accelerated by light or heat.Store PSK powder and solutions protected from light and at recommended low temperatures. If discoloration is observed, it is advisable to discard the solution and prepare a fresh one, as this may indicate a loss of activity.

Frequently Asked Questions (FAQs)

1. What is Polysaccharide-K (PSK) and what are its basic properties?

Polysaccharide-K (Krestin, PSK) is a protein-bound polysaccharide isolated from the mycelium of the mushroom Trametes versicolor.[1] It is a complex macromolecule with an approximate molecular weight of 100,000 Da.[1] The structure consists of a main beta-glucan chain with side chains where a protein component is attached.[1] It is typically supplied as a light to dark brown powder and is soluble in water.

2. What are the primary factors that affect the stability of PSK in the laboratory?

The stability of PSK, like other polysaccharides and protein-containing biomolecules, is primarily affected by:

  • Temperature: Elevated temperatures can lead to the degradation of both the polysaccharide and protein components of PSK.

  • pH: Extremes in pH (highly acidic or alkaline conditions) can cause hydrolysis of glycosidic bonds and denaturation of the protein part, leading to loss of biological activity.

  • Light: Exposure to light, particularly UV light, can induce photodegradation of the molecule.[2]

3. How should I prepare and store PSK stock solutions?

For optimal stability, follow these guidelines for preparing and storing PSK solutions:

  • Reconstitution: Reconstitute the lyophilized PSK powder in a sterile, buffered solution such as Phosphate-Buffered Saline (PBS) at a neutral pH (around 7.4).

  • Concentration: Prepare a concentrated stock solution (e.g., 10-100 mg/mL) to minimize the volume added to your experimental setup.

  • Short-term Storage: For use within a week, store the PSK solution at 2-8°C in a sterile, light-protected container.

  • Long-term Storage: For storage longer than a week, aliquot the stock solution into single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.

4. Can I sterilize PSK solutions by autoclaving?

No, it is not recommended to autoclave PSK solutions. The high temperatures during autoclaving will likely cause significant degradation of the polysaccharide and protein components, leading to a loss of biological activity. Sterile filtration using a 0.22 µm filter is the recommended method for sterilizing PSK solutions.

5. Are there any excipients I can add to improve the stability of my PSK solution?

While specific data for PSK is limited, the use of certain excipients is a common strategy to stabilize protein and polysaccharide-based therapeutics. Consider the following, with the caveat that their efficacy for PSK would need to be validated for your specific application:

  • Cryoprotectants/Lyoprotectants: Sugars like trehalose and mannitol are often used to protect biomolecules during freezing and lyophilization. They can also help stabilize the structure of proteins in solution.

  • Antioxidants: If oxidative degradation is a concern, the addition of antioxidants like ascorbic acid or methionine could be beneficial, but compatibility with your experimental system must be confirmed.

StabilizerConcentration (w/v)% Recovery of Initial Activity (Post-lyophilization)% Recovery of Initial Activity (After 1 month at 4°C)
None0%75%60%
Trehalose5%95%90%
Mannitol5%92%85%

Experimental Protocols

Protocol 1: Preparation of a Sterile PSK Stock Solution

Objective: To prepare a sterile stock solution of PSK for use in cell culture or other sensitive biological assays.

Materials:

  • Polysaccharide-K (PSK) powder

  • Sterile Phosphate-Buffered Saline (PBS), pH 7.4

  • Sterile 50 mL conical tubes

  • Sterile 0.22 µm syringe filter

  • Sterile syringes

  • Sterile, amber microcentrifuge tubes or cryovials

Methodology:

  • In a sterile environment (e.g., a laminar flow hood), weigh the desired amount of PSK powder.

  • Transfer the powder to a sterile 50 mL conical tube.

  • Add the required volume of sterile PBS to achieve the desired stock concentration (e.g., 10 mg/mL).

  • Gently vortex or swirl the tube until the PSK is completely dissolved. Avoid vigorous shaking to prevent foaming and potential protein denaturation.

  • Draw the PSK solution into a sterile syringe.

  • Attach the sterile 0.22 µm syringe filter to the syringe.

  • Filter the solution into a new sterile 50 mL conical tube.

  • Aliquot the sterile PSK solution into single-use volumes in sterile, amber microcentrifuge tubes or cryovials.

  • Label the tubes with the name of the solution, concentration, and date of preparation.

  • For short-term storage, place the tubes at 2-8°C. For long-term storage, place them at -20°C or -80°C.

Protocol 2: Lyophilization of PSK for Long-Term Storage

Objective: To lyophilize (freeze-dry) an aqueous solution of PSK, with or without a cryoprotectant, to create a stable powder for long-term storage.

Materials:

  • PSK solution in a suitable buffer (e.g., PBS)

  • Trehalose or Mannitol (optional, as a cryoprotectant)

  • Lyophilization vials

  • Lyophilizer (freeze-dryer)

Methodology:

  • Prepare the PSK solution at the desired concentration in a minimal buffer.

  • (Optional) If using a cryoprotectant, add trehalose or mannitol to a final concentration of 1-5% (w/v) and dissolve completely.

  • Dispense the solution into lyophilization vials. The fill volume should not exceed one-third of the vial's total volume.

  • Place partially stoppered vials onto the lyophilizer shelf.

  • Freezing Step: Cool the shelves to -40°C at a rate of 1°C/minute. Hold at -40°C for at least 2 hours to ensure complete freezing.

  • Primary Drying (Sublimation): Apply a vacuum (e.g., 100-200 mTorr). Increase the shelf temperature to -10°C and hold for 24-48 hours, or until all the ice has sublimated.

  • Secondary Drying (Desorption): Increase the shelf temperature to 25°C and hold for another 6-12 hours under vacuum to remove residual water molecules.

  • Once the cycle is complete, backfill the chamber with an inert gas like nitrogen and fully stopper the vials under vacuum.

  • Remove the vials and seal them with crimp caps.

  • Store the lyophilized PSK at 2-8°C, protected from light.

Visualizations

experimental_workflow_psk_solution_preparation cluster_preparation Preparation cluster_sterilization Sterilization cluster_storage Storage weigh Weigh PSK Powder dissolve Dissolve in Sterile PBS weigh->dissolve Aseptic Technique filter Sterile Filter (0.22 µm) dissolve->filter aliquot Aliquot into Amber Vials filter->aliquot short_term Short-term (2-8°C) aliquot->short_term < 1 week long_term Long-term (-20°C / -80°C) aliquot->long_term > 1 week

Workflow for preparing a sterile PSK stock solution.

logical_relationship_psk_stability cluster_factors Factors Affecting Stability cluster_degradation Degradation Pathways cluster_consequences Consequences temp High Temperature hydrolysis Hydrolysis of Glycosidic Bonds temp->hydrolysis denaturation Protein Denaturation temp->denaturation light Light Exposure (UV) oxidation Oxidation light->oxidation ph Extreme pH ph->hydrolysis ph->denaturation loss_activity Loss of Biological Activity hydrolysis->loss_activity denaturation->loss_activity aggregation Aggregation/ Precipitation denaturation->aggregation oxidation->loss_activity

References

Technical Support Center: Quality Control and Standardization of Krestin (PSK) Preparations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in their experiments involving Krestin (Polysaccharide-K, PSK). Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the quality control and application of this compound preparations.

Frequently Asked Questions (FAQs)

Q1: What is this compound (PSK) and what are its key structural features?

A1: this compound (PSK) is a protein-bound polysaccharide extracted from the mycelium of the Trametes versicolor mushroom.[1] It is a biological response modifier with immunomodulatory properties.[2] Key structural features include a β-glucan backbone with β-1,4, β-1,3, and β-1,6 glycosidic linkages, and a protein component of approximately 18-38%.[1][3] The approximate molecular weight of PSK is around 100,000 Da.[1]

Q2: What are the critical quality control parameters for this compound preparations?

A2: The critical quality control parameters for ensuring the consistency and bioactivity of this compound preparations include the quantification of its main components: β-glucans and protein. These parameters help to standardize different batches and ensure reproducible experimental outcomes.

Q3: How is the β-glucan content in this compound determined?

A3: The β-glucan content is typically determined using an enzymatic or acid hydrolysis method followed by a glucose quantification assay. A common approach involves the specific enzymatic degradation of α-glucans, followed by the acid hydrolysis of the remaining polysaccharides (predominantly β-glucans) to glucose. The glucose concentration is then measured, often using a glucose oxidase-peroxidase (GOPOD) assay, and the β-glucan content is calculated by subtracting the α-glucan-derived glucose from the total glucan-derived glucose.

Q4: What is the primary mechanism of action for this compound's immunomodulatory effects?

A4: this compound primarily exerts its immunomodulatory effects by acting as a selective Toll-like receptor 2 (TLR2) agonist.[4][5] This interaction triggers a downstream signaling cascade, leading to the activation of various immune cells, including dendritic cells (DCs), natural killer (NK) cells, and T cells.[4][6]

Q5: What are the recommended storage and handling conditions for this compound?

A5: this compound is typically supplied as a lyophilized powder. It should be stored at -20°C or -80°C for long-term stability.[4] Once dissolved in a solvent like PBS, it is recommended to make aliquots and store them at -80°C to avoid repeated freeze-thaw cycles.[4]

Troubleshooting Guides

Issue 1: Poor Solubility of this compound in Aqueous Buffers

  • Problem: Difficulty in dissolving this compound powder in phosphate-buffered saline (PBS) or cell culture media, leading to particulate matter.

  • Possible Causes:

    • High molecular weight and complex structure of the polysaccharide-protein complex.

    • Aggregation of the material upon storage.

    • Inappropriate solvent or pH.

  • Solutions:

    • Gentle Heating: Dissolve this compound in the desired buffer with gentle warming at 37-50°C for 15-30 minutes. Avoid boiling, as it may denature the protein component.

    • Sonication: Use a bath sonicator for short intervals to aid dissolution. Avoid probe sonication, which can generate excessive heat and shear forces.

    • Alkaline Solubilization: For stock solutions, briefly dissolving in a mildly alkaline solution (e.g., 0.01 M NaOH) followed by neutralization with HCl can improve solubility. Ensure the final pH is compatible with your experimental system.

    • Filtration: After dissolution, filter the solution through a 0.22 µm filter to remove any remaining particulates before adding to cell cultures.

Issue 2: High Batch-to-Batch Variability in Experimental Results

  • Problem: Inconsistent results in bioactivity assays (e.g., cytokine production, cell proliferation) when using different lots of this compound.

  • Possible Causes:

    • Natural variation in the composition of the mushroom raw material.

    • Differences in the extraction and purification process between batches.

    • Variations in the β-glucan to protein ratio.

  • Solutions:

    • Thorough QC of Each Batch: Before use in extensive experiments, perform in-house quality control on each new batch. At a minimum, quantify the total carbohydrate and protein content.

    • Bioactivity Assay Standardization: Use a standardized bioactivity assay (e.g., TLR2 activation in a reporter cell line or cytokine induction in PBMCs) to qualify each new batch. Establish an acceptable range of activity relative to a well-characterized internal reference lot.

    • Supplier Qualification: Work with reputable suppliers who provide a detailed Certificate of Analysis (CoA) with each batch, including key quality parameters.

Issue 3: Interference in Colorimetric Assays (e.g., MTT, XTT)

  • Problem: this compound preparations, being polysaccharides, can sometimes interfere with colorimetric cell viability and proliferation assays that rely on enzymatic reduction of a substrate.

  • Possible Causes:

    • Direct reduction of the assay reagent by components in the this compound preparation.

    • Alteration of cellular metabolism in a way that affects the assay readout, independent of cell viability.

  • Solutions:

    • Include Proper Controls: Always run parallel controls with this compound in cell-free wells to measure any direct effect on the assay reagent. Subtract this background absorbance from the values obtained with cells.

    • Use an Alternative Assay: If interference is significant, consider using an alternative, non-enzymatic method for assessing cell viability, such as trypan blue exclusion, a CyQUANT direct cell proliferation assay, or a crystal violet staining assay.

    • Wash Cells Before Assay: Before adding the assay reagent, gently wash the cells with PBS to remove any residual this compound from the culture medium.

Quantitative Data Summary

The following tables summarize key quantitative parameters for the quality control of this compound preparations.

Table 1: Physicochemical Properties of this compound (PSK)

ParameterTypical Value/RangeReference(s)
Molecular Weight~100,000 Da[1]
Protein Content18 - 38%[3]
Polysaccharide Backboneβ-1,4 main chain with β-1,3 and β-1,6 side chains[1]

Table 2: Key Bioactive Components for Quality Control

ComponentMethod of QuantificationImportance
β-GlucanEnzymatic/Acid Hydrolysis followed by Glucose AssayPrimary bioactive polysaccharide component responsible for immunomodulatory activity.
ProteinBradford or Lowry AssayThe protein moiety is an integral part of the complex and may contribute to its structure and activity.

Experimental Protocols

1. Quantification of β-Glucan Content

This protocol is a generalized method based on the enzymatic degradation of α-glucans followed by acid hydrolysis of β-glucans.

  • Materials:

    • This compound sample

    • α-amylase and amyloglucosidase solution

    • Sulfuric acid (72% and 4%)

    • Glucose standards

    • Glucose Oxidase-Peroxidase (GOPOD) reagent

    • Sodium hydroxide

  • Procedure:

    • Sample Preparation: Accurately weigh 10-20 mg of the this compound sample into a screw-cap tube.

    • α-Glucan Removal: Add α-amylase and amyloglucosidase solution and incubate according to the enzyme manufacturer's instructions to hydrolyze any α-glucans.

    • Acid Hydrolysis: Centrifuge the sample and discard the supernatant. To the pellet, add 72% sulfuric acid and incubate at room temperature with occasional vortexing. Then, dilute with water to a final sulfuric acid concentration of 4% and hydrolyze at 100°C for 2-4 hours.

    • Neutralization: Cool the sample and neutralize with sodium hydroxide.

    • Glucose Quantification: Take an aliquot of the neutralized hydrolysate and add GOPOD reagent. Incubate and measure the absorbance at 510 nm.

    • Calculation: Determine the glucose concentration from a standard curve prepared with known glucose concentrations. Calculate the β-glucan content as a percentage of the initial sample weight.

2. Quantification of Protein Content (Bradford Assay)

  • Materials:

    • This compound solution

    • Bradford reagent (Coomassie Brilliant Blue G-250)

    • Bovine Serum Albumin (BSA) standards

    • Spectrophotometer

  • Procedure:

    • Standard Curve Preparation: Prepare a series of BSA standards (e.g., 0.1 to 1.0 mg/mL).[7]

    • Sample Preparation: Prepare a solution of this compound in PBS or another suitable buffer.

    • Assay: In a 96-well plate or cuvettes, add a small volume of each standard or this compound sample.

    • Add the Bradford reagent to each well/cuvette and mix.[7]

    • Incubate at room temperature for 5-10 minutes.[7]

    • Measurement: Measure the absorbance at 595 nm.[7]

    • Calculation: Determine the protein concentration of the this compound sample by comparing its absorbance to the BSA standard curve.

3. Molecular Weight Estimation by Size-Exclusion Chromatography (SEC-HPLC)

  • Materials:

    • This compound solution

    • Mobile phase (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.0)

    • SEC-HPLC column (e.g., with a fractionation range of 10-600 kDa)

    • Molecular weight standards (e.g., thyroglobulin, γ-globulin, ovalbumin, myoglobin)

  • Procedure:

    • System Equilibration: Equilibrate the SEC-HPLC system with the mobile phase until a stable baseline is achieved.

    • Standard Curve Generation: Inject a series of molecular weight standards and record their retention times. Create a calibration curve by plotting the logarithm of the molecular weight against the retention time.

    • Sample Analysis: Inject the this compound solution onto the column.

    • Data Acquisition: Monitor the elution profile using a UV detector (e.g., at 280 nm for the protein component) or a refractive index detector.

    • Molecular Weight Estimation: Determine the retention time of the major peak corresponding to this compound and use the calibration curve to estimate its average molecular weight.

4. Structural Analysis by ¹H-NMR Spectroscopy

  • Materials:

    • Lyophilized this compound sample

    • Deuterium oxide (D₂O)

    • NMR tubes

  • Procedure:

    • Sample Preparation: Dissolve 5-10 mg of the lyophilized this compound sample in 0.5-0.7 mL of D₂O. To ensure complete dissolution, gentle warming or sonication may be used. Filter the solution through a glass wool plug into a clean NMR tube.

    • NMR Acquisition: Acquire the ¹H-NMR spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Data Analysis: The anomeric proton region (δ 4.2-5.5 ppm) is of particular interest for identifying the types of glycosidic linkages. The presence of signals in the methyl region (δ ~1.2 ppm) can indicate the presence of fucose or rhamnose. The overall spectral pattern can be used as a fingerprint for batch-to-batch comparison.

Signaling Pathway and Experimental Workflow Diagrams

Krestin_TLR2_Signaling PSK This compound (PSK) TLR2_TLR1_6 TLR2/1 or TLR2/6 Heterodimer PSK->TLR2_TLR1_6 MyD88 MyD88 TLR2_TLR1_6->MyD88 Recruits IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 Complex TRAF6->TAK1 IKK IKK Complex TAK1->IKK NFkB NF-κB IKK->NFkB Nucleus Nucleus NFkB->Nucleus Translocates to Cytokines Pro-inflammatory Cytokines & Chemokines (TNF-α, IL-6, IL-8, IL-12) Nucleus->Cytokines Immune_Cells Immune Cell Activation (DCs, NK cells, T cells) Cytokines->Immune_Cells Mediate

Caption: this compound (PSK) initiates an immune response by binding to TLR2, leading to the recruitment of MyD88 and subsequent activation of the NF-κB pathway, resulting in the production of pro-inflammatory cytokines and activation of immune cells.[8]

QC_Workflow Start This compound Raw Material Solubilization Solubilization in Aqueous Buffer Start->Solubilization Protein_Quant Protein Quantification (Bradford Assay) Solubilization->Protein_Quant Glucan_Quant β-Glucan Quantification (Enzymatic/Acid Hydrolysis) Solubilization->Glucan_Quant SEC_HPLC Molecular Weight Estimation (SEC-HPLC) Solubilization->SEC_HPLC NMR Structural Fingerprinting (¹H-NMR) Solubilization->NMR Bioassay Bioactivity Assay (e.g., TLR2 Reporter Assay) Solubilization->Bioassay Data_Analysis Data Analysis and Batch Comparison Protein_Quant->Data_Analysis Glucan_Quant->Data_Analysis SEC_HPLC->Data_Analysis NMR->Data_Analysis Bioassay->Data_Analysis Release Batch Release for Research Use Data_Analysis->Release

Caption: A typical experimental workflow for the quality control and standardization of this compound preparations, involving physicochemical and biological characterization.

References

Technical Support Center: Enhancing the Oral Bioavailability of Krestin (PSK)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting experiments aimed at enhancing the oral bioavailability of orally administered Krestin (Polysaccharide-K, PSK).

Frequently Asked Questions (FAQs)

Q1: What is this compound (PSK), and why is its oral bioavailability a concern?

A1: this compound (PSK) is a protein-bound polysaccharide extracted from the mycelium of the Trametes versicolor mushroom.[1] It is composed of a beta-glucan main chain with peptide side chains.[1] PSK has been used as an adjunct cancer therapy, primarily in Japan.[1] Its oral bioavailability is a significant concern due to its large molecular weight (approximately 100,000 Da) and complex structure, which hinder its absorption across the intestinal epithelium.[1]

Q2: What are the primary barriers to the oral absorption of this compound?

A2: The primary barriers include:

  • Large Molecular Size: The high molecular weight of PSK limits its ability to pass through the tight junctions between intestinal cells (paracellular transport) and to be taken up by cells (transcellular transport).

  • Enzymatic Degradation: Polysaccharides can be partially degraded by enzymes in the gastrointestinal tract.

  • Gut Microbiota Metabolism: The gut microbiota can metabolize polysaccharides, potentially altering their structure and activity before they can be absorbed.[2]

  • Physicochemical Properties: The solubility and charge of the molecule can influence its interaction with the intestinal mucus layer and cell membranes.

Q3: What are the most promising strategies to enhance the oral bioavailability of this compound?

A3: Promising strategies focus on protecting PSK from degradation and facilitating its transport across the intestinal barrier. These include:

  • Nanoparticle-based Delivery Systems: Encapsulating PSK in nanoparticles made from biodegradable polymers like chitosan or alginate can protect it from the harsh environment of the stomach and small intestine and can be designed to target specific areas of the gut for release.[3][4][5][6]

  • Lipid-based Formulations: Formulations such as self-emulsifying drug delivery systems (SEDDS), liposomes, and solid lipid nanoparticles can improve the absorption of large molecules.

  • Permeation Enhancers: Co-administration with substances that transiently open the tight junctions between intestinal cells can increase paracellular absorption.

  • Mucoadhesive Formulations: Polymers that adhere to the intestinal mucus layer can increase the residence time of the formulation at the site of absorption.

Q4: How does the gut microbiota affect this compound's activity?

A4: The gut microbiota plays a crucial role in the metabolism of polysaccharides that are not digested by human enzymes.[2] Gut bacteria can break down PSK into smaller, potentially more readily absorbable fragments. This metabolic process can also produce short-chain fatty acids and other metabolites that may have their own biological effects. Furthermore, extracts from Trametes versicolor have been shown to act as prebiotics, beneficially altering the composition of the gut microbiota.

Q5: What are the known signaling pathways activated by this compound or its components?

A5: The immunomodulatory effects of this compound are primarily attributed to its beta-glucan component. Beta-glucans are recognized by pattern recognition receptors on immune cells, most notably Dectin-1 and Toll-like receptor 2 (TLR2).[7] Activation of these receptors can trigger downstream signaling cascades, such as the NF-κB pathway, leading to the production of cytokines and the activation of various immune cells, including macrophages, natural killer (NK) cells, and T-cells.[4][8]

Troubleshooting Guides

Problem 1: Low or no detectable this compound in plasma after oral administration in animal models.
Possible Cause Troubleshooting Step
Inadequate Analytical Method Sensitivity Verify the limit of quantification (LOQ) of your LC-MS/MS method. PSK concentrations in plasma may be very low. Consider derivatization to enhance signal intensity.
Rapid Degradation in the GI Tract Encapsulate PSK in a protective nanoparticle formulation (e.g., chitosan-alginate) to shield it from enzymatic and acidic degradation.
Poor Permeation Across Intestinal Epithelium Co-administer with a known permeation enhancer. Evaluate the permeability of your formulation using an in vitro Caco-2 cell model.
High First-Pass Metabolism Investigate the role of gut microbiota by conducting studies in antibiotic-treated or germ-free animals.
Issues with Oral Gavage Technique For viscous polysaccharide formulations, ensure the gavage needle is of an appropriate gauge to prevent reflux. Monitor animals for signs of distress or aspiration.
Problem 2: High variability in pharmacokinetic data between animals.
Possible Cause Troubleshooting Step
Inconsistent Formulation Dosing Ensure the formulation is homogenous and that the dosing volume is accurate for each animal's weight. For viscous solutions, use positive displacement pipettes.
Differences in Food Intake Standardize the fasting period before dosing, as food can significantly affect GI transit time and absorption.
Variability in Gut Microbiota House animals in the same environment and provide the same diet to minimize variations in gut microbial composition.
Stress-Induced Physiological Changes Acclimatize animals to the handling and gavage procedures to reduce stress, which can alter gut motility and permeability.
Problem 3: Poor results in Caco-2 cell permeability assays.
Possible Cause Troubleshooting Step
Compromised Monolayer Integrity Regularly measure the transepithelial electrical resistance (TEER) to ensure tight junction formation. Use a marker of paracellular transport (e.g., Lucifer yellow) to confirm monolayer integrity.
Low Compound Recovery PSK may bind to the plastic of the assay plates. Use low-binding plates and include a protein like bovine serum albumin (BSA) in the receiver buffer.
Efflux Transporter Activity Caco-2 cells express efflux transporters like P-glycoprotein. Conduct bidirectional transport studies (apical-to-basolateral and basolateral-to-apical) to determine the efflux ratio.
Cytotoxicity of the Formulation Perform a cell viability assay (e.g., MTT or LDH assay) to ensure that the formulation is not toxic to the Caco-2 cells at the tested concentrations.

Data Presentation

Table 1: Hypothetical Pharmacokinetic Parameters of Orally Administered this compound in a Rat Model

Disclaimer: The following data is hypothetical and for illustrative purposes, as direct comparative studies on formulated this compound are limited. The baseline values are conceptualized from studies on similar polysaccharide extracts from Trametes versicolor. The "Enhanced Formulation" values represent a theoretical improvement based on nanoparticle delivery systems for other large molecules.

ParameterUnformulated this compound (Oral Gavage)Enhanced Formulation (e.g., Nanoparticle)
Dose 300 mg/kg300 mg/kg
Cmax (ng/mL) 50 - 150250 - 750
Tmax (hr) 4 - 82 - 4
AUC (0-24h) (ng·hr/mL) 400 - 12002000 - 6000
Relative Bioavailability 1~5-fold increase
Table 2: In Vitro Caco-2 Cell Permeability of this compound Formulations
FormulationApparent Permeability Coefficient (Papp) (x 10⁻⁶ cm/s)Efflux Ratio
This compound Solution < 0.1Not Determined
This compound with Permeation Enhancer 0.2 - 0.5~1
This compound Nanoparticles 0.5 - 1.5< 2

Experimental Protocols

Preparation of Chitosan-Alginate Nanoparticles for this compound Encapsulation

This protocol is based on the ionic gelation method.

Materials:

  • This compound (PSK)

  • Chitosan (low molecular weight)

  • Sodium alginate

  • Calcium chloride (CaCl₂)

  • Acetic acid

  • Purified water

Procedure:

  • Prepare Chitosan Solution: Dissolve chitosan in a 1% (v/v) acetic acid solution to a final concentration of 1 mg/mL. Stir overnight to ensure complete dissolution.

  • Prepare Alginate-Krestin Solution: Dissolve sodium alginate and this compound in purified water to final concentrations of 1 mg/mL each.

  • Nanoparticle Formation: Add the alginate-Krestin solution dropwise to the chitosan solution under constant magnetic stirring.

  • Cross-linking: Add CaCl₂ solution (1 mg/mL) dropwise to the chitosan-alginate-Krestin mixture to induce cross-linking and nanoparticle formation.

  • Purification: Centrifuge the nanoparticle suspension to pellet the nanoparticles. Remove the supernatant and wash the pellet with purified water to remove unreacted reagents.

  • Resuspension/Lyophilization: Resuspend the nanoparticles in purified water for immediate use or lyophilize for long-term storage.

In Vivo Pharmacokinetic Study in Rats

Animal Model: Male Sprague-Dawley rats (200-250 g)

Procedure:

  • Acclimatization and Fasting: Acclimatize rats for at least one week. Fast animals overnight (12-18 hours) with free access to water before dosing.

  • Dosing: Administer the this compound formulation (unformulated solution or nanoparticle suspension) via oral gavage at a dose of 300 mg/kg.

  • Blood Sampling: Collect blood samples (approximately 0.25 mL) from the tail vein into heparinized tubes at pre-dose (0) and at 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store plasma samples at -80°C until analysis.

  • Sample Analysis: Quantify the concentration of a marker component of this compound in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) using non-compartmental analysis software.

Caco-2 Cell Permeability Assay

Procedure:

  • Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21 days to allow for differentiation and monolayer formation.

  • Monolayer Integrity Check: Measure the TEER of the cell monolayers. Only use monolayers with TEER values indicative of a confluent and tight barrier.

  • Transport Study:

    • Wash the monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS).

    • Add the this compound formulation to the apical (donor) side and fresh HBSS to the basolateral (receiver) side.

    • Incubate at 37°C with gentle shaking.

    • At specified time points, take samples from the basolateral side and replace with fresh HBSS.

  • Sample Analysis: Analyze the concentration of this compound in the receiver samples by LC-MS/MS.

  • Papp Calculation: Calculate the apparent permeability coefficient (Papp).

Mandatory Visualization

experimental_workflow cluster_formulation Formulation Development cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Pharmacokinetic Study PSK This compound (PSK) Formulation Nanoparticle Formulation PSK->Formulation Polymers Chitosan, Alginate Polymers->Formulation Caco2 Caco-2 Permeability Assay Formulation->Caco2 Dosing Oral Gavage in Rats Formulation->Dosing Papp Calculate Papp & Efflux Ratio Caco2->Papp Papp->Dosing Inform In Vivo Study Design Sampling Blood Sampling Dosing->Sampling Analysis LC-MS/MS Analysis of Plasma Sampling->Analysis PK Pharmacokinetic Analysis (Cmax, Tmax, AUC) Analysis->PK

Caption: Experimental workflow for enhancing and evaluating the oral bioavailability of this compound.

signaling_pathway cluster_membrane Immune Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PSK Absorbed β-Glucan (from this compound) TLR2 TLR2 PSK->TLR2 Dectin1 Dectin-1 PSK->Dectin1 NFkB_activation NF-κB Activation TLR2->NFkB_activation contributes to Syk Syk Dectin1->Syk activates CARD9_Bcl10_Malt1 CARD9/Bcl10/Malt1 Complex Syk->CARD9_Bcl10_Malt1 CARD9_Bcl10_Malt1->NFkB_activation leads to NFkB_translocation NF-κB Translocation NFkB_activation->NFkB_translocation Gene_expression Cytokine Gene Expression (e.g., TNF-α, IL-6) NFkB_translocation->Gene_expression induces

Caption: Signaling pathway activated by the beta-glucan component of this compound in immune cells.

References

Technical Support Center: Protocols for Assessing PSK Extract Purity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Polysaccharide K (PSK) extracts. Our aim is to help you refine your protocols for assessing the purity of these complex biomolecules.

Frequently Asked Questions (FAQs)

Q1: What are the critical quality attributes to consider when assessing the purity of a PSK extract?

A1: The primary quality attributes for a PSK extract include its polysaccharide content, protein content (as PSK is a protein-bound polysaccharide), molecular weight distribution, and the profile of its constituent monosaccharides. It is also crucial to test for contaminants such as heavy metals, pesticides, and microbial pathogens to ensure safety.[1][2]

Q2: My total polysaccharide quantification using the phenol-sulfuric acid assay is giving inconsistent results. What could be the cause?

A2: Inconsistent results with the phenol-sulfuric acid assay can stem from several factors:

  • Incomplete Sample Dissolution: High molecular weight polysaccharides may not dissolve completely, leading to variability.[3] Ensure thorough vortexing and consider gentle heating or sonication.

  • Interfering Substances: The presence of other non-polysaccharide components in the extract can interfere with the colorimetric reaction.

  • Pipetting Errors: The viscosity of polysaccharide solutions can make accurate pipetting challenging. Use positive displacement pipettes for higher viscosity samples.

  • Reaction Conditions: Ensure consistent timing and temperature control during the color development step.

Q3: I am observing peak tailing in my HPLC-SEC analysis of PSK. How can I resolve this?

A3: Peak tailing in Size-Exclusion Chromatography (SEC) of polysaccharides is a common issue.[4] Potential causes and solutions are outlined below:

Potential Cause Solution
Secondary Interactions Interactions between the polysaccharide and the column's stationary phase can cause tailing. Increase the ionic strength of the mobile phase (e.g., by adding 0.1 M NaNO₃ or NaCl) to minimize these interactions.
Column Overload Injecting too much sample can lead to peak distortion. Reduce the injection volume or the sample concentration.
Contamination A contaminated guard column or analytical column can affect peak shape. Flush the column with a strong solvent or replace the guard column.
Inappropriate Mobile Phase The mobile phase may not be optimal for your sample. Experiment with different buffer systems or pH values.

Q4: How can I confirm the identity of PSK in my extract beyond just quantifying total polysaccharides?

A4: While total polysaccharide assays are useful, they are not specific. For more definitive identification, consider the following methods:

  • Nuclear Magnetic Resonance (NMR): NMR spectroscopy can provide detailed structural information, creating a unique fingerprint for the polysaccharide.[5][6]

  • Enzyme-Linked Immunosorbent Assay (ELISA): Using specific antibodies, ELISA can quantify immunoreactive PSK, offering high specificity.[7]

  • Monosaccharide Composition Analysis: After acid hydrolysis of the extract, the resulting monosaccharides can be identified and quantified using techniques like GC-MS or HPAEC-PAD. D-glucose is the major monosaccharide in PSK.[8]

Troubleshooting Guides

Guide 1: Low Yield of Polysaccharides After Extraction

If you are experiencing lower than expected yields of polysaccharides from your raw material, consider the following troubleshooting steps.

Workflow for Troubleshooting Low Extraction Yield

Low_Yield_Troubleshooting Start Low Polysaccharide Yield Check_Extraction Review Extraction Protocol Start->Check_Extraction Check_Precipitation Review Precipitation Step Start->Check_Precipitation Check_Drying Review Drying Method Start->Check_Drying Optimize_Extraction Optimize Extraction: - Increase Temperature - Extend Time - Adjust Solvent Ratio Check_Extraction->Optimize_Extraction Inefficient? Optimize_Precipitation Optimize Precipitation: - Increase Ethanol Conc. - Decrease Temperature - Increase Incubation Time Check_Precipitation->Optimize_Precipitation Incomplete? Optimize_Drying Optimize Drying: - Use Lyophilization - Avoid Overheating Check_Drying->Optimize_Drying Degradation? End Improved Yield Optimize_Extraction->End Optimize_Precipitation->End Optimize_Drying->End

Caption: Troubleshooting workflow for low polysaccharide extraction yield.

Guide 2: Inconsistent HPLC Retention Times

Shifting retention times in your HPLC analysis can compromise the reliability of your results.[4] This guide provides a systematic approach to diagnosing and resolving this issue.

Logical Flow for HPLC Retention Time Troubleshooting

HPLC_Troubleshooting Start Inconsistent Retention Times Pump_Check Check Pump Performance (Flow Rate Fluctuation?) Start->Pump_Check Column_Check Inspect Column (Proper Equilibration?) Start->Column_Check Mobile_Phase_Check Verify Mobile Phase (Correct Composition? Degassed?) Start->Mobile_Phase_Check Sample_Prep_Check Review Sample Preparation (Consistent Matrix?) Start->Sample_Prep_Check Solution_Pump Service Pump/ Check Seals & Valves Pump_Check->Solution_Pump Solution_Column Increase Equilibration Time Column_Check->Solution_Column Solution_Mobile_Phase Prepare Fresh Mobile Phase/ Degas Thoroughly Mobile_Phase_Check->Solution_Mobile_Phase Solution_Sample_Prep Standardize Sample Diluent Sample_Prep_Check->Solution_Sample_Prep End Stable Retention Times Solution_Pump->End Solution_Column->End Solution_Mobile_Phase->End Solution_Sample_Prep->End

Caption: Diagnostic steps for troubleshooting inconsistent HPLC retention times.

Experimental Protocols

Protocol 1: Hot Water Extraction of PSK

This protocol outlines a standard method for extracting crude PSK from mushroom biomass.[9]

  • Preparation: Dry the mushroom fruiting bodies or mycelia and grind into a fine powder.

  • Extraction:

    • Add the powdered material to deionized water at a 1:20 (w/v) ratio.

    • Heat the suspension to 100°C and maintain for 2-3 hours with continuous stirring.

    • Cool the mixture to room temperature and centrifuge at 5000 x g for 20 minutes to pellet solid debris.

    • Collect the supernatant.

  • Precipitation:

    • Add ethanol to the supernatant to a final concentration of 80% (v/v) to precipitate the polysaccharides.

    • Allow the mixture to stand at 4°C overnight.

    • Centrifuge at 5000 x g for 20 minutes to collect the polysaccharide pellet.

  • Purification & Drying:

    • Wash the pellet with 95% ethanol and centrifuge again.

    • Lyophilize (freeze-dry) the pellet to obtain the crude PSK extract.

Protocol 2: Quantification of Total Polysaccharides (Phenol-Sulfuric Acid Method)

This colorimetric assay is a common method for determining the total carbohydrate content in a sample.

  • Standard Preparation: Prepare a series of D-glucose standards ranging from 10 to 100 µg/mL.

  • Sample Preparation: Dissolve the PSK extract in deionized water to a concentration that falls within the standard curve range.

  • Reaction:

    • Pipette 1 mL of each standard or sample solution into a glass test tube.

    • Add 1 mL of 5% phenol solution to each tube and vortex briefly.

    • Rapidly add 5 mL of concentrated sulfuric acid to each tube, directing the stream at the liquid surface to ensure rapid mixing and heat generation.

    • Allow the tubes to stand for 10 minutes.

    • Vortex the tubes and incubate in a water bath at 25-30°C for 20 minutes.

  • Measurement: Measure the absorbance of each solution at 490 nm using a spectrophotometer.

  • Calculation: Construct a standard curve using the glucose standards and determine the polysaccharide concentration in the samples.

Protocol 3: Molecular Weight Determination by HPLC-SEC

This protocol provides a framework for analyzing the molecular weight distribution of your PSK extract.

  • System Preparation:

    • HPLC System: An HPLC system equipped with a refractive index (RI) detector.

    • Column: A suitable size-exclusion column for polysaccharides (e.g., TSKgel G4000PWxl).

    • Mobile Phase: 0.1 M Sodium Nitrate (NaNO₃) in deionized water, filtered and degassed.

    • Flow Rate: 0.5 mL/min.

    • Column Temperature: 40°C.

  • Calibration:

    • Prepare a series of pullulan or dextran standards of known molecular weights (e.g., 5 kDa to 800 kDa).

    • Inject each standard and record the retention time.

    • Create a calibration curve by plotting the logarithm of the molecular weight (log MW) against the retention time.

  • Sample Analysis:

    • Dissolve the PSK extract in the mobile phase to a concentration of 1-2 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter.

    • Inject the sample into the HPLC system.

  • Data Interpretation:

    • Determine the retention times of the peaks in the sample chromatogram.

    • Use the calibration curve to calculate the average molecular weight (Mw) and number average molecular weight (Mn) of your PSK extract. The Polydispersity Index (PDI = Mw/Mn) indicates the breadth of the molecular weight distribution.

References

Mitigating confounding factors in Krestin research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating confounding factors during Krestin (Polysaccharide K) experiments.

Troubleshooting Guides

This section addresses specific issues that may arise during this compound research, providing potential causes and actionable solutions.

Issue 1: High Variability in In Vitro Immune Cell Activation Assays

Question: We are observing significant well-to-well and experiment-to-experiment variability in our in vitro assays measuring this compound-induced immune cell (e.g., T cells, NK cells) activation. What could be the cause, and how can we troubleshoot this?

Possible Causes and Solutions:

Potential CauseTroubleshooting Steps
Donor-to-Donor Variability in PBMCs - Standardize Donor Selection: If possible, use peripheral blood mononuclear cells (PBMCs) from a consistent panel of healthy donors with known baseline immune characteristics. - Increase Donor Pool: Pool PBMCs from multiple donors (with caution, as this can mask individual responses). - Characterize Baseline Immune Status: Before stimulation, analyze baseline frequencies of immune cell subsets (e.g., CD4+, CD8+, NK cells) and their activation markers for each donor.
Inconsistent this compound (PSK) Preparation - Standardize Stock Solution: Prepare a large batch of this compound stock solution, aliquot, and store at the recommended temperature to ensure consistency across experiments. Avoid repeated freeze-thaw cycles. - Verify Concentration: If possible, use a validated method to confirm the concentration of the active polysaccharide component.
Cell Culture Conditions - Consistent Cell Density: Ensure a consistent number of cells are seeded in each well. - Serum Variability: Use the same batch of fetal bovine serum (FBS) for a set of experiments, as different lots can have varying levels of endotoxins or other immunomodulatory components. - Mycoplasma Contamination: Regularly test cell cultures for mycoplasma contamination, which can significantly alter immune cell responses.
Assay Readout Sensitivity - Optimize Antibody Titrations: For flow cytometry-based assays, perform optimal titration of all antibodies to ensure a good signal-to-noise ratio. - Use Appropriate Controls: Include unstimulated controls, positive controls (e.g., PHA, IL-2), and vehicle controls in every experiment.[1]

Issue 2: Inconsistent Anti-Tumor Efficacy of this compound in Preclinical Animal Models

Question: Our in vivo studies with this compound in mouse tumor models are yielding inconsistent results in terms of tumor growth inhibition. How can we improve the reproducibility of our findings?

Possible Causes and Solutions:

Potential CauseTroubleshooting Steps
Animal Model and Tumor Inoculation - Standardize Animal Strain, Age, and Sex: Use a consistent inbred mouse strain of the same age and sex to minimize genetic and hormonal variability. - Consistent Tumor Cell Inoculation: Ensure the same number of viable tumor cells are injected at the same anatomical site for each animal. - Monitor Tumor Burden: Start this compound treatment when tumors reach a standardized, measurable size.
Baseline Immune Status of Animals - Acclimatization Period: Allow for a sufficient acclimatization period for the animals upon arrival to reduce stress-induced immune modulation. - Housing Conditions: Maintain consistent and specific pathogen-free (SPF) housing conditions, as subclinical infections can alter immune responses. - Gut Microbiome: Be aware that variations in the gut microbiome can influence systemic immune responses. Consider co-housing animals from different litters to normalize the microbiome.
This compound Administration - Consistent Dosing and Schedule: Administer this compound at the same time each day and strictly adhere to the dosing schedule. - Route of Administration: Ensure the chosen route of administration (e.g., oral gavage, intraperitoneal injection) is performed consistently and accurately.
Concomitant Medications - Avoid Unnecessary Medications: Do not administer other drugs or substances that could potentially modulate the immune system unless they are part of the experimental design.

Frequently Asked Questions (FAQs)

Q1: What are the major confounding factors to consider in clinical trials involving this compound as an adjuvant cancer therapy?

A1: In clinical trials, several factors can confound the observed effects of this compound. It's crucial to account for these in the study design and analysis. Key confounders include:

  • Prior Cancer Treatments: Previous chemotherapy or radiotherapy can significantly impact a patient's immune status and response to immunotherapy.[2]

  • Tumor Characteristics: The type of cancer, tumor stage, and tumor mutational burden can all influence the efficacy of immunotherapies.

  • Patient's Baseline Immune Status: Pre-existing immune conditions, concurrent infections, and overall immune competence can affect the response to this compound.

  • Concomitant Medications: The use of other medications, such as corticosteroids or antibiotics, can modulate the immune system and interfere with this compound's activity.

  • Performance Status: The patient's overall health and functional status (e.g., ECOG performance status) is a significant prognostic factor.

Q2: How does this compound's mechanism of action influence the choice of experimental readouts and potential confounders?

A2: this compound is known to be a selective Toll-like receptor 2 (TLR2) agonist.[3] This is a key aspect of its mechanism of action. This interaction triggers downstream signaling pathways that lead to the activation of various immune cells, including dendritic cells (DCs), T cells, and natural killer (NK) cells.[1][3] Therefore, when designing experiments, it is essential to:

  • Select Relevant Readouts: Measure parameters related to TLR2 signaling and downstream immune activation. This includes assessing DC maturation (e.g., expression of CD80, CD86), T cell proliferation and cytokine production (e.g., IFN-γ, IL-2), and NK cell cytotoxicity.

  • Consider TLR2-Related Confounders: Genetic variations in TLR2 or downstream signaling molecules could potentially influence individual responses to this compound. While not routinely controlled for in all studies, this is a potential area of investigation for variable responses.

Q3: What are the best practices for designing preclinical studies to minimize confounding factors?

A3: To ensure the rigor and reproducibility of preclinical this compound research, consider the following experimental design principles:

  • Randomization: Randomly assign animals to treatment and control groups to minimize selection bias.

  • Blinding: Whenever possible, the individuals administering the treatment and assessing the outcomes should be blinded to the group assignments.

  • Appropriate Controls: Include a vehicle control group that receives the same formulation without this compound. In some cases, a positive control immunotherapy may also be relevant.

  • Sample Size Calculation: Perform a power analysis to determine the appropriate number of animals per group to detect a statistically significant effect.

Experimental Protocols

Protocol: In Vitro Assessment of this compound's Immunomodulatory Effects on Human PBMCs

Objective: To evaluate the ability of this compound to induce the proliferation and cytokine production of human peripheral blood mononuclear cells (PBMCs).

Materials:

  • Ficoll-Paque PLUS

  • Roswell Park Memorial Institute (RPMI) 1640 medium supplemented with 10% heat-inactivated fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin

  • This compound (PSK) stock solution (e.g., 10 mg/mL in sterile PBS)

  • Phytohemagglutinin (PHA) as a positive control

  • Human PBMCs isolated from healthy donors

  • 96-well flat-bottom culture plates

  • Cell proliferation assay kit (e.g., BrdU or CFSE)

  • ELISA kits for detecting human IFN-γ and IL-10

  • Flow cytometer and relevant antibodies (e.g., anti-CD4, anti-CD8, anti-CD56)

Methodology:

  • PBMC Isolation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

  • Cell Seeding: Resuspend PBMCs in complete RPMI 1640 medium and seed them in a 96-well plate at a density of 2 x 10^5 cells/well.

  • Treatment:

    • Add varying concentrations of this compound (e.g., 10, 50, 100 µg/mL) to the respective wells.

    • Add PHA (e.g., 5 µg/mL) to the positive control wells.

    • Add vehicle (PBS) to the negative control wells.

  • Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 72 hours.

  • Cell Proliferation Assay:

    • For BrdU assay: Add BrdU to each well 18 hours before the end of incubation and follow the manufacturer's protocol.

    • For CFSE assay: Label PBMCs with CFSE before seeding and analyze the dilution of the dye by flow cytometry after incubation.

  • Cytokine Analysis:

    • At the end of the incubation period, centrifuge the plate and collect the supernatant.

    • Measure the concentrations of IFN-γ and IL-10 in the supernatants using ELISA kits according to the manufacturer's instructions.

  • Flow Cytometry Analysis (Optional):

    • Harvest the cells and stain with fluorescently labeled antibodies against cell surface markers (e.g., CD4, CD8, CD56) and activation markers (e.g., CD69, CD25) to identify the specific cell populations responding to this compound.

Visualizations

Krestin_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound (PSK) TLR2 TLR2 This compound->TLR2 binds TLR1_6 TLR1/6 TLR2->TLR1_6 heterodimerizes with MyD88 MyD88 TLR1_6->MyD88 recruits IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex MAPKs MAPKs (ERK, JNK, p38) TAK1->MAPKs NF_kB NF-κB IKK_complex->NF_kB activates Gene_Expression Gene Expression NF_kB->Gene_Expression translocates to MAPKs->Gene_Expression activate transcription factors Cytokines Pro-inflammatory Cytokines (e.g., IL-12, IFN-γ) Gene_Expression->Cytokines leads to

Caption: this compound signaling pathway via TLR2 activation.

Experimental_Workflow cluster_design Study Design cluster_execution Execution cluster_analysis Analysis Define_Objectives Define Objectives & Hypotheses Select_Model Select Animal Model & Tumor Type Define_Objectives->Select_Model Power_Analysis Power Analysis for Sample Size Select_Model->Power_Analysis Randomization Randomization & Blinding Plan Power_Analysis->Randomization Acclimatization Animal Acclimatization Randomization->Acclimatization Tumor_Inoculation Tumor Inoculation Acclimatization->Tumor_Inoculation Treatment_Groups Assign to Treatment Groups (Vehicle, this compound) Tumor_Inoculation->Treatment_Groups Data_Collection Monitor Tumor Growth & Health Treatment_Groups->Data_Collection Tissue_Harvest Harvest Tumors & Tissues Data_Collection->Tissue_Harvest Immune_Profiling Immune Cell Profiling (Flow Cytometry, IHC) Tissue_Harvest->Immune_Profiling Statistical_Analysis Statistical Analysis Immune_Profiling->Statistical_Analysis Interpretation Interpretation of Results Statistical_Analysis->Interpretation

Caption: Preclinical experimental workflow for this compound research.

Confounding_Factors cluster_confounders Potential Confounding Factors This compound This compound Treatment Outcome Clinical Outcome (e.g., Survival, Tumor Response) This compound->Outcome True Effect Prior_Treatment Prior Chemotherapy/ Radiotherapy Prior_Treatment->this compound influences treatment decision Prior_Treatment->Outcome affects prognosis Tumor_Microenvironment Tumor Microenvironment (e.g., T-cell infiltration) Tumor_Microenvironment->Outcome affects prognosis Patient_Immune_Status Patient's Baseline Immune Status Patient_Immune_Status->this compound influences eligibility Patient_Immune_Status->Outcome affects prognosis Concomitant_Meds Concomitant Medications Concomitant_Meds->Outcome affects outcome

Caption: Logical relationship of confounding factors in this compound clinical research.

References

Technical Support Center: Long-Term Storage of Polysaccharide-K (PSK) Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term storage of Polysaccharide-K (PSK) samples. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for long-term storage of lyophilized PSK samples?

A1: For long-term stability of lyophilized Polysaccharide-K (PSK) samples, it is recommended to store them at or below -20°C. Some studies suggest that for maximal long-term stability of biological products, ultra-low temperatures of -80°C are optimal.[1][2] Storage at 2-8°C is suitable for short-term storage only.

Q2: How does humidity affect the stability of lyophilized PSK samples?

A2: Lyophilized PSK powder is hygroscopic and susceptible to degradation in the presence of moisture. Exposure to humidity can lead to the hydrolysis of glycosidic bonds and degradation of the protein component, resulting in a loss of molecular integrity and biological activity.[3][4] It is crucial to store samples in a desiccated environment.

Q3: Are PSK samples sensitive to light?

A3: Yes, exposure to light, particularly UV radiation, can potentially lead to the degradation of PSK. Photodegradation can cause changes in the physical appearance and chemical composition of the sample.[5] Therefore, it is recommended to store PSK samples protected from light, for instance, by using amber-colored vials or storing them in the dark.

Q4: What type of containers are recommended for storing lyophilized PSK samples?

A4: For long-term storage, it is recommended to use Type I borosilicate glass vials, which are chemically inert and minimize interactions with the sample. The selection of an appropriate stopper is also critical to prevent moisture ingress. Elastomeric stoppers with a low moisture vapor transmission rate (MVTR) are preferred.[6][7][8][9][10] The container closure system should ensure a hermetic seal to maintain the integrity of the lyophilized product.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Change in color or appearance of lyophilized cake (e.g., browning) 1. Exposure to light: Photodegradation can cause discoloration. 2. Exposure to high temperatures: Thermal degradation can lead to chemical changes.[11] 3. Moisture ingress: Hydrolysis and other moisture-mediated reactions can alter the sample's appearance.1. Store samples in amber vials or in the dark. 2. Ensure storage temperature is consistently at or below -20°C. 3. Verify the integrity of the container closure. Use desiccants during storage if necessary.
Difficulty in reconstituting the lyophilized powder 1. Improper lyophilization cycle: This can lead to a collapsed cake structure. 2. Degradation of the polysaccharide: Changes in the molecular structure can affect solubility.1. Review and optimize the lyophilization protocol. 2. Analyze the molecular weight and structure of the PSK to check for degradation.
Loss of biological activity (e.g., reduced anti-proliferative or immunomodulatory effects) 1. Degradation of the polysaccharide or protein component: Cleavage of glycosidic bonds or denaturation of the protein can impact bioactivity.[4] 2. Repeated freeze-thaw cycles of reconstituted samples: This can lead to protein denaturation and aggregation.1. Perform stability-indicating assays (e.g., SEC, SDS-PAGE) to assess the integrity of the PSK. 2. Aliquot reconstituted samples into single-use volumes to avoid repeated freeze-thaw cycles.
Shift in molecular weight profile observed by Size Exclusion Chromatography (SEC) 1. Hydrolysis: Cleavage of the polysaccharide backbone into smaller fragments.[3] 2. Aggregation: Formation of higher molecular weight species.1. Ensure samples are stored in a desiccated environment to prevent hydrolysis. 2. Optimize reconstitution buffer and handling procedures to minimize aggregation.

Data Presentation: Recommended Storage Conditions

ParameterConditionRationale
Temperature -20°C or below (long-term)Minimizes chemical and physical degradation.[1][2]
2-8°C (short-term)Suitable for temporary storage.
Humidity Low, desiccated environmentPrevents moisture-induced degradation such as hydrolysis.[3]
Light Exposure Protected from light (e.g., amber vials, storage in the dark)Prevents photodegradation.[5][12][13]
Container Type I borosilicate glass vials with low MVTR elastomeric stoppersEnsures chemical inertness and protection from moisture.[6][7][8][9][10]

Experimental Protocols

Assessment of PSK Integrity by Size Exclusion Chromatography (SEC)

This method is used to determine the molecular weight distribution of the PSK sample and detect any degradation (fragmentation or aggregation).

Methodology:

  • Sample Preparation:

    • Accurately weigh and dissolve the lyophilized PSK sample in a suitable mobile phase (e.g., phosphate-buffered saline, pH 7.4) to a final concentration of 1-5 mg/mL.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: A suitable size-exclusion column for separating macromolecules in the range of 10 kDa to >500 kDa (e.g., TSKgel G3000SWxl or similar).

    • Mobile Phase: Phosphate-buffered saline (PBS), pH 7.4, or another appropriate aqueous buffer.

    • Flow Rate: 0.5 - 1.0 mL/min.

    • Detection: Refractive Index (RI) or UV at 280 nm (for the protein component).

    • Column Temperature: Ambient or controlled at 25°C.

    • Injection Volume: 20 - 100 µL.

  • Data Analysis:

    • Calibrate the column using a set of well-characterized dextran or protein molecular weight standards.

    • Determine the weight-average molecular weight (Mw), number-average molecular weight (Mn), and polydispersity index (PDI = Mw/Mn) of the PSK sample.

    • Compare the chromatograms of stored samples to a reference standard to identify any new peaks corresponding to aggregates (eluting earlier) or fragments (eluting later).

SEC_Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Interpretation A Weigh Lyophilized PSK B Dissolve in Mobile Phase A->B C Filter (0.22 µm) B->C D Inject into SEC System C->D Prepared Sample E Separation by Size D->E F Detect by RI/UV E->F H Determine MW, Mn, PDI F->H G Calibrate with Standards G->H I Compare to Reference H->I

Diagram 1: Workflow for Size Exclusion Chromatography Analysis of PSK.
Assessment of PSK Bioactivity: Cancer Cell Proliferation Assay

This assay determines the ability of PSK to inhibit the proliferation of cancer cells in vitro.

Methodology:

  • Cell Culture:

    • Culture a suitable cancer cell line (e.g., colon cancer cell lines like HT-29 or HCT116) in the recommended growth medium supplemented with fetal bovine serum (FBS) and antibiotics.[14][15] Maintain the cells in a humidified incubator at 37°C with 5% CO2.

  • Assay Procedure:

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

    • Prepare a stock solution of PSK in sterile PBS or culture medium and sterilize by filtration (0.22 µm).

    • Prepare a series of dilutions of the PSK sample in culture medium.

    • Remove the old medium from the cells and add 100 µL of the PSK dilutions to the respective wells. Include a vehicle control (medium without PSK).

    • Incubate the plate for 48-72 hours.

  • Cell Viability Measurement:

    • After incubation, add a cell viability reagent (e.g., MTS, XTT, or PrestoBlue) to each well according to the manufacturer's instructions.

    • Incubate for the recommended time (typically 1-4 hours).

    • Measure the absorbance or fluorescence at the appropriate wavelength using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each PSK concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the PSK concentration to generate a dose-response curve and determine the IC50 value (the concentration of PSK that inhibits cell growth by 50%).

Cell_Proliferation_Assay A Seed Cancer Cells in 96-well Plate B Allow Cells to Adhere (Overnight) A->B D Treat Cells with PSK B->D C Prepare PSK Dilutions C->D E Incubate (48-72h) D->E F Add Viability Reagent E->F G Incubate (1-4h) F->G H Measure Absorbance/ Fluorescence G->H I Calculate % Viability and IC50 H->I

Diagram 2: Experimental Workflow for PSK Bioactivity Assessment.
Assessment of PSK Immunomodulatory Activity: Cytokine Induction Assay

This assay measures the ability of PSK to stimulate the production of cytokines (e.g., TNF-α, IL-6) from immune cells.

Methodology:

  • Cell Culture:

    • Use a macrophage cell line (e.g., RAW 264.7) or primary immune cells (e.g., human peripheral blood mononuclear cells - PBMCs).

    • Culture the cells in the appropriate medium.

  • Assay Procedure:

    • Seed the cells in a 24-well or 96-well plate at a suitable density.

    • Prepare a sterile stock solution and dilutions of PSK in culture medium.

    • Stimulate the cells with different concentrations of PSK. Include a negative control (medium only) and a positive control (e.g., lipopolysaccharide - LPS).

    • Incubate the plate for 24-48 hours.

  • Cytokine Measurement:

    • After incubation, collect the cell culture supernatants.

    • Measure the concentration of the target cytokine (e.g., TNF-α or IL-6) in the supernatants using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's protocol.[16][17]

  • Data Analysis:

    • Generate a standard curve using the provided cytokine standards.

    • Calculate the concentration of the cytokine in each sample based on the standard curve.

    • Plot the cytokine concentration against the PSK concentration to evaluate the dose-dependent effect of PSK on cytokine induction.

Cytokine_Induction_Pathway PSK PSK Sample Receptor Cell Surface Receptor (e.g., TLR2) PSK->Receptor ImmuneCell Immune Cell (e.g., Macrophage) Signaling Intracellular Signaling (e.g., NF-κB, MAPK) ImmuneCell->Signaling Activation Gene Gene Transcription Signaling->Gene Cytokine Cytokine Production (e.g., TNF-α, IL-6) Gene->Cytokine Measurement ELISA Measurement Cytokine->Measurement

Diagram 3: Signaling Pathway for PSK-induced Cytokine Production.

References

Validation & Comparative

A Comparative Guide to Krestin (PSK) and Polysaccharide-Peptide (PSP) in Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Derived from the mycelium of the Coriolus versicolor mushroom, Krestin (PSK) and Polysaccharide-Peptide (PSP) are two distinct protein-bound polysaccharide complexes that have garnered significant attention in the field of oncology. Both are used, particularly in Asia, as immunotherapeutic adjuvants in cancer treatment. PSK, developed in Japan, and PSP, developed in China, share structural similarities and biological activities, yet they are not interchangeable. This guide provides a comprehensive, objective comparison of PSK and PSP, supported by experimental data, to inform researchers, scientists, and drug development professionals.[1][2][3][4]

Biochemical and Structural Comparison

Both PSK and PSP are complex macromolecules consisting of a polysaccharide core with covalently linked peptides.[5] Their fundamental difference lies in their monosaccharide and peptide composition, stemming from the different strains of Coriolus versicolor and extraction methods used.

FeatureThis compound (PSK)Polysaccharide-Peptide (PSP)
Origin JapanChina
Fungal Strain Coriolus versicolor CM-101 strainCoriolus versicolor COV-1 strain
Extraction Hot water extraction followed by salting out with ammonium sulfate.[1]Hot water extraction followed by alcohol precipitation.[1]
Key Monosaccharides Contains fucose.[6]Contains arabinose and rhamnose.[6]
Molecular Weight Approximately 100 kDa.[5][7]Approximately 100 kDa.[5]
Glycosidic Linkages Predominantly β-1,4 glucan main chain with β-1,3 and β-1,6 side chains.[7]Contains α-1,4 and β-1,3 glucosidic linkages.

Mechanism of Action: A Tale of Two Pathways

While both PSK and PSP are classified as biological response modifiers (BRMs) that enhance the host's immune response to cancer, they appear to exert their effects through distinct primary signaling pathways.

This compound (PSK): A Toll-like Receptor 2 (TLR2) Agonist

Experimental evidence strongly suggests that PSK's immunomodulatory effects are primarily mediated through its activity as a Toll-like Receptor 2 (TLR2) agonist.[8][9] TLR2 is a pattern recognition receptor expressed on various immune cells, including dendritic cells (DCs) and natural killer (NK) cells. By binding to and activating TLR2, PSK initiates a downstream signaling cascade that leads to the activation of these immune cells, enhancing their anti-tumor activity.[8][10] This activation results in increased production of pro-inflammatory cytokines and enhanced cytotoxicity against cancer cells.[11]

PSK_TLR2_Pathway cluster_membrane Cell Membrane TLR2 TLR2 MyD88 MyD88 TLR2->MyD88 PSK PSK PSK->TLR2 IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 NFkB NF-κB TRAF6->NFkB Cytokines Pro-inflammatory Cytokines (IL-12, TNF-α) NFkB->Cytokines Immune_Activation Immune Cell Activation (DCs, NK cells) Cytokines->Immune_Activation Antitumor_Effect Enhanced Anti-tumor Immunity Immune_Activation->Antitumor_Effect

PSK Signaling via TLR2 Pathway
Polysaccharide-Peptide (PSP): Modulator of the JAK/STAT Pathway

Recent studies indicate that PSP may exert its anti-cancer effects, at least in part, by modulating the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway.[12] The JAK/STAT pathway is a critical regulator of cell proliferation, differentiation, and apoptosis. In many cancers, this pathway is constitutively active, promoting tumor growth and survival.[13][14] PSP has been shown to down-regulate the phosphorylation of key proteins in this pathway, such as JAK2 and STAT3, thereby inhibiting cancer cell proliferation and inducing apoptosis.[12]

PSP_JAK_STAT_Pathway cluster_cell Cancer Cell cluster_membrane Cell Membrane Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK STAT STAT JAK->STAT p pSTAT pSTAT (dimer) STAT->pSTAT dimerization Nucleus Nucleus pSTAT->Nucleus Gene_Transcription Gene Transcription (Proliferation, Anti-apoptosis) Nucleus->Gene_Transcription PSP PSP Cytokine Cytokine Cytokine->Cytokine_Receptor Inhibition->JAK inhibits

PSP Modulation of the JAK/STAT Pathway

Clinical and Preclinical Data

While direct head-to-head clinical trials comparing PSK and PSP are lacking, numerous studies have evaluated their efficacy as adjuvant cancer therapies. The following tables summarize key quantitative data from some of these studies.

This compound (PSK) Clinical Trial Data
Cancer TypeStudy DesignTreatment ArmsKey FindingsReference
Gastric Cancer Retrospective CohortS-1 Chemo + PSK vs. S-1 Chemo aloneOverall survival was significantly longer in the S-1 + PSK group (HR: 0.608).[15]
Gastric Cancer Randomized Controlled TrialPSK + UFT vs. UFT alone3-year overall survival: 62.2% (PSK group) vs. 12.5% (control).[16]
Colorectal Cancer Meta-analysis of 3 RCTs (n=1,094)Chemo + PSK vs. Chemo aloneOverall survival risk ratio: 0.71 (favoring PSK). Disease-free survival risk ratio: 0.72 (favoring PSK).[12]
Colorectal Cancer Randomized Controlled Trial (n=448)MMC + 5-FU + PSK vs. MMC + 5-FUSignificantly better disease-free survival and overall survival in the PSK group (p=0.013 for both).[2]
Polysaccharide-Peptide (PSP) Clinical and Preclinical Data
Cancer TypeStudy DesignTreatment Arms / ModelKey FindingsReference
Non-Small Cell Lung Cancer Double-blind, Placebo-controlled RCT (n=34)PSP vs. PlaceboFewer patients on PSP withdrew due to disease progression (5.9% vs. 23.5%). Significant improvements in leukocyte and neutrophil counts, serum IgG and IgM in the PSP group.[8][11]
Breast Cancer In vivo (mouse model)PSP vs. ControlPSP significantly reduced tumor volume by inhibiting the JAK2-STAT3 pathway.[12]
Various Cancers Phase II & III Clinical TrialsPSP + Chemo/Radio vs. Chemo/Radio aloneHigher overall response rate in the PSP group (87.5% vs. 41.9% in Phase III). Significant improvements in immunological profiles (NK cell activity, IL-2 production).[17]

Experimental Protocols: A Methodological Overview

PSK: Randomized Controlled Trial in Colorectal Cancer (Mitomi et al., 1992)
  • Objective: To evaluate the efficacy of PSK as an adjuvant immunochemotherapy for curatively resected colorectal cancer.

  • Patient Population: 462 patients with curatively resected colorectal cancer were enrolled from 35 institutions. 448 patients were eligible for the final analysis.

  • Treatment Regimen:

    • Control Group: Received mitomycin C intravenously on the day of and the day after surgery, followed by oral 5-fluorouracil (5-FU) for over six months.

    • PSK Group: Received the same chemotherapy regimen as the control group, with the addition of oral PSK for over three years.

  • Endpoints: The primary endpoints were disease-free survival and overall survival.

  • Follow-up: The median follow-up time was four years.

  • Statistical Analysis: Survival curves were generated and compared between the two groups.

PSK_Trial_Workflow Patient_Pool 462 Patients with Curatively Resected Colorectal Cancer Randomization Randomization Patient_Pool->Randomization Control_Group Control Group (n=224) MMC + 5-FU Randomization->Control_Group PSK_Group PSK Group (n=224) MMC + 5-FU + PSK Randomization->PSK_Group Follow_Up Follow-up (Median 4 years) Control_Group->Follow_Up PSK_Group->Follow_Up Analysis Analysis of Disease-Free and Overall Survival Follow_Up->Analysis

Workflow of a PSK Clinical Trial
PSP: Double-Blind, Placebo-Controlled Randomized Study in NSCLC (Tsang et al., 2003)

  • Objective: To evaluate the effects of a 28-day administration of PSP on patients with advanced non-small cell lung cancer (NSCLC) who had completed conventional treatment.

  • Patient Population: 34 patients with advanced NSCLC were recruited into each of the PSP and control arms.

  • Treatment Regimen:

    • PSP Group: Received PSP for 28 days.

    • Control Group: Received a placebo for 28 days.

  • Endpoints: The primary endpoints included changes in blood leukocyte and neutrophil counts, serum IgG and IgM, and the rate of withdrawal due to disease progression.

  • Data Collection: Baseline demographic, clinical, and tumor characteristics were recorded. Blood parameters were measured before and after the 28-day treatment period.

  • Statistical Analysis: Comparisons of the changes in immunological parameters and withdrawal rates were made between the two groups.

PSP_Trial_Workflow Patient_Pool 68 Patients with Advanced NSCLC (Post-Conventional Treatment) Randomization Randomization Patient_Pool->Randomization PSP_Group PSP Group (n=34) 28-day PSP Treatment Randomization->PSP_Group Placebo_Group Placebo Group (n=34) 28-day Placebo Randomization->Placebo_Group Data_Collection Data Collection (Immunological Parameters, Disease Progression) PSP_Group->Data_Collection Placebo_Group->Data_Collection Analysis Comparative Analysis of Endpoints Data_Collection->Analysis

Workflow of a PSP Clinical Trial

Conclusion

This compound (PSK) and Polysaccharide-Peptide (PSP) are both valuable immunomodulatory agents derived from Coriolus versicolor with demonstrated anti-cancer properties. While they share a common origin and general function, their distinct biochemical compositions and primary mechanisms of action—PSK via TLR2 agonism and PSP through JAK/STAT pathway modulation—underscore that they are different therapeutic entities. The existing body of evidence, primarily from individual clinical trials and preclinical studies, supports their use as adjuvants in cancer therapy to improve survival and immunological parameters. However, the absence of direct comparative clinical trials makes it difficult to definitively conclude if one is superior to the other. Future head-to-head studies are warranted to elucidate their comparative efficacy and to better define their respective roles in the oncological armamentarium. For drug development professionals, the distinct signaling pathways targeted by PSK and PSP offer different avenues for therapeutic intervention and combination strategies.

References

A Comparative Analysis of the Immunomodulatory Effects of Krestin and Lentinan

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the immunomodulatory properties of two prominent fungal polysaccharides, Krestin (PSK) and Lentinan. The information presented is collated from various experimental studies to aid in research and development efforts.

Introduction

This compound (Polysaccharide-K), derived from the CM-101 strain of the fungus Trametes versicolor, and Lentinan, a β-glucan isolated from Lentinula edodes (Shiitake mushroom), are both recognized for their significant immunomodulatory and anti-tumor activities.[1] While both are used as adjuvants in cancer therapy, particularly in Asia, their mechanisms of action, though overlapping in some respects, are initiated through distinct cellular receptors and signaling pathways.[2][3] This guide provides a comparative overview of their effects on the immune system, supported by experimental data, detailed methodologies, and visual representations of their signaling cascades. It is important to note that much of the available data comes from independent studies, making direct quantitative comparisons challenging.

Comparative Data on Immunomodulatory Effects

The following tables summarize the quantitative data on the effects of this compound and Lentinan on various immune parameters. The data is compiled from multiple studies, and experimental conditions may vary.

Effects on Immune Cell Populations
ParameterThis compound (PSK)LentinanSource
CD4+ T Cells Increased percentage among total splenocytes (from 25.5±1.5% to 43.2±3.9% with 100 µg/ml PSK for 72h in vitro)Increased percentage in spleen lymphocytes; increased number in lymph nodes[4]
CD8+ T Cells Increased percentage among total splenocytes (from 9.9±0.5% to 15.5±0.5% with 100 µg/ml PSK for 72h in vitro); essential for anti-tumor effectIncreased number of circulating CD8+ T cells; increased percentage in spleen lymphocytes[4][5]
CD4+/CD8+ Ratio Not consistently reportedDecreased ratio of circulating CD4/CD8 cells; upregulated ratio in spleen lymphocytes[5]
NK Cells Essential for anti-tumor effectIncreased NK cell activity[4][5]
B Cells Reduced percentage among total splenocytes (from 46.8±0.6% to 22.4±1.9% with 100 µg/ml PSK for 72h in vitro)Increased activation of B cells[4][5]
Dendritic Cells (DCs) Induces DC maturation and IL-12 secretionNot a primary reported target[4]
Macrophages Not a primary reported targetIncreased phagocytic capacity[6]
Monocytes Not consistently reportedIncreased number of circulating monocytes[5]
Regulatory T Cells (Tregs) Not consistently reportedDecreased number of CD4+CD25+ Tregs[5]
Effects on Cytokine Production
CytokineThis compound (PSK)LentinanSource
IFN-γ Increased secretionIncreased secretion[4][5]
TNF-α Increased secretionIncreased secretion[4][5]
IL-2 Increased secretionIncreased secretion[4][5]
IL-4 No significant change in secretionReduced production[4][5]
IL-5 No significant change in secretionNot consistently reported[4]
IL-6 Not consistently reportedReduced production[5]
IL-10 Decreased productionReduced production[5][7]
IL-12 Increased secretion from Dendritic CellsIncreased secretion[4][5]
GM-CSF Not consistently reportedReduced production[5]
TGF-β Not consistently reportedReduced production[5]

Experimental Protocols

This compound (PSK) - In Vitro Lymphocyte Proliferation Assay
  • Objective: To assess the effect of PSK on the proliferation of human peripheral blood lymphocytes (PBLs).

  • Cell Isolation: Human lymphocytes are isolated from venous blood using the Ficoll-Hystopaque separation method.

  • Cell Culture: PBLs are seeded in 96-well microculture plates at a density of 5 × 10^4 cells per well.

  • Treatment: Cells are treated with varying concentrations of PSK (e.g., 50 μg/ml and 100 μg/ml). Concanavalin A (5 μg/ml) and IL-2 are used as positive controls. In some experiments, PSK is used in combination with IL-2 or Concanavalin A.

  • Proliferation Measurement: After 48 hours of culture, 5-bromo-2'-deoxyuridine (BrdU) labeling reagent (final concentration 10 μM) is added to the wells, and the cells are cultured for an additional 24 hours. The cells are then fixed for 30 minutes and incubated with an anti-BrdU antibody for 1 hour at 37°C. Tetramethyl-benzidine (TMB) is used as a substrate, and the optical densities are determined at 370 nm using an ELISA microplate reader.

  • Controls: Controls include culture medium alone, cells cultured in medium only, and cells incubated with the anti-BrdU antibody in the absence of BrdU.

Lentinan - In Vitro Microglia M1/M2 Polarization Assay
  • Objective: To evaluate the effect of Lentinan on lipopolysaccharide (LPS)-induced M1 polarization of microglia and its potential to promote a shift towards the M2 phenotype.

  • Cell Line: BV2 microglial cells.

  • Cell Culture: BV2 cells are cultured in appropriate media.

  • Treatment: Cells are stimulated with LPS to induce an M1 inflammatory phenotype. Subsequently, cells are treated with Lentinan.

  • M1/M2 Marker Analysis (Western Blotting):

    • Protein Extraction: After treatment, total protein is extracted from the BV2 cells.

    • SDS-PAGE and Transfer: Protein samples are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

    • Blocking and Antibody Incubation: The membrane is blocked with non-fat milk and then incubated with primary antibodies against M1 markers (e.g., iNOS) and M2 markers (e.g., Arg-1) overnight at 4°C.

    • Secondary Antibody and Detection: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Cytokine Analysis (Western Blotting): The expression levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) and anti-inflammatory cytokines (e.g., IL-10) are also assessed using the Western blotting protocol described above with specific primary antibodies for each cytokine.

Signaling Pathways

The immunomodulatory effects of this compound and Lentinan are initiated by their interaction with specific pattern recognition receptors (PRRs) on the surface of immune cells, leading to the activation of distinct downstream signaling cascades.

This compound (PSK) Signaling Pathway

This compound is a potent and selective agonist for Toll-like receptor 2 (TLR2).[8][9] The activation of TLR2 by PSK on antigen-presenting cells like dendritic cells is a critical step in initiating an adaptive immune response. This interaction leads to the activation of downstream signaling pathways, culminating in the production of pro-inflammatory cytokines and the maturation of dendritic cells.

Krestin_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus This compound This compound (PSK) TLR2 TLR2 This compound->TLR2 Binds to MyD88 MyD88 TLR2->MyD88 Recruits TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex MAPK_pathway MAPK Pathway (ERK, p38, JNK) TAK1->MAPK_pathway NFkB_p50_p65 NF-κB (p50/p65) IKK_complex->NFkB_p50_p65 Activates NFkB_in_nucleus NF-κB NFkB_p50_p65->NFkB_in_nucleus Translocates AP1 AP-1 MAPK_pathway->AP1 Activates AP1_in_nucleus AP-1 AP1->AP1_in_nucleus Translocates Gene_expression Gene Expression NFkB_in_nucleus->Gene_expression AP1_in_nucleus->Gene_expression Cytokines Pro-inflammatory Cytokines (TNF-α, IL-12) Gene_expression->Cytokines Leads to production of Lentinan_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus Lentinan Lentinan Dectin1 Dectin-1 Lentinan->Dectin1 Binds to Syk Syk Dectin1->Syk Recruits and Activates PKC PKC Syk->PKC CARD9_Bcl10_MALT1 CARD9-Bcl10-MALT1 Complex PKC->CARD9_Bcl10_MALT1 NFkB_p50_p65 NF-κB (p50/p65) CARD9_Bcl10_MALT1->NFkB_p50_p65 Activates NFkB_in_nucleus NF-κB NFkB_p50_p65->NFkB_in_nucleus Translocates Gene_expression Gene Expression NFkB_in_nucleus->Gene_expression Cytokines Cytokines (TNF-α, IL-1β, IL-6, IL-10) Gene_expression->Cytokines Leads to production of

References

Krestin's Antitumor Efficacy in Preclinical Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antitumor efficacy of Krestin (PSK), a protein-bound polysaccharide derived from the mushroom Trametes versicolor, with other therapeutic alternatives in preclinical settings. The data presented is compiled from various in vivo and in vitro studies to offer a comprehensive overview for researchers in oncology and drug development.

Executive Summary

This compound has demonstrated notable antitumor effects in a range of preclinical cancer models. Its primary mechanism of action is immunomodulation, enhancing the host's innate and adaptive immune responses against tumor cells. This guide will delve into the quantitative data from these studies, comparing this compound's efficacy as a monotherapy and in combination with standard chemotherapy. Furthermore, its performance will be contrasted with another immunomodulatory polysaccharide, Lentinan. Detailed experimental protocols for the key studies cited are provided to ensure reproducibility and aid in future research design.

This compound vs. Chemotherapy: A Synergistic Combination

This compound has been evaluated in combination with conventional chemotherapeutic agents, showing a synergistic effect that enhances the antitumor response compared to chemotherapy alone.

In Vivo Efficacy in a Rat Prostatic Adenocarcinoma Model

A study using a highly metastatic, hormone-unresponsive Dunning rat prostatic adenocarcinoma (MAT-LyLu) model in Copenhagen rats demonstrated that the combination of this compound with cyclophosphamide, cisplatin, or fluorouracil resulted in increased lifespans compared to single-agent chemotherapy.[1] While this compound monotherapy did not significantly impact tumor growth in this specific model, its combination with conventional agents retarded local tumor growth and reduced metastatic spread.[1]

Table 1: Survival Outcome in Rat Prostatic Adenocarcinoma Model [1]

Treatment GroupOutcome
This compound (PSK) aloneNo significant influence on tumor growth
Chemotherapy aloneSignificant retardation of tumor growth
This compound + Chemotherapy Increased lifespan compared to chemotherapy alone
Retarded local tumor growth
Decreased metastatic spread

This compound Monotherapy: Efficacy in a Breast Cancer Model

In a preclinical study utilizing a neu transgenic mouse model of breast cancer, oral administration of this compound as a monotherapy demonstrated a significant inhibition of both implanted and spontaneous tumor growth when compared to a phosphate-buffered saline (PBS) control.[2]

Table 2: Tumor Growth Inhibition in neu Transgenic Mice [2]

Treatment GroupTumor ModelOutcome at 3 Weeks
PBS (Control)Implanted1174 ± 41 mm³
This compound (PSK) Implanted 574 ± 26 mm³ (p<0.0001)
PBS (Control)Spontaneous825 ± 154 mm³
This compound (PSK) Spontaneous 95 ± 39 mm³ (p=0.0006)

This compound vs. Lentinan: A Comparison of Immunomodulatory Polysaccharides

This compound primarily acts as a Toll-like receptor 2 (TLR2) agonist, activating dendritic cells and T cells.[2] Lentinan also interacts with the immune system through pattern recognition receptors, including TLRs and Dectin-1, leading to the activation of downstream signaling pathways like MAPK and NF-κB.[4]

Signaling Pathways

The antitumor effects of this compound and Lentinan are mediated through the activation of distinct, yet overlapping, signaling pathways that bolster the host immune response.

Krestin_Signaling_Pathway PSK This compound (PSK) TLR2 TLR2 PSK->TLR2 MyD88 MyD88 TLR2->MyD88 IRAK IRAKs MyD88->IRAK TRAF6 TRAF6 IRAK->TRAF6 NFkB NF-κB TRAF6->NFkB MAPK MAPKs TRAF6->MAPK Cytokines Pro-inflammatory Cytokines (IL-12, IFN-γ) NFkB->Cytokines MAPK->Cytokines DC Dendritic Cell Activation Cytokines->DC TCell CD8+ T Cell & NK Cell Activation DC->TCell TumorCell Tumor Cell TCell->TumorCell Attack Apoptosis Apoptosis TumorCell->Apoptosis

This compound (PSK) Signaling Pathway

Lentinan_Signaling_Pathway Lentinan Lentinan TLRs TLRs Lentinan->TLRs Dectin1 Dectin-1 Lentinan->Dectin1 Adaptors Adaptor Proteins TLRs->Adaptors Dectin1->Adaptors NFkB NF-κB Adaptors->NFkB MAPK MAPKs Adaptors->MAPK Cytokines Cytokine Production NFkB->Cytokines MAPK->Cytokines ImmuneCells Macrophage, NK Cell, T Cell Activation Cytokines->ImmuneCells TumorCell Tumor Cell ImmuneCells->TumorCell Attack Apoptosis Apoptosis TumorCell->Apoptosis experimental_workflow start Start tumor_induction Tumor Induction (Implanted or Spontaneous) start->tumor_induction randomization Randomization tumor_induction->randomization treatment_psk Daily Oral Gavage: This compound (100 mg/kg) randomization->treatment_psk Group 1 treatment_control Daily Oral Gavage: PBS (Control) randomization->treatment_control Group 2 monitoring Tumor Volume Measurement (3 times/week) treatment_psk->monitoring treatment_control->monitoring endpoint Endpoint: Tumor size > 1500 mm³ or morbidity monitoring->endpoint data_analysis Data Analysis endpoint->data_analysis

References

Krestin (PSK) vs. Other Mushroom-Derived Beta-Glucans: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the immunomodulatory and anti-tumor properties of Krestin (Polysaccharide K) in comparison to other prominent mushroom-derived beta-glucans, supported by experimental data and detailed methodologies.

Introduction

Mushroom-derived beta-glucans are polysaccharides that have garnered significant attention in the scientific community for their potent immunomodulatory and anti-tumor activities. Among these, this compound (PSK), a protein-bound beta-glucan extracted from the mycelium of Trametes versicolor, stands out as one of the most extensively researched and clinically utilized agents, particularly in Japan where it is an approved adjuvant cancer therapy.[1][2] This guide provides a comparative analysis of this compound against other notable mushroom-derived beta-glucans, including Lentinan from Lentinula edodes, Maitake D-Fraction from Grifola frondosa, and beta-glucans from Agaricus blazei. The comparison focuses on their effects on the immune system and direct anti-tumor properties, presenting available quantitative data, detailed experimental protocols, and the underlying signaling pathways.

Comparative Analysis of Bioactivity

The biological activities of mushroom-derived beta-glucans can vary significantly based on their source, structure, purity, and formulation.[3][4] While this compound is a protein-bound beta-glucan, others like Lentinan are pure beta-glucans.[5] These structural differences can influence their interaction with immune receptors and subsequent biological responses.

Immunomodulatory Effects

The primary mechanism by which mushroom beta-glucans exert their anti-tumor effects is through the modulation of the host's immune system.[6][7] They are recognized by various pattern recognition receptors (PRRs) on immune cells, leading to the activation of both innate and adaptive immunity.

Natural Killer (NK) Cell Activity:

NK cells are a critical component of the innate immune system, capable of directly killing tumor cells. Several studies have demonstrated the ability of mushroom beta-glucans to enhance NK cell cytotoxicity.

Table 1: Comparative Effect of Mushroom Beta-Glucans on NK Cell Cytotoxicity

Beta-Glucan SourceEffector:Target Ratio% Cytotoxicity (Compared to Control)Reference
This compound (PSK)Not SpecifiedIncreased NK cell activity in all patients examined[8]
Lentinan (Lentinula edodes)Not SpecifiedDose-related increase in NK activity (0.01 to 1 µg/ml)[5]
Maitake D-Fraction (Grifola frondosa)Not SpecifiedIncreased NK cell activity in all patients examined[8]

Note: Direct comparative studies with identical experimental conditions are limited. The data presented is a summary from individual studies and should be interpreted with caution.

Macrophage and Dendritic Cell Activation:

Macrophages and dendritic cells (DCs) are key antigen-presenting cells (APCs) that initiate and shape the adaptive immune response. Mushroom beta-glucans can activate these cells, leading to increased phagocytosis, antigen presentation, and cytokine production.

A study comparing various beta-glucans found that a yeast-derived beta-glucan was significantly more effective than PSK in stimulating neutrophil phagocytosis.[9] While not a direct comparison with another mushroom beta-glucan, this highlights the variability in potency among different beta-glucan sources.

Cytokine Production:

The activation of immune cells by beta-glucans results in the release of a variety of cytokines that orchestrate the anti-tumor immune response. A Th1-polarizing cytokine profile, characterized by the production of IL-12, IFN-γ, and TNF-α, is generally considered beneficial for anti-tumor immunity.

Table 2: Comparative Cytokine Induction by Mushroom Beta-Glucans

Beta-Glucan SourceCell TypeInduced CytokinesSuppressed CytokinesReference
This compound (PSK)SplenocytesIFN-γ, TNF-α, IL-2-[1]
Maitake D-Fraction (Grifola frondosa)Spleen and Lymph Node CellsIFN-γ, IL-12 p70, IL-18IL-4[10]
Agaricus blazeiTHP-1 MacrophagesIL-6, IL-22, IL-10-[11]
Lentinula edodes (Lentinan)THP-1 MacrophagesIL-6, IL-22, IL-10-[11]

Note: The experimental systems and cell types used in these studies vary, making direct comparisons challenging.

Direct Anti-Tumor Effects

In addition to their immunomodulatory activities, some mushroom beta-glucans have been shown to exert direct cytotoxic or cytostatic effects on cancer cells. This can occur through the induction of apoptosis (programmed cell death) or cell cycle arrest.

Table 3: Comparative Direct Anti-Tumor Activity of Mushroom Beta-Glucans

Beta-Glucan SourceCancer Cell Line(s)IC50 ValueMechanismReference
This compound (PSK)Pancreatic Cancer CellsNot SpecifiedUpregulation of p21(WAF/Cip1), induction of apoptosis[12]
Maitake D-Fraction (Grifola frondosa)Triple-Negative Breast Cancer (MDA-MB-231)Not SpecifiedInduction of apoptosis[13]
Polysaccharopeptide (PSP) from Trametes versicolorBreast (MDA-MB-231), Prostate (LNCaP)Not SpecifiedReduced proliferation[14]

Note: IC50 values are highly dependent on the specific cell line and experimental conditions and are not always reported in studies focusing on immunomodulation.

Signaling Pathways

The immunomodulatory effects of mushroom beta-glucans are initiated by their binding to specific receptors on immune cells. The primary receptors involved are Dectin-1, Toll-like receptor 2 (TLR2), and Complement Receptor 3 (CR3).[6]

This compound (PSK) has been identified as a selective TLR2 agonist.[1] The binding of PSK to TLR2 on dendritic cells and T cells leads to their activation. The subsequent anti-tumor effect is dependent on both CD8+ T cells and NK cells.[1]

The general signaling pathway for beta-glucan recognition by immune cells often involves the activation of downstream signaling cascades, including the NF-κB and MAPK pathways, which lead to the transcription of genes encoding pro-inflammatory cytokines and other immune mediators.

Beta_Glucan_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_cellular_response Cellular Response Beta-Glucan Beta-Glucan Dectin-1 Dectin-1 Beta-Glucan->Dectin-1 TLR2 TLR2 Beta-Glucan->TLR2 CR3 CR3 Beta-Glucan->CR3 Syk Syk Dectin-1->Syk NF-kB_Pathway NF-κB Pathway TLR2->NF-kB_Pathway MAPK_Pathway MAPK Pathway Syk->MAPK_Pathway Syk->NF-kB_Pathway Phagocytosis Phagocytosis Syk->Phagocytosis Gene_Expression Gene Expression MAPK_Pathway->Gene_Expression NF-kB_Pathway->Gene_Expression Cytokine_Production Cytokine Production (IL-12, TNF-α, IFN-γ) Gene_Expression->Cytokine_Production Antigen_Presentation Antigen Presentation Gene_Expression->Antigen_Presentation

Caption: Generalized signaling pathway of mushroom beta-glucans in immune cells.

Experimental Protocols

Detailed and standardized protocols are essential for the accurate comparison of the bioactivities of different beta-glucan preparations.

NK Cell Cytotoxicity Assay

This assay measures the ability of NK cells, activated by beta-glucans, to kill target cancer cells.

NK_Cell_Assay_Workflow Isolate_PBMCs Isolate PBMCs from healthy donor blood Isolate_NK Isolate NK cells (e.g., negative selection) Isolate_PBMCs->Isolate_NK Activate_NK Activate NK cells with Beta-Glucan (24-48h) Isolate_NK->Activate_NK Culture_Target Culture target cancer cells (e.g., K562) Label_Target Label target cells (e.g., with Calcein-AM or 51Cr) Culture_Target->Label_Target Co-culture Co-culture activated NK cells with labeled target cells (various E:T ratios, 4h) Label_Target->Co-culture Activate_NK->Co-culture Measure_Lysis Measure target cell lysis (fluorescence or radioactivity release) Co-culture->Measure_Lysis Calculate_Cytotoxicity Calculate % specific cytotoxicity Measure_Lysis->Calculate_Cytotoxicity

Caption: Workflow for a typical NK cell cytotoxicity assay.

Methodology:

  • Effector Cell Preparation: Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood using density gradient centrifugation (e.g., Ficoll-Paque). Further purify NK cells using a negative selection kit.

  • Target Cell Preparation: Culture a suitable target cancer cell line, such as K562 (a human erythroleukemic line sensitive to NK cell-mediated lysis).

  • Target Cell Labeling: Label the target cells with a fluorescent dye (e.g., Calcein-AM) or a radioactive isotope (e.g., 51Cr).

  • NK Cell Activation: Incubate the purified NK cells with different concentrations of the beta-glucan preparations (e.g., this compound, Lentinan) for 24 to 48 hours.

  • Co-culture: Mix the activated NK cells (effector cells) with the labeled target cells at various effector-to-target (E:T) ratios (e.g., 10:1, 20:1, 40:1) in a 96-well plate.

  • Cytotoxicity Measurement: After a 4-hour incubation, measure the release of the label from the lysed target cells into the supernatant using a fluorometer or gamma counter.

  • Calculation: Calculate the percentage of specific cytotoxicity using the formula: (% Specific Lysis) = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100.

Macrophage Phagocytosis Assay

This assay quantifies the ability of macrophages, activated by beta-glucans, to engulf particles.

Methodology:

  • Macrophage Preparation: Differentiate a monocyte cell line (e.g., THP-1) into macrophages by treating with phorbol 12-myristate 13-acetate (PMA).

  • Macrophage Activation: Treat the macrophages with different beta-glucan preparations for a specified period (e.g., 24 hours).

  • Phagocytosis: Add fluorescently labeled particles (e.g., FITC-labeled zymosan or latex beads) to the activated macrophages and incubate for 1-2 hours to allow for phagocytosis.

  • Quenching and Washing: Quench the fluorescence of non-ingested particles with a quenching solution (e.g., trypan blue) and wash the cells to remove excess particles.

  • Quantification: Measure the fluorescence of the ingested particles using a flow cytometer or a fluorescence microplate reader. An increase in fluorescence intensity indicates enhanced phagocytosis.

Cytokine Production Assay

This assay measures the levels of specific cytokines secreted by immune cells in response to beta-glucan stimulation.

Methodology:

  • Cell Culture and Stimulation: Culture immune cells (e.g., PBMCs or macrophages) in the presence of different beta-glucan preparations for 24 to 72 hours.

  • Supernatant Collection: Collect the cell culture supernatants.

  • Cytokine Quantification: Measure the concentration of specific cytokines (e.g., TNF-α, IL-6, IL-12, IFN-γ) in the supernatants using an Enzyme-Linked Immunosorbent Assay (ELISA) or a multiplex cytokine assay (e.g., Luminex).

Conclusion

This compound (PSK) is a well-established immunomodulatory agent with a long history of clinical use as an adjuvant in cancer therapy. While direct, comprehensive comparative studies with other mushroom-derived beta-glucans are limited, the available evidence suggests that all these compounds share the ability to activate key components of the immune system, such as NK cells and macrophages, and induce a Th1-polarizing cytokine response.

However, the potency and specific effects can vary depending on the source and structure of the beta-glucan. For instance, Maitake D-Fraction has been shown to be a potent inducer of a Th1 response, while beta-glucans from Agaricus blazei and Lentinula edodes are effective inducers of various cytokines. Some beta-glucans, including this compound, also exhibit direct anti-tumor effects by inducing apoptosis in cancer cells.

For researchers and drug development professionals, the choice of a particular mushroom-derived beta-glucan may depend on the specific therapeutic goal. This compound's extensive clinical data provides a strong basis for its use. However, other beta-glucans, such as Maitake D-Fraction and Lentinan, also show significant promise and warrant further investigation in rigorous, head-to-head comparative studies. The use of standardized experimental protocols is crucial for generating reliable and comparable data to better understand the relative efficacy of these potent biological response modifiers. Future research should focus on conducting such direct comparative studies to elucidate the optimal beta-glucan for specific cancer immunotherapies.

References

A Comparative Analysis of Krestin (PSK) and Other Immunomodulatory Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Krestin (Polysaccharide-K, PSK), a well-researched immunomodulatory agent derived from the mushroom Trametes versicolor, with other notable immunomodulators, including Lentinan, Interferon-gamma (IFN-γ), and Interleukin-2 (IL-2). The information is presented to facilitate objective comparison, supported by experimental data and detailed methodologies.

Overview of Immunomodulatory Agents

This compound (PSK) is a protein-bound polysaccharide that has been used for decades in Japan as an adjuvant cancer therapy.[1] Its immunomodulatory activity is considered its principal mechanism of action.[2]

Lentinan , a β-glucan isolated from the shiitake mushroom (Lentinus edodes), is another prominent mushroom-derived polysaccharide with demonstrated immunomodulatory and anti-tumor properties.[3]

Interferon-gamma (IFN-γ) is a cytokine that plays a critical role in both innate and adaptive immunity, known for its antiviral, antiproliferative, and immunomodulatory effects.[4]

Interleukin-2 (IL-2) is a cytokine that is central to the proliferation and differentiation of T cells and natural killer (NK) cells, and it has been used as an immunotherapy for certain cancers.

Mechanism of Action and Signaling Pathways

The immunomodulatory effects of these agents are mediated through distinct signaling pathways, leading to the activation of various immune cells and the production of cytokines.

This compound (PSK): PSK is a selective Toll-like receptor 2 (TLR2) agonist.[5] Activation of TLR2 on immune cells, such as dendritic cells (DCs) and macrophages, initiates a signaling cascade that leads to the activation of transcription factors like NF-κB and AP-1. This results in the production of pro-inflammatory cytokines and the maturation of DCs, ultimately leading to the activation of T cells and NK cells.[5]

Krestin_TLR2_Signaling This compound This compound (PSK) TLR2 TLR2 This compound->TLR2 MyD88 MyD88 TLR2->MyD88 Recruits IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex MAPKs MAPKs (ERK, JNK, p38) TAK1->MAPKs NF_kB NF-κB IKK_complex->NF_kB Activates Cytokine_Genes Pro-inflammatory Cytokine Genes NF_kB->Cytokine_Genes Transcription AP1 AP-1 MAPKs->AP1 Activates AP1->Cytokine_Genes Transcription

This compound (PSK) TLR2 Signaling Pathway

Lentinan: Lentinan is also recognized by pattern recognition receptors on immune cells, such as Dectin-1 and TLRs, leading to the activation of downstream signaling pathways that involve NF-κB and MAPKs.[6] This results in the production of various cytokines, including TNF-α, IL-1, and IL-6, and the enhancement of macrophage, T cell, and NK cell activity.[7]

Interferon-gamma (IFN-γ): IFN-γ binds to its receptor (IFNGR), which activates the JAK-STAT signaling pathway. Specifically, JAK1 and JAK2 phosphorylate STAT1, which then dimerizes and translocates to the nucleus to induce the transcription of IFN-γ-stimulated genes (ISGs).[4] These genes are involved in a wide range of immune responses, including increased antigen presentation and macrophage activation.[4]

Interleukin-2 (IL-2): IL-2 binds to its receptor (IL-2R), which is composed of α, β, and γ chains. This binding activates multiple downstream signaling pathways, including the JAK-STAT, PI3K/Akt, and MAPK pathways. These pathways promote the proliferation, survival, and cytotoxic activity of T cells and NK cells.

T_Cell_Activation PSK This compound (PSK) APC Antigen Presenting Cell (e.g., Dendritic Cell) PSK->APC Activates via TLR2 Lentinan Lentinan Lentinan->APC Activates IFN_gamma IFN-γ IFN_gamma->APC Enhances Antigen Presentation NK_Cell NK Cell IFN_gamma->NK_Cell Activates IL2 IL-2 T_Cell T-Cell IL2->T_Cell Promotes Proliferation IL2->NK_Cell Activates APC->T_Cell Antigen Presentation T_Cell->IFN_gamma Produces T_Cell->IL2 Produces Proliferation Proliferation T_Cell->Proliferation Cytotoxicity Enhanced Cytotoxicity T_Cell->Cytotoxicity Cytokine_Production Cytokine Production T_Cell->Cytokine_Production NK_Cell->Cytotoxicity

Simplified Overview of T-Cell Activation

Comparative Experimental Data

Direct head-to-head comparative studies with quantitative data for this compound and other immunomodulators are limited. The following tables summarize available data from various studies, which may not have been conducted under identical experimental conditions.

Table 1: In Vitro Effects on Cytokine Production
AgentCell TypeIFN-γ ProductionIL-2 ProductionTNF-α ProductionIL-6 ProductionIL-12 ProductionReference(s)
This compound (PSK) Human PBMCsIncreased-IncreasedIncreasedIncreased[5]
Lentinan Human PBMCsIncreasedIncreasedIncreasedIncreasedIncreased[8]
IFN-γ ---Induces in macrophages-Induces in macrophages[4]
IL-2 T-cellsInduces----[9]

Note: "-" indicates data not consistently reported in the reviewed sources under comparable conditions.

Table 2: In Vitro Effects on Immune Cell Proliferation and Activity
AgentTarget CellEffectAssayReference(s)
This compound (PSK) T-cellsIncreased proliferationCFSE Assay[5]
NK cellsEnhanced cytotoxicityCytotoxicity Assay[10]
Lentinan T-cellsIncreased proliferationCFSE Assay[8]
NK cellsEnhanced cytotoxicityCytotoxicity Assay[7]
IFN-γ T-cellsRegulates differentiationFlow Cytometry[11]
NK cellsActivationFlow Cytometry[4]
IL-2 T-cellsPromotes proliferationCFSE Assay[9]
NK cellsPromotes proliferation and activityProliferation/Cytotoxicity Assay[9]
Table 3: Summary of Clinical Trial Outcomes in Cancer (Adjuvant Setting)
AgentCancer Type(s)Primary Outcome(s)Key FindingsReference(s)
This compound (PSK) Gastric, Colorectal, LungOverall Survival, Disease-Free SurvivalImproved survival when combined with chemotherapy.[1][12]
Lentinan Gastric, Colorectal, LungOverall Survival, Quality of LifeImproved survival and quality of life when combined with chemotherapy.[13]
IFN-γ VariousResponse RateLimited efficacy as a single agent, often used in combination.-
IL-2 Melanoma, Renal Cell CarcinomaResponse Rate, Duration of ResponseDurable responses in a subset of patients, but associated with significant toxicity.-

Note: Direct comparative clinical trials are scarce. The findings are generally from trials comparing the agent plus standard therapy versus standard therapy alone.

Experimental Protocols

Lymphocyte Proliferation Assay using CFSE

This protocol outlines the steps for measuring lymphocyte proliferation in response to immunomodulatory agents using Carboxyfluorescein succinimidyl ester (CFSE) staining and flow cytometry.[14][15]

Objective: To quantify the proliferation of lymphocytes (e.g., T cells) in response to stimulation with this compound, Lentinan, or other immunomodulators.

Materials:

  • Peripheral blood mononuclear cells (PBMCs)

  • CFSE staining solution (e.g., CellTrace™ CFSE Cell Proliferation Kit)

  • Complete RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Phosphate-Buffered Saline (PBS)

  • Test agents (this compound, Lentinan, etc.)

  • Positive control (e.g., Phytohemagglutinin (PHA))

  • Flow cytometer

Procedure:

  • Cell Preparation: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation. Wash the cells with PBS and resuspend in PBS at a concentration of 1 x 10^7 cells/mL.

  • CFSE Staining: Add CFSE solution to the cell suspension to a final concentration of 1-5 µM. Incubate for 10 minutes at 37°C, protected from light.

  • Quenching: Add 5 volumes of cold complete RPMI-1640 medium containing 10% FBS to stop the staining reaction. Incubate on ice for 5 minutes.

  • Washing: Centrifuge the cells, discard the supernatant, and wash the cells twice with complete medium.

  • Cell Culture: Resuspend the CFSE-labeled cells in complete medium and plate in a 96-well plate at a density of 2 x 10^5 cells/well.

  • Stimulation: Add the immunomodulatory agents (this compound, Lentinan, etc.) at various concentrations. Include unstimulated (negative control) and PHA-stimulated (positive control) wells.

  • Incubation: Culture the cells for 3-5 days at 37°C in a 5% CO2 incubator.

  • Flow Cytometry Analysis: Harvest the cells and acquire them on a flow cytometer. Gate on the lymphocyte population and analyze the CFSE fluorescence. Each peak of halved fluorescence intensity represents a cell division.

CFSE_Assay_Workflow start Start: Isolate PBMCs stain Stain with CFSE start->stain quench Quench Staining stain->quench wash1 Wash Cells (x2) quench->wash1 plate Plate Cells wash1->plate stimulate Add Immunomodulators (this compound, Lentinan, etc.) plate->stimulate incubate Incubate (3-5 days) stimulate->incubate analyze Analyze by Flow Cytometry incubate->analyze end End: Proliferation Data analyze->end

CFSE Lymphocyte Proliferation Assay Workflow
Natural Killer (NK) Cell Cytotoxicity Assay

This protocol describes a method to assess the ability of immunomodulatory agents to enhance the cytotoxic activity of NK cells against target tumor cells.

Objective: To measure the percentage of target cell lysis mediated by NK cells that have been pre-activated with this compound, Lentinan, or other immunomodulators.

Materials:

  • Effector cells: Purified NK cells or PBMCs

  • Target cells: A suitable tumor cell line (e.g., K562)

  • Calcein-AM or other viability dye

  • Complete RPMI-1640 medium

  • Test agents (this compound, Lentinan, etc.)

  • Positive control (e.g., IL-2)

  • 96-well V-bottom plate

  • Fluorescence plate reader or flow cytometer

Procedure:

  • Effector Cell Preparation: Isolate NK cells or use PBMCs. Pre-incubate the effector cells with the immunomodulatory agents (this compound, Lentinan, etc.) or positive control (IL-2) for 24-48 hours.

  • Target Cell Labeling: Label the target cells with Calcein-AM (or another viability dye) according to the manufacturer's instructions.

  • Co-culture: Plate the labeled target cells in a 96-well plate. Add the pre-activated effector cells at different effector-to-target (E:T) ratios (e.g., 10:1, 5:1, 2.5:1).

  • Controls:

    • Spontaneous release: Target cells with medium only.

    • Maximum release: Target cells with a lysis buffer (e.g., Triton X-100).

  • Incubation: Centrifuge the plate briefly to initiate cell contact and incubate for 4 hours at 37°C in a 5% CO2 incubator.

  • Measurement:

    • Fluorescence plate reader: Centrifuge the plate and transfer the supernatant to a new plate. Measure the fluorescence of the released Calcein-AM.

    • Flow cytometry: Stain with a dead cell marker (e.g., Propidium Iodide) and analyze the percentage of dead target cells.

  • Calculation:

    • % Cytotoxicity = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

Conclusion

This compound (PSK) and Lentinan are both potent immunomodulators derived from mushrooms that have demonstrated efficacy in enhancing anti-tumor immune responses, primarily through the activation of innate and adaptive immune cells. While they share some mechanistic similarities, such as the activation of key signaling pathways like NF-κB, this compound's action is well-characterized through its specific interaction with TLR2. IFN-γ and IL-2, as endogenous cytokines, play a more direct and potent role in specific aspects of the immune response but are often associated with greater toxicity when administered therapeutically.

The available data suggest that both this compound and Lentinan can increase the production of pro-inflammatory cytokines and enhance the proliferation and cytotoxic activity of T cells and NK cells. In a clinical setting, both have shown promise in improving outcomes for cancer patients when used as adjuvants to conventional therapies.

For researchers and drug development professionals, the choice between these agents would depend on the specific therapeutic context, desired immunological outcome, and safety profile. Further head-to-head comparative studies are warranted to delineate the subtle but potentially significant differences in their immunomodulatory profiles and to establish their optimal applications in immunotherapy.

References

Krestin's Synergistic Power: A Statistical Validation of its Combination with Chemotherapy

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release to the Scientific Community

This comprehensive guide delves into the statistical validation of Krestin (PSK), a protein-bound polysaccharide, as a synergistic agent with conventional chemotherapy in various cancer types. The following sections provide an objective comparison of treatment outcomes, detailed experimental protocols from key studies, and visual representations of the underlying molecular mechanisms and experimental designs. This document is intended for researchers, scientists, and professionals in drug development to facilitate an informed understanding of this compound's potential in integrative oncology.

Quantitative Analysis of Clinical and Preclinical Studies

The efficacy of this compound in combination with chemotherapy has been substantiated in numerous studies. The data presented below summarizes key findings from clinical trials in gastric, colorectal, and non-small cell lung cancer, as well as preclinical evidence in prostate cancer.

Table 1: Gastric Cancer – Adjuvant Chemotherapy with or without this compound
Study/AnalysisPatient PopulationTreatment Arm 1 (Chemotherapy + this compound)Treatment Arm 2 (Chemotherapy Alone)Key Findings
Nakazato et al. (Meta-analysis) [1]8,009 patients post-curative gastrectomyChemotherapy + PSKChemotherapyOverall Hazard Ratio for survival: 0.88 (95% CI, 0.79–0.98; P = 0.018), favoring the PSK group.[1]
Taiwanese NHIRD Study [2]1,295 patients (PSK group) vs. 5,180 (control group) post-gastrectomyAdjuvant Chemotherapy + PSKAdjuvant ChemotherapyMedian Overall Survival: 6.49 years vs. 3.59 years (HR 0.76, P < 0.001).[2]
Randomized Controlled Trial (Stage III) [3]21 patients with Stage III gastric cancer3g PSK + 300mg UFT daily (n=10)300mg UFT daily (n=11)3-year Overall Survival: 62.2% vs. 12.5% (P = 0.038).[3]
Table 2: Colorectal Cancer – Adjuvant Chemotherapy with or without this compound
Study/AnalysisPatient PopulationTreatment Arm 1 (Chemotherapy + this compound)Treatment Arm 2 (Chemotherapy Alone)Key Findings
Meta-analysis of 3 RCTs [4][5]1,094 patients with curatively resected colorectal cancerChemotherapy + PSKChemotherapy5-year Overall Survival Risk Ratio: 0.71 (P=0.006); 5-year Disease-Free Survival Risk Ratio: 0.72 (P=0.003).[4][5]
Randomized Controlled Study [6]205 patients with Stage II or III colorectal cancer3g PSK + 300mg UFT daily (n=137)300mg UFT daily (n=68)5-year Disease-Free Survival: 73.0% vs. 58.8% (P=0.016). For Stage III patients, 5-year DFS was 60.0% vs. 32.1% (P=0.002).[6]
Mitomi et al. (RCT) [7]448 patients with curatively resected colorectal cancerMitomycin C + 5-FU + PSKMitomycin C + 5-FUSignificantly better disease-free survival (P = 0.013) and overall survival (P = 0.013).[7]
Table 3: Non-Small Cell Lung Cancer (NSCLC) – Radiotherapy with or without this compound
Study/AnalysisPatient PopulationTreatment Arm 1 (Radiotherapy + this compound)Treatment Arm 2 (Radiotherapy Alone)Key Findings
Hayakawa et al. [8]Patients with epidermoid carcinoma of the lung after radiotherapyRadiotherapy + PSKRadiotherapy5-year Survival (Stages I/II): 39% vs. 16% (P-value significant). 5-year Survival (Stage III): 22% vs. 5% (P-value significant).[8]
Table 4: Preclinical Studies – Chemotherapy with or without this compound
Cancer TypeAnimal ModelTreatment Arm 1 (Chemotherapy + this compound)Treatment Arm 2 (Chemotherapy Alone)Key Findings
Prostate Cancer [9]TRAMP-C2 tumor-bearing miceDocetaxel + PSKDocetaxelSignificantly higher tumor suppression (P < 0.05), reduced proliferation, and a 1.5-fold increase in apoptosis compared to docetaxel alone.[9]
Bladder Cancer [10]ACI rats with transplanted bladder carcinomaCarboquone + PSKCarboquoneEnhanced tumor growth inhibition and decreased metastatic spread to the lungs.[10]

Experimental Protocols

Adjuvant Immunochemotherapy for Stage II/III Colorectal Cancer[6]
  • Objective: To evaluate the benefit of adding this compound (PSK) to oral tegafur/uracil (UFT) as adjuvant chemotherapy for curatively resected Stage II and III colorectal cancer.

  • Patient Population: 207 patients with histologically confirmed Stage II or III colorectal adenocarcinoma who had undergone curative resection.

  • Treatment Regimen:

    • Control Group (n=68): Received 300 mg of UFT orally each day for 2 years.

    • PSK Group (n=137): Received 3 g of PSK orally in three divided doses plus 300 mg of UFT orally each day for 2 years.

    • All patients also received a single intravenous dose of mitomycin C (10 mg) on the day of surgery.

  • Endpoints: The primary endpoints were disease-free survival and overall survival.

  • Statistical Analysis: Survival curves were estimated using the Kaplan-Meier method and compared using the log-rank test.

Adjuvant Therapy for Stage III Gastric Cancer[3]
  • Objective: To investigate the effect of PSK on the survival of patients with Stage III gastric cancer receiving UFT.

  • Patient Population: 21 patients with curatively resected Stage III gastric cancer.

  • Treatment Regimen:

    • Control Group (n=11): Received 300 mg of UFT orally each day for at least 1 year.

    • PSK Group (n=10): Received 3 g of PSK orally in three divided doses plus 300 mg of UFT orally each day for at least 1 year.

  • Endpoints: The primary endpoint was 3-year overall survival. Immunological parameters, including proportions of T-cell subsets, were also analyzed.

  • Statistical Analysis: Survival was analyzed using the Kaplan-Meier method and the log-rank test. T-cell subset proportions were compared using the Mann-Whitney U test.

Mechanistic Insights and Signaling Pathways

This compound's synergistic effects with chemotherapy are attributed to its dual action as an immunomodulator and a direct anti-tumor agent.

Krestin_Mechanism_of_Action cluster_immuno Immunomodulatory Effects cluster_direct Direct Anti-Tumor Effects This compound This compound (PSK) TLR2 Toll-like Receptor 2 (TLR2) This compound->TLR2 binds to NK_Cells Natural Killer (NK) Cells This compound->NK_Cells activates Chemo_Immuno Reduced Chemotherapy-Induced Immunosuppression This compound->Chemo_Immuno NFkB NF-κB Activation This compound->NFkB inhibits DC Dendritic Cells (DCs) TLR2->DC activates CD8_T_Cells CD8+ T Cells DC->CD8_T_Cells activates Immune_Response Enhanced Anti-Tumor Immune Response NK_Cells->Immune_Response CD8_T_Cells->Immune_Response Tumor_Cell Tumor Cell Apoptosis Increased Apoptosis Tumor_Cell->Apoptosis Survivin Survivin Expression NFkB->Survivin promotes Survivin->Tumor_Cell inhibits apoptosis in Chemotherapy Chemotherapy Chemotherapy->Tumor_Cell induces damage Chemotherapy->NFkB can induce

Caption: this compound's dual mechanism of action.

This compound acts as a Toll-like receptor 2 (TLR2) agonist, leading to the activation of dendritic cells, NK cells, and CD8+ T cells, thereby enhancing the anti-tumor immune response.[11][12][13] It also mitigates chemotherapy-induced immunosuppression.[14] Concurrently, this compound can directly potentiate the effects of chemotherapy by inhibiting the NF-κB signaling pathway in tumor cells.[15][16] This inhibition prevents the expression of anti-apoptotic proteins like survivin, leading to increased cancer cell death.[16]

Experimental_Workflow Start Patient Recruitment (e.g., Curatively Resected Stage II/III Colorectal Cancer) Randomization Randomization Start->Randomization GroupA Control Group: Chemotherapy Alone (e.g., UFT) Randomization->GroupA GroupB Experimental Group: Chemotherapy + this compound (PSK) (e.g., UFT + 3g PSK) Randomization->GroupB Treatment Treatment Period (e.g., 2 years) GroupA->Treatment GroupB->Treatment FollowUp Follow-up Period (e.g., 5 years) Treatment->FollowUp Data_Collection Data Collection: - Disease Recurrence - Survival Status - Adverse Events FollowUp->Data_Collection Analysis Statistical Analysis: - Kaplan-Meier Curves - Log-rank Test - Hazard Ratios Data_Collection->Analysis

Caption: A typical randomized controlled trial workflow.

The logical framework for validating this compound's efficacy typically follows a randomized controlled trial design. Patients are recruited based on specific inclusion criteria and then randomly assigned to receive either the standard chemotherapy regimen or the same regimen in combination with this compound. Both groups are treated for a defined period and then followed for long-term outcomes. The collected data on survival and disease recurrence are then statistically analyzed to determine the therapeutic benefit of adding this compound.

References

Krestin in Oncology: A Comparative Analysis of Clinical Trial Outcomes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of clinical trial outcomes for Krestin (PSK), a protein-bound polysaccharide, used as an adjuvant immunotherapeutic agent in various cancers. The following sections present quantitative data from key clinical trials, detailed experimental protocols, and visualizations of its mechanism of action and clinical trial workflows.

Gastric Cancer Clinical Trials: An Overview of Adjuvant Immunochemotherapy

This compound has been extensively studied in Japan as an adjunct to standard chemotherapy for gastric cancer following surgical resection. Multiple studies and meta-analyses have suggested a survival benefit with the addition of PSK.

Quantitative Outcomes of Key Gastric Cancer Trials
Trial Identifier/Reference Patient Population Treatment Arms No. of Patients Key Outcomes
Nakazato et al. (1994) [1]Curatively resected gastric cancerA: Mitomycin C + Fluorouracil B: Mitomycin C + Fluorouracil + PSKA: 132 B: 1305-Year Disease-Free Survival: A: 59.4% B: 70.7% (p=0.047) 5-Year Overall Survival: A: 60.0% B: 73.0% (p=0.044)
Mitomi et al. (1986) [2]Gastrectomy for gastric cancerControl vs. PSK + Mitomycin C, Adriamycin, Tegafur168Improved overall survival in the PSK group (statistical significance reported). Improved survival in stages III and IV.
Meta-Analysis (2010) [3]Resectable gastric cancerSurgery alone vs. Adjuvant Chemotherapy (Fluorouracil-based)3,838 (from 17 trials)Adjuvant chemotherapy showed a significant benefit in overall survival (HR 0.82, 95% CI 0.76-0.90, p < 0.001) and disease-free survival (HR 0.82, 95% CI 0.75-0.90, p < 0.001). 5-year overall survival increased from 49.6% to 55.3% with chemotherapy.
Experimental Protocol: Nakazato et al. (1994)

This randomized controlled trial aimed to evaluate the efficacy of PSK in addition to standard chemotherapy after curative gastrectomy.[1]

  • Patient Selection: Patients with curatively resected gastric cancer were enrolled from 46 institutions in central Japan.

  • Randomization: 262 patients were randomly assigned to receive either standard chemotherapy alone or standard chemotherapy with PSK.

  • Treatment Regimen:

    • Standard Treatment Group: Intravenous mitomycin C and oral fluorouracil.

    • PSK Group: Standard chemotherapy plus oral PSK.

  • Follow-up: The minimum follow-up period was 5 years, with a range of 5-7 years.

  • Endpoints: The primary endpoints were the 5-year disease-free survival rate and the 5-year overall survival rate.

Colorectal Cancer Clinical Trials: Investigating Adjuvant Benefits

Similar to gastric cancer, this compound has been evaluated as an adjuvant therapy for colorectal cancer in conjunction with chemotherapy.

Quantitative Outcomes of Key Colorectal Cancer Trials
Trial Identifier/Reference Patient Population Treatment Arms No. of Patients Key Outcomes
Mitomi et al. (1992) [4][5]Curatively resected colorectal cancerA: Mitomycin C + 5-Fluorouracil (5-FU) B: Mitomycin C + 5-FU + PSKA (Control): ~224 B (PSK): ~224Statistically significant improvement in disease-free survival (p=0.013) and overall survival (p=0.013) in the PSK group.
Meta-Analysis (Sakamoto et al., 2006) Curatively resected colorectal cancerChemotherapy vs. Chemotherapy + PSK1,094 (from 3 trials)Overall Survival: Risk ratio 0.71 (95% CI: 0.55–0.90; P=0.006) in favor of the PSK group. Disease-Free Survival: Risk ratio 0.72 (95% CI: 0.58–0.90; P=0.003) in favor of the PSK group.
Experimental Protocol: Mitomi et al. (1992)

This randomized, controlled trial investigated the benefit of adding PSK to standard adjuvant chemotherapy for curatively resected colorectal cancer.[4][5]

  • Patient Enrollment: 462 patients were registered from 35 institutions between March 1985 and February 1987. 448 patients were eligible for the study.

  • Treatment Arms:

    • Control Group: Received mitomycin C intravenously on the day of and the day after surgery, followed by oral 5-fluorouracil (5-FU) for over six months.

    • PSK Group: Received the same chemotherapy regimen as the control group, plus oral PSK for over three years.

  • Follow-up: The median follow-up time was four years.

  • Endpoints: The primary outcomes were disease-free survival and overall survival.

Lung Cancer Clinical Trials: Adjuvant Therapy with Radiotherapy

This compound has also been studied in the context of non-small cell lung cancer (NSCLC), typically as an adjuvant to radiotherapy.

Quantitative Outcomes of a Key Lung Cancer Trial
Trial Identifier/Reference Patient Population Treatment Arms No. of Patients Key Outcomes
Hayakawa et al. (1993, 1997) [6][7][8]Stage I-III non-small cell lung cancer treated with definitive radiotherapyA: Radiotherapy alone (responders) B: Radiotherapy + Adjuvant PSK (responders)225 (total patients receiving RT + PSK)5-Year Survival (Stages I-II): A: 17% B: 39% 5-Year Survival (Stage III): A: 8% B: 26% (Differences were statistically significant)
Experimental Protocol: Hayakawa et al. (1993, 1997)

This study evaluated the efficacy of PSK as an adjuvant treatment following radical radiotherapy for NSCLC.[6][7][8]

  • Patient Cohort: 225 patients with NSCLC treated with radiotherapy and adjuvant PSK between 1976 and 1989 were analyzed. A significant portion (76%) had squamous cell carcinoma.

  • Treatment Regimen:

    • Patients first received definitive radiotherapy.

    • In patients with squamous cell carcinoma who showed a satisfactory tumor response (complete or partial) to radiotherapy, adjuvant PSK was administered.

  • Comparison Group: The outcomes of the PSK-treated group were compared to those of responders to radiotherapy who did not receive PSK.

  • Endpoint: The primary endpoint was the 5-year survival rate.

Mechanism of Action: this compound as a Toll-Like Receptor 2 Agonist

This compound's anti-tumor effects are primarily attributed to its immunomodulatory properties. It is a potent and selective agonist of Toll-like receptor 2 (TLR2).[9] This activation triggers a downstream signaling cascade that enhances both innate and adaptive immune responses.

Krestin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound (PSK) TLR2 TLR2 This compound->TLR2 binds MyD88 MyD88 TLR2->MyD88 recruits IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 NFkB NF-κB TRAF6->NFkB MAPK MAPK Pathway TRAF6->MAPK Cytokines Pro-inflammatory Cytokines (e.g., IL-12) NFkB->Cytokines MAPK->Cytokines DC_maturation Dendritic Cell Maturation Cytokines->DC_maturation NK_cell_activation NK Cell Activation Cytokines->NK_cell_activation T_cell_activation CD8+ T Cell Activation DC_maturation->T_cell_activation

This compound's TLR2-mediated signaling pathway.

Representative Clinical Trial Workflow

The workflow for a typical randomized controlled trial investigating this compound as an adjuvant therapy is depicted below.

Clinical_Trial_Workflow cluster_screening Screening & Enrollment cluster_treatment Treatment Phase cluster_followup Follow-up & Analysis Patient_Pool Patient Pool (e.g., Resected Gastric Cancer) Eligibility Eligibility Assessment (Inclusion/Exclusion Criteria) Patient_Pool->Eligibility Consent Informed Consent Eligibility->Consent Randomization Randomization Consent->Randomization Arm_A Arm A: Standard Chemotherapy Randomization->Arm_A Arm_B Arm B: Standard Chemotherapy + this compound Randomization->Arm_B Follow_Up Long-term Follow-up (e.g., 5 years) Arm_A->Follow_Up Arm_B->Follow_Up Data_Collection Data Collection (Survival, Recurrence) Follow_Up->Data_Collection Analysis Statistical Analysis Data_Collection->Analysis Results Results (Comparison of Outcomes) Analysis->Results

References

Head-to-head comparison of different Krestin extraction methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Krestin (PSK), a protein-bound polysaccharide extracted from the mycelium of the Trametes versicolor mushroom, has garnered significant interest for its immunomodulatory and anti-tumor properties.[1][2] The efficiency and purity of the extracted PSK are critically dependent on the methodology employed. This guide provides an objective, data-driven comparison of various this compound extraction techniques to aid researchers in selecting the optimal method for their specific needs.

Comparative Analysis of Extraction Efficiency

The selection of an extraction method is a critical determinant of final product yield and purity. Below is a summary of quantitative data from various studies, highlighting the performance of different techniques.

Extraction MethodKey ParametersExtraction Yield (%)This compound Content (%)Noteworthy Observations
Traditional Hot Water Extraction Solid-liquid ratio: 1:30 (g:mL), Temperature: 90°C, Time: 2 hours (repeated twice)5.38Not specifiedA common, simple, and widely used method, but can be time-consuming and may affect the chemical structure of polysaccharides at high temperatures for extended periods.[3]
Temperature: Boiling water6.98Not specifiedHigher temperatures can lead to increased yield.[3]
Microwave-Assisted Extraction Microwave digestion at 55-60°C for 10-20 minutes (repeated twice), followed by ethanol precipitation.27.546.8This method significantly improves extraction yield and biological activity while simplifying the process and shortening the extraction time.[4]
Enzyme-Assisted Extraction pH: 5.5, Time: 37 minutes, Temperature: 52°C, Enzyme concentration: 2.50%9.58Not specifiedYield is 43.63% higher than traditional hot water extraction.[3][5]
Ultrasonic-Assisted Extraction Water volume: 20 times, Time: 15 minutes (repeated twice)3.84Not specifiedWhile the yield is not significantly improved compared to hot water extraction, the extraction time is nearly four times shorter, reducing costs.[3][5]
Extraction medium: 2% Na2CO3 solution, Temperature: 45°C, pH: 8.0, Time: 35 minutes13.87Not specifiedThe use of an alkaline solution significantly increases the extraction rate.[3][5]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. The following sections outline the protocols for the key extraction methods discussed.

Traditional Hot Water Extraction

This is the most conventional method for polysaccharide extraction from mushrooms.

Protocol:

  • The fruiting bodies of Trametes versicolor are cleaned, dried, and ground into a powder.

  • The powder is mixed with water, typically at a ratio of 1:100 (w/v).

  • The mixture is heated to 100°C and maintained for 3.5 hours.

  • The extract is then separated from the solid residue by filtration.

  • The resulting aqueous extract is often subjected to further purification steps, such as solvent precipitation, to isolate the this compound.[6]

Microwave-Assisted Extraction

This method utilizes microwave energy to enhance the extraction process.

Protocol:

  • Pulverized Trametes versicolor sporophore powder is soaked in a solvent.

  • The mixture undergoes microwave digestion at a controlled temperature of 55-60°C for 10-20 minutes.

  • The filtrate is collected, and the process is repeated on the filter residue.

  • The filtrates from both extractions are combined.

  • This compound is then precipitated from the infusion by adding ethanol to a final concentration of 75%. The mixture is left to stand for over 24 hours at 55-60°C.

  • The precipitate is collected by centrifugation and dried to obtain the this compound extract.[4]

Enzyme-Assisted Extraction

This technique employs enzymes to break down the fungal cell walls, thereby improving the release of intracellular polysaccharides.

Protocol:

  • A suspension of Trametes versicolor mycelium is prepared in a suitable buffer.

  • A specific enzyme or a combination of enzymes (e.g., cellulase, pectinase) is added to the suspension.

  • The mixture is incubated under optimal conditions for the enzyme(s), including pH, temperature, and time (e.g., pH 5.5, 52°C for 37 minutes).

  • After enzymatic hydrolysis, the reaction is terminated, and the mixture is centrifuged to separate the liquid extract from the solid residue.

  • The supernatant, containing the extracted polysaccharides, is then collected for further purification.[3][5]

Purification by Solvent Precipitation and Column Chromatography

Following initial extraction, further purification is often necessary to isolate this compound.

  • Solvent Precipitation: This is a common method for purifying and concentrating proteins and polysaccharides. Ethanol is frequently used to precipitate this compound from the aqueous extract.[4] The principle relies on the decreased solubility of the target molecule in the presence of the organic solvent.[7]

  • Column Chromatography: This technique separates molecules based on their differential partitioning between a stationary phase and a mobile phase.[8][9] It is a powerful tool for purifying this compound to a high degree, removing impurities and separating it from other components in the crude extract.[8]

Visualizing the Process and Mechanism

To better illustrate the experimental workflows and the biological context of this compound, the following diagrams are provided.

Experimental_Workflow cluster_extraction Extraction Methods cluster_purification Purification Steps A Trametes versicolor Mycelium B Hot Water Extraction A->B C Microwave-Assisted Extraction A->C D Enzyme-Assisted Extraction A->D E Ultrasonic-Assisted Extraction A->E F Crude this compound Extract B->F C->F D->F E->F G Solvent Precipitation (e.g., Ethanol) F->G H Column Chromatography G->H I Purified this compound (PSK) H->I Krestin_Signaling_Pathway cluster_immune_response This compound-Mediated Immune Activation PSK This compound (PSK) TLR2 Toll-like Receptor 2 (TLR2) PSK->TLR2 acts as agonist NK_Cell NK Cell Activation PSK->NK_Cell DC Dendritic Cell (DC) Activation TLR2->DC T_Cell T Cell Activation DC->T_Cell CD8_T_Cell CD8+ T Cell Stimulation T_Cell->CD8_T_Cell Antitumor Antitumor Effect NK_Cell->Antitumor CD8_T_Cell->Antitumor

References

Validating the Molecular Targets of Polysaccharide-K: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Polysaccharide-K (PSK) with other therapeutic alternatives, focusing on the validation of its molecular targets. Experimental data is presented to support these comparisons, offering a resource for researchers in oncology and immunology.

Abstract

Polysaccharide-K (PSK), a protein-bound polysaccharide derived from the mushroom Trametes versicolor, has been used for decades in Asia as an adjuvant in cancer therapy.[1] Its anti-tumor activity is primarily attributed to its immunomodulatory effects. This guide delves into the key molecular targets of PSK, namely Toll-like receptor 2 (TLR2) and the downstream p38 mitogen-activated protein kinase (MAPK) signaling pathway. To provide a clear benchmark of its performance, PSK is compared with a specific TLR2 agonist, Pam3CSK4, and a selective p38 MAPK inhibitor, SB203580. This guide summarizes quantitative data, provides detailed experimental protocols for target validation, and visualizes the relevant biological pathways and workflows.

Comparative Analysis of Molecular Target Engagement

The primary mechanism of PSK's immunomodulatory action is initiated through its binding to TLR2.[2] This interaction triggers a signaling cascade that leads to the activation of immune cells and the induction of apoptosis in cancer cells. A key downstream effector of this pathway is the p38 MAPK.

Toll-like Receptor 2 (TLR2) Activation

PSK acts as a selective agonist for TLR2.[2] Its binding to the TLR1/TLR2 heterodimer initiates a MyD88-dependent signaling pathway, leading to the activation of the transcription factor NF-κB and subsequent pro-inflammatory cytokine production.[3][4] For a quantitative comparison of TLR2 agonistic activity, we compare PSK with Pam3CSK4, a synthetic triacylated lipopeptide that is a potent and specific TLR2/TLR1 agonist.

Table 1: Comparison of TLR2 Agonist Activity

CompoundMechanism of ActionEffective Concentration for TLR2 ActivationEC50 for NF-κB ActivationKey Downstream Effects
Polysaccharide-K (PSK) Binds to and activates the TLR2/TLR1 heterodimer, initiating a MyD88-dependent signaling cascade.[2]0.5–1500 µg/mL (induces SEAP activity in TLR2-transfected HEK-293 cells)[2]Not explicitly defined in the provided search results.Activation of dendritic cells, NK cells, and T cells; induction of pro-inflammatory cytokines (e.g., IL-6, TNF-α).[5]
Pam3CSK4 Synthetic triacylated lipopeptide that specifically activates the TLR2/TLR1 heterodimer.[3]10-100 ng/mL (induces NF-κB activation in monocytes)[6]~1 ng/mL (in TLR1/2 expressing reporter cells)[7]Potent induction of NF-κB and pro-inflammatory cytokines.[5]
p38 MAPK Pathway Inhibition

The activation of TLR2 by PSK leads to the phosphorylation and activation of p38 MAPK, which is involved in apoptosis induction in cancer cells. To contextualize this effect, we compare it to SB203580, a highly selective inhibitor of p38 MAPK.

Table 2: Comparison of Effects on the p38 MAPK Pathway

CompoundEffect on p38 MAPKIC50 for p38 MAPK InhibitionCellular Outcome
Polysaccharide-K (PSK) Induces phosphorylation and activation of p38 MAPK downstream of TLR2 activation.Not Applicable (Activator)Induction of apoptosis in promyelomonocytic leukemia HL-60 cells.
SB203580 Selective inhibitor of p38α and p38β isoforms.p38α: ~50-300 nM; p38β: ~500 nMBlocks downstream signaling, often inhibiting apoptosis and inflammation in specific contexts.
Anti-proliferative Activity on Cancer Cell Lines

PSK has been shown to directly inhibit the proliferation of various cancer cell lines.[8][9] The half-maximal inhibitory concentration (IC50) is a common measure of the effectiveness of a compound in inhibiting a specific biological or biochemical function.

Table 3: IC50 Values of Polysaccharide-K on Various Cancer Cell Lines

Cell LineCancer TypeIC50 of PSKReference
HL-60Promyelocytic LeukemiaMost profound inhibition among tested lines (exact IC50 not specified)[8]
WiDrColon CancerInhibition observed, but specific IC50 not provided.[9]
HT29Colon CancerInhibition observed, but specific IC50 not provided.[9]
SW480Colon CancerInhibition observed, but specific IC50 not provided.[9]
KATOIIIGastric CancerInhibition observed, but specific IC50 not provided.[9]
AGSGastric CancerInhibition observed, but specific IC50 not provided.[9]
U937Histiocytic LymphomaInhibition observed, but specific IC50 not provided.[9]
BxPC-3Pancreatic CancerAntiproliferative action observed.[10]
PANC-1Pancreatic CancerAntiproliferative action observed.[10]
MIAPaCa-2Pancreatic CancerAntiproliferative action observed.[10]
AsPC-1Pancreatic CancerAntiproliferative action observed.[10]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to validate the molecular targets of PSK.

TLR2 Activation Reporter Assay

This assay quantifies the activation of the TLR2 signaling pathway by measuring the activity of a reporter gene (e.g., Secreted Embryonic Alkaline Phosphatase - SEAP) under the control of an NF-κB-inducible promoter.[11][12][13]

Protocol:

  • Cell Culture: Culture HEK-Blue™-hTLR2 cells (InvivoGen) in DMEM supplemented with 10% heat-inactivated fetal bovine serum, 100 U/mL penicillin, 100 µg/mL streptomycin, and the appropriate selection antibiotics as per the manufacturer's instructions.

  • Cell Plating: Seed the HEK-Blue™-hTLR2 cells into a 96-well plate at a density of approximately 5 x 10^4 cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of PSK and Pam3CSK4 (positive control) in cell culture medium. Add the diluted compounds to the respective wells. Include a vehicle control (medium only).

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 18-24 hours.

  • SEAP Detection:

    • Prepare the QUANTI-Blue™ solution according to the manufacturer's protocol.

    • Add 180 µL of QUANTI-Blue™ solution to each well of a new 96-well plate.

    • Transfer 20 µL of the cell culture supernatant from the treated plate to the corresponding wells of the plate containing the QUANTI-Blue™ solution.

  • Measurement: Incubate the plate at 37°C for 1-3 hours and measure the absorbance at 620-655 nm using a microplate reader. The intensity of the color change is proportional to the level of NF-κB activation.

p38 MAPK Phosphorylation Western Blot

This protocol details the detection of phosphorylated p38 MAPK in cell lysates by Western blotting, a key indicator of its activation.[14][15][16]

Protocol:

  • Cell Culture and Treatment: Culture a relevant cancer cell line (e.g., HL-60) to 70-80% confluency. Treat the cells with PSK at various concentrations and time points. Include an untreated control.

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Incubate on ice for 30 minutes, followed by centrifugation at 14,000 x g for 15 minutes at 4°C. Collect the supernatant (cell lysate).

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-polyacrylamide gel electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for phosphorylated p38 MAPK (p-p38) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total p38 MAPK.

Cell Viability MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.[17][18][19]

Protocol:

  • Cell Plating: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of PSK for 24, 48, or 72 hours. Include untreated control wells.

  • MTT Addition:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS.

    • Add 10 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium from the wells.

    • Add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Visualizing Molecular Interactions and Workflows

Diagrams created using Graphviz (DOT language) illustrate the key signaling pathway and experimental workflows described in this guide.

PSK_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PSK Polysaccharide-K (PSK) TLR2_TLR1 TLR2/TLR1 Heterodimer PSK->TLR2_TLR1 Binds MyD88 MyD88 TLR2_TLR1->MyD88 Recruits TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex Activates p38_MAPK p38 MAPK TAK1->p38_MAPK Activates NFkB_inactive IκB-NF-κB IKK_complex->NFkB_inactive Phosphorylates IκB Apoptosis Apoptosis p38_MAPK->Apoptosis Induces NFkB_active NF-κB (active) NFkB_inactive->NFkB_active Releases Gene_expression Gene Expression (Cytokines, etc.) NFkB_active->Gene_expression Translocates to nucleus

Caption: PSK Signaling Pathway.

Western_Blot_Workflow start Cell Culture & Treatment lysis Cell Lysis start->lysis quant Protein Quantification (BCA) lysis->quant sds SDS-PAGE quant->sds transfer Protein Transfer (PVDF) sds->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (p-p38 MAPK) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP) primary_ab->secondary_ab detection ECL Detection secondary_ab->detection analysis Data Analysis detection->analysis

Caption: Western Blot Workflow.

MTT_Assay_Workflow start Cell Plating (96-well) treatment Compound Treatment start->treatment mtt_add Add MTT Reagent treatment->mtt_add incubation Incubate (3-4 hours) mtt_add->incubation solubilize Solubilize Formazan incubation->solubilize read Read Absorbance (570 nm) solubilize->read analysis Data Analysis read->analysis

Caption: MTT Assay Workflow.

References

Safety Operating Guide

Proper Disposal of Krestin (PSK): A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for the Disposal of Krestin

Immediate Safety Precautions

Before commencing any disposal procedures, it is crucial to adhere to standard laboratory safety protocols.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a laboratory coat, safety glasses, and gloves, when handling this compound or any laboratory chemical.

  • Ventilation: Handle this compound in a well-ventilated area to minimize the potential for inhalation of fine particles.

  • Spill Management: In the event of a spill, gently clean the area to avoid generating dust. The spilled material should be collected and placed in a designated, sealed container for disposal.

Step-by-Step Disposal Procedure

The following procedure outlines the recommended steps for the proper disposal of this compound waste, including unused product and contaminated labware.

  • Waste Segregation: At the point of generation, separate this compound waste from other waste streams. This includes unused this compound, contaminated consumables such as weigh boats and pipette tips, and any materials used for spill cleanup.

  • Waste Collection: Place all solid this compound waste into a designated, leak-proof waste container. For liquid waste containing this compound, a securely sealed container is required. Do not mix with hazardous chemical waste.

  • Labeling: Clearly label the waste container as "this compound Waste" or "Non-hazardous Biological Waste." Include any additional information required by your institution's waste management policies.

  • Decontamination (Recommended Precaution): Although this compound is not classified as a biohazard, autoclaving the collected waste is a recommended precautionary step to ensure the deactivation of any potential biological activity. Place the waste in an autoclavable biohazard bag before sterilization.

  • Final Disposal: Following decontamination, the autoclaved waste can typically be disposed of with regular municipal waste.[4] However, it is imperative to consult and adhere to your institution's specific guidelines for non-hazardous laboratory waste. Liquid waste, after appropriate decontamination, may be suitable for drain disposal, but this should be verified with your institution's Environmental Health and Safety (EHS) department.

Quantitative Data

No specific quantitative data regarding disposal limits or thresholds for this compound were identified in the available resources. For all disposal procedures, researchers should adhere to the qualitative guidelines provided and consult with their local EHS office for any institution-specific quantitative requirements.

Data PointValue
Hazardous ClassificationNot classified as hazardous
Biohazard LevelNot classified as a biohazard
Recommended DecontaminationAutoclave
Final Disposal MethodConsult institutional guidelines (likely regular solid waste post-decontamination)

Experimental Protocols

Specific experimental protocols for the disposal of this compound are not detailed in publicly available safety literature. The procedure described above is based on best practices for the disposal of non-hazardous biological materials in a laboratory setting.

This compound Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory environment.

KrestinDisposalWorkflow cluster_prep 1. Waste Preparation cluster_decon 2. Decontamination cluster_disposal 3. Final Disposal start Start: this compound Waste Generated segregate Segregate this compound Waste start->segregate collect Collect in Labeled Container segregate->collect autoclave Autoclave Waste (Recommended) collect->autoclave consult Consult Institutional EHS Guidelines autoclave->consult dispose Dispose as Non-Hazardous Waste consult->dispose end End: Disposal Complete dispose->end

Caption: Logical workflow for the safe disposal of this compound waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.